Chemical structure and properties of (3R,4S)-4-aminopiperidin-3-ol
[1][2] Executive Summary (3R,4S)-4-aminopiperidin-3-ol is a high-value chiral building block in medicinal chemistry, distinguished by its specific cis-stereochemistry .[1][2] Unlike its trans-isomer (often derived direct...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
(3R,4S)-4-aminopiperidin-3-ol is a high-value chiral building block in medicinal chemistry, distinguished by its specific cis-stereochemistry .[1][2] Unlike its trans-isomer (often derived directly from epoxide opening), the (3R,4S) cis-configuration offers a unique spatial arrangement of functional groups—an equatorial amine and an axial hydroxyl (or vice versa depending on conformer)—that facilitates specific intramolecular hydrogen bonding and precise ligand-protein interactions.[1][2][3]
This scaffold is a critical pharmacophore in the development of gastroprokinetic agents (e.g., Cisapride derivatives), kinase inhibitors (Cdk5/p25), and next-generation antimicrobials.[1][3] This guide provides a rigorous analysis of its structural properties, synthetic pathways, and application in drug discovery.
Chemical Structure & Stereochemistry[2][4][5]
Stereochemical Configuration
The nomenclature (3R,4S) for 4-aminopiperidin-3-ol defines a cis-relationship between the hydroxyl group at C3 and the amino group at C4.[1][2]
Configuration: (3R, 4S)
Relative Stereochemistry: cis
Enantiomer: (3S, 4R)
Diastereomer: (3R, 4R) and (3S, 4S) — both are trans.[3]
Critical Distinction:
Many commercial routes starting from (3R,4S)-3,4-epoxypiperidine yield the (3R,4R)-trans product upon ring opening with a nitrogen nucleophile due to the anti-addition mechanism.[1][2] Accessing the (3R,4S)-cis isomer requires specific synthetic strategies that either retain stereochemistry or invert it post-opening.[2]
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation.[2][3] For the (3R,4S) cis-isomer, the substituents occupy axial-equatorial positions.[1][2]
Stability Factor: Conformer A is often stabilized by an intramolecular hydrogen bond between the axial hydroxyl proton and the equatorial amine lone pair.[2] This rigidifies the scaffold, reducing the entropic penalty upon binding to a protein active site.[2]
The following data aggregates experimental and predicted values essential for formulation and ADME profiling.
Property
Value
Context
Molecular Formula
C₅H₁₂N₂O
-
Molecular Weight
116.16 g/mol
Fragment-like
Stereochemistry
(3R, 4S)
cis-isomer
pKa (Piperidine NH)
~10.5
Basic, protonated at physiological pH
pKa (Primary NH₂)
~8.8 - 9.2
Modulated by adjacent OH (inductive effect)
LogP
-1.33
Highly hydrophilic
TPSA
58.28 Ų
Good membrane permeability potential
H-Bond Donors
3
NH, NH₂, OH
H-Bond Acceptors
3
N, N, O
Solubility
High (>50 mg/mL)
Water, Methanol, DMSO
Synthetic Methodologies
Synthesizing the cis-(3R,4S) isomer is more challenging than the trans isomer.[2][3] Two primary strategies are employed: Inversion of the Trans-Isomer and Reductive Amination with Separation .[1][2]
Strategy A: Epoxide Opening with Inversion (Stereocontrolled)
This route starts with the chiral pool or asymmetric epoxidation, followed by ring opening and subsequent inversion of the alcohol center.[3]
Imine Formation: Reaction with chiral amine (e.g., (S)-phenylethylamine) or ammonium acetate.[1][2][3]
Reduction: Reduction with NaBH₄ or NaBH(OAc)₃.
Note: This typically yields a mixture of cis and trans isomers.[1][2]
Cis-Selectivity: Can be enhanced using chelating reducing agents that favor the delivery of hydride from the face opposite the hydroxyl group.[2]
Resolution: Separation of diastereomers via crystallization or chiral HPLC.
Visualization of Synthesis Workflow
Caption: Comparative synthetic routes. Top path: Stereocontrolled inversion from epoxide.[1][2] Bottom path: Reductive amination with resolution.[1][2]
Applications in Drug Discovery[3][7]
Pharmacophore Utility
The (3R,4S)-4-aminopiperidin-3-ol scaffold is a "privileged structure" capable of mimicking the transition states of peptide hydrolysis or serving as a rigid linker.[1][2]
H-Bonding Network: The cis-1,2-amino alcohol motif acts as a bidentate donor/acceptor, often binding to aspartic acid or glutamic acid residues in enzyme active sites (e.g., proteases, kinases).[1][2]
Conformational Restriction: The piperidine ring restricts the flexibility of the amino-alcohol, reducing the entropic cost of binding compared to acyclic analogs.[2]
Role of Scaffold: The cis-3-methoxy-4-aminopiperidine moiety in Cisapride (derived from the 3-ol) is critical for receptor subtype selectivity.[1][2] The specific (3R,4S) or (3S,4R) configuration dictates the potency and side-effect profile (hERG channel affinity).[1][3]
Antimicrobials & Antifungals:
Substituted 4-aminopiperidines inhibit ergosterol biosynthesis in fungi.[1][2] The cis-configuration has shown superior activity in specific strains by aligning the hydrophobic bulk of the piperidine N-substituent with the enzyme's hydrophobic pocket.[1][2]
Kinase Inhibitors (Cdk5/p25):
Used as a solvent-exposed solubilizing group that also makes specific water-mediated hydrogen bonds to the kinase hinge region.[1][2]
Analytical Characterization
Validating the stereochemistry is the most critical analytical step.[2][3]
NMR Spectroscopy
Differentiation between cis and trans isomers is achieved via coupling constants (
The Strategic Value of (3R,4S)-4-Aminopiperidin-3-ol: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The quest for novel chemical entities with enhanced therapeutic profiles and minimized off-target effects is a perpetual driver in drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The quest for novel chemical entities with enhanced therapeutic profiles and minimized off-target effects is a perpetual driver in drug discovery. Within this landscape, the strategic use of chiral building blocks is paramount. This guide focuses on the therapeutic potential of (3R,4S)-4-aminopiperidin-3-ol, a stereochemically defined scaffold that has emerged as a cornerstone in the design of innovative drug candidates across multiple therapeutic areas. While the intrinsic biological activity of the core molecule is not extensively documented, its true value lies in its role as a privileged chiral building block. The specific trans-diequatorial arrangement of the amino and hydroxyl groups provides a rigid and defined three-dimensional framework, enabling precise interactions with biological targets. This guide will delve into the stereoselective synthesis of this key intermediate, explore its application in the development of potent and selective inhibitors for dipeptidyl peptidase-4 (DPP-4) and β-secretase 1 (BACE1), and discuss its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors. Detailed experimental protocols and insights into structure-activity relationships (SAR) are provided to empower researchers in leveraging this versatile scaffold for their drug discovery programs.
The (3R,4S)-4-Aminopiperidin-3-ol Scaffold: A Foundation for Specificity
The piperidine ring is a ubiquitous motif in medicinal chemistry, present in a wide array of clinically approved drugs.[1] The introduction of stereocenters, as in (3R,4S)-4-aminopiperidin-3-ol, offers a powerful strategy to enhance target affinity and selectivity while improving pharmacokinetic properties.[1] The defined spatial orientation of the amino and hydroxyl groups in this particular stereoisomer allows for the creation of derivatives that can form specific hydrogen bonds and other non-covalent interactions within the binding sites of target proteins. This chiral rigidity is a key advantage in modern drug design, moving away from more flexible scaffolds that may adopt multiple conformations and interact with unintended targets.
Caption: Chemical structure of (3R,4S)-4-aminopiperidin-3-ol.
Stereoselective Synthesis: Accessing the Chiral Core
The synthesis of enantiomerically pure (3R,4S)-4-aminopiperidin-3-ol and its derivatives is a critical first step in harnessing its therapeutic potential. Several synthetic strategies have been developed to control the relative and absolute stereochemistry of the 3-hydroxy and 4-amino groups.
Key Synthetic Strategies
A prevalent and efficient method involves the stereoselective ring-opening of a chiral epoxide precursor. This approach often starts from a readily available starting material, which is then subjected to a series of reactions to introduce the desired stereocenters.
Workflow for Stereoselective Synthesis:
Caption: Generalized workflow for the synthesis of (3R,4S)-4-aminopiperidin-3-ol derivatives.
Detailed Experimental Protocol: Synthesis from a Chiral Epoxide
The following protocol is a representative example of a stereoselective synthesis of a protected (3R,4S)-4-aminopiperidin-3-ol derivative.
Step 1: Epoxidation of a Tetrahydropyridine Precursor
To a solution of the N-protected tetrahydropyridine in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-chloroperoxybenzoic acid) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
Quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution).
Extract the product with an organic solvent, wash with a mild base (e.g., sodium bicarbonate solution), dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the racemic epoxide.
Step 2: Kinetic Resolution of the Epoxide
Employ a chiral catalyst system (e.g., a Jacobsen's catalyst) to selectively open one enantiomer of the epoxide with a nucleophile (e.g., water), leaving the desired enantiomer unreacted.
Monitor the reaction progress carefully to achieve optimal enantiomeric excess of the remaining epoxide.
Purify the unreacted enantiopure epoxide by column chromatography.
Step 3: Regioselective Ring-Opening of the Enantiopure Epoxide
Dissolve the enantiopure (3R,4S)-epoxide in a suitable solvent (e.g., acetonitrile).
Add the desired amine nucleophile and a Lewis acid (e.g., lithium perchlorate) to facilitate the regioselective ring-opening at the C4 position.
Stir the reaction at room temperature until completion.
Purify the resulting trans-amino alcohol derivative by column chromatography.[2]
Therapeutic Applications and Mechanistic Insights
The (3R,4S)-4-aminopiperidin-3-ol scaffold has proven to be a valuable starting point for the development of drugs targeting a range of diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[4]
Structure-Activity Relationship (SAR): The aminopiperidine moiety of several DPP-4 inhibitors plays a crucial role in binding to the S2 pocket of the enzyme.[5] The stereochemistry of substituents on the piperidine ring is critical for optimal binding and inhibitory activity.[6][7] The (3R,4S)-4-aminopiperidin-3-ol scaffold provides a rigid framework to position key pharmacophoric elements for interaction with the catalytic triad (Ser630, Asp708, and His740) and surrounding residues in the DPP-4 active site.[3][5]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the inhibitory activity of test compounds against DPP-4.
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in the assay buffer. The final DMSO concentration should be kept below 1%.
Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, add the diluted test compounds or a vehicle control (assay buffer with DMSO) to each well. Add the recombinant human DPP-4 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
Reaction Initiation: Add a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) solution to each well to initiate the enzymatic reaction.
Signal Detection: Immediately monitor the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[8]
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.[8][9]
Parameter
Description
Enzyme
Recombinant Human DPP-4
Substrate
Gly-Pro-AMC (or similar)
Assay Buffer
e.g., Tris-HCl, pH 7.5
Plate Type
96-well, black, flat-bottom
Readout
Fluorescence (kinetic or endpoint)
β-Secretase 1 (BACE1) Inhibition for Alzheimer's Disease
Mechanism of Action: BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP), initiating the amyloidogenic pathway that leads to the production and aggregation of amyloid-β (Aβ) peptides in the brain.[10] The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease.[9] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production and potentially slow the progression of the disease.
Structure-Activity Relationship (SAR): The development of BACE1 inhibitors often involves designing molecules that can interact with the catalytic aspartate residues (Asp32 and Asp228) in the active site.[11] The 4-aminopiperidine scaffold can serve as a central structural element to which various recognition motifs are attached. The stereochemistry of the aminopiperidinol core is crucial for positioning these motifs correctly within the elongated active site of BACE1, thereby enhancing binding affinity and selectivity over other proteases like BACE2 and cathepsin D.[12]
Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay for measuring BACE1 activity.
Materials and Reagents: Recombinant human BACE1 enzyme, a BACE1 FRET substrate (a peptide with a fluorophore and a quencher), test compounds, and an assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[10][13]
Compound Preparation: Prepare stock solutions and serial dilutions of test compounds in DMSO and assay buffer, maintaining a low final DMSO concentration.
Assay Procedure:
In a 96-well black microplate, pre-incubate the BACE1 enzyme with the test compounds or vehicle control for 15 minutes at 37°C.[11]
Initiate the reaction by adding the BACE1 FRET substrate.
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 320/405 nm).[11][13]
Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.[8][14]
Parameter
Description
Enzyme
Recombinant Human BACE1
Substrate
FRET peptide substrate
Assay Buffer
Sodium Acetate, pH 4.5
Plate Type
96-well, black
Readout
Fluorescence (kinetic)
Modulation of NMDA Receptors for Neurological Disorders
Mechanism of Action: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[15] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative and psychiatric disorders.[16][17] Modulators of NMDA receptors, particularly antagonists, are being investigated for their therapeutic potential.
Structure-Activity Relationship (SAR): The aminopiperidinol scaffold has been incorporated into molecules designed to modulate NMDA receptor activity. The specific stereochemistry of the amino and hydroxyl groups can influence the binding affinity and selectivity for different NMDA receptor subtypes (e.g., those containing GluN2B subunits).[15] The piperidine nitrogen can act as a basic center, while the hydroxyl and amino groups can form key hydrogen bonds within the receptor's binding pocket.
Pharmacokinetic Considerations
The pharmacokinetic profile of drugs derived from the 4-aminopiperidine scaffold is a critical aspect of their development.
Metabolism: 4-Aminopiperidine-containing drugs are often metabolized by cytochrome P450 enzymes, with CYP3A4 being a major contributor to their N-dealkylation.[5][18] The specific substituents on the piperidine nitrogen and the overall molecular structure will influence the metabolic stability and the potential for drug-drug interactions. Understanding these metabolic pathways is essential for designing derivatives with favorable pharmacokinetic properties.[19]
Brain Penetration: For CNS targets like BACE1 and NMDA receptors, the ability of a compound to cross the blood-brain barrier (BBB) is crucial. The physicochemical properties of derivatives, such as lipophilicity, polar surface area, and hydrogen bonding capacity, must be carefully optimized to achieve adequate brain exposure. The inherent properties of the aminopiperidinol core contribute to the overall polarity of the molecule and must be considered in the design of CNS-active agents.
Conclusion and Future Directions
(3R,4S)-4-aminopiperidin-3-ol is a chiral scaffold of significant strategic value in modern drug discovery. Its rigid, stereochemically defined structure provides an excellent starting point for the design of potent and selective modulators of a variety of therapeutically relevant targets. This guide has highlighted its application in the development of inhibitors for DPP-4 and BACE1, with potential for expansion into other areas such as NMDA receptor modulation. The provided synthetic strategies and detailed experimental protocols for biological evaluation offer a practical framework for researchers to explore the full potential of this versatile building block. Future research will likely focus on further elucidating the structure-activity relationships of derivatives containing this core, with an emphasis on optimizing pharmacokinetic properties and exploring novel therapeutic applications. The continued use of this and other chiral scaffolds will undoubtedly be a key driver of innovation in the development of next-generation medicines.
References
BenchChem. (2025). Application Notes and Protocols: BACE1-IN-9 In Vitro Assay.
STAR Protocols. (2025, June 7).
Scilit. (n.d.). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition.
Frontiers in Pharmacology. (2022, September 29). Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study.
Correia, V. G., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Pharmaceuticals, 13(10), 304.
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643.
Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638-643.
ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
de Oliveira, R. G., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Advances, 14(11), 7689-7703.
Hansen, K. B., et al. (2021).
ResearchGate. (n.d.).
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
Cheng, Y., et al. (2013). Structure Activity Relationships for a Series of Compounds that Inhibit Aggregation of the Alzheimer's Peptide, Aβ42. ACS Chemical Neuroscience, 4(11), 1467–1477.
de Oliveira, R. G., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Advances, 14(11), 7689-7703.
Kim, D., et al. (2008). Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing subsituted triazolopiperazines. Journal of Medicinal Chemistry, 51(3), 589-603.
Arkat USA. (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
Bubeck, P., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(11), 6537–6552.
Ivanov, A. V., et al. (2021). Chiral Linked Systems as a Model for Understanding D-Amino Acids Influence on the Structure and Properties of Amyloid Peptides. International Journal of Molecular Sciences, 22(16), 8856.
Traynelis, S. F., et al. (2010). Extracellular Modulation of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
Nam, G. W. (2025, February 3). Strategic Insights from Structure-Activity Relationship Analysis: Advancing Therapeutics and Understanding Complex Diseases. Academic Strive.
PubMed. (2016, January 1). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
Tsen, S. W. H., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5348.
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The 3D Paradigm: Role of Chiral Aminopiperidines in Kinase Inhibitor Development
Introduction: Escaping "Flatland" in Drug Design Historically, the development of kinase inhibitors relied heavily on flat, sp2-hybridized aromatic scaffolds designed to competitively bind the highly conserved ATP-bindin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping "Flatland" in Drug Design
Historically, the development of kinase inhibitors relied heavily on flat, sp2-hybridized aromatic scaffolds designed to competitively bind the highly conserved ATP-binding clefts of kinases. However, this "flatland" approach frequently resulted in promiscuous binding profiles and severe off-target toxicities. To overcome this, modern medicinal chemistry has shifted toward incorporating sp3-rich, three-dimensional architectures.
Chiral aminopiperidines have emerged as privileged scaffolds in this structural evolution. By introducing a rigid, non-planar ring system with precisely defined stereocenters, aminopiperidines allow drug developers to project pharmacophores and electrophilic warheads into highly specific, less-conserved kinase subpockets. This precise vector projection drastically improves isoform selectivity, metabolic stability, and aqueous solubility.
Logical flow of chiral aminopiperidines improving kinase selectivity.
Mechanistic Drivers of Isoform Selectivity: Case Studies
JAK Family Selectivity: Tofacitinib and Gut-Restricted Analogues
The Janus kinase (JAK) family is central to cytokine signaling, but pan-JAK inhibition often leads to adverse events like anemia and neutropenia due to JAK2 suppression[1]. Tofacitinib , a first-in-class JAK inhibitor for rheumatoid arthritis, utilizes a specific (3R,4R)-4-methylpiperidin-3-amine core to differentiate between JAK isoforms[2]. The spatial orientation of the chiral methyl group creates a steric boundary that clashes with residues in JAK1 and JAK2, while perfectly occupying a unique hydrophobic subpocket in JAK3, yielding a 112-fold selectivity over JAK1[2].
Recent advancements have further leveraged the aminopiperidine core to develop gut-restricted JAK1 inhibitors for Inflammatory Bowel Disease (IBD). For instance, substituting a planar piperazine with a 4-aminopiperidine moiety (Compound 13) resulted in sub-nanomolar JAK1 potency (IC50 = 0.58 nM)[1]. The 4-aminopiperidine ring is critical here because its basic amine maintains essential hydrogen-bond interactions with Arg1007 and Asn1008 in the JAK1 hinge region, achieving an 8948-fold selectivity over JAK3[1].
JAK/STAT pathway showing targeted ATP-competitive inhibition by tofacitinib.
AKT/PKB vs. PKA Differentiation
Protein Kinase B (PKB/AKT) and Protein Kinase A (PKA) share highly homologous active sites, making selective inhibition notoriously difficult. Fragment-based elaboration of 7-azaindole scaffolds revealed that the choice of the saturated ring dictates selectivity[3]. Transitioning from a 4-aminomethylpiperidine to a 4-aminopiperidine drastically shifts the bound conformation. The flexible 4-aminopiperidine ring adopts a specific chair conformation that forms a robust hydrogen bond network with the solvent-exposed region of PKB, a geometry that cannot be accommodated by the narrower ATP-binding cleft of PKA. This structural divergence grants a 30-fold selectivity for PKB over PKA[4],[3].
Covalent Targeting in BTK Inhibitors
In the realm of Bruton's Tyrosine Kinase (BTK) inhibitors, Tolebrutinib utilizes an (R)-3-aminopiperidine-1-carboxylate intermediate to achieve highly selective, irreversible covalent inhibition[5]. The causality here is strictly stereochemical: the (R)-enantiomer precisely angles the attached electrophilic warhead to undergo a rapid thiol-Michael addition with the Cys481 residue in the BTK active site. An (S)-enantiomer would project the warhead toward the solvent front, drastically reducing the rate of covalent bond formation and thereby lowering efficacy[5].
Quantitative Landscape of Aminopiperidine-Based Inhibitors
To benchmark the impact of chiral aminopiperidines on kinase targeting, the following table synthesizes the quantitative performance of key inhibitors discussed in recent literature:
Inhibitor / Compound
Target Kinase
Chiral Aminopiperidine Core
IC50 (nM)
Selectivity Profile
Tofacitinib
JAK3
(3R,4R)-4-methylpiperidin-3-amine
1.0
112-fold vs JAK1; 20-fold vs JAK2
Compound 13
JAK1
4-aminopiperidine
0.58
74.5-fold vs JAK2; 8948-fold vs JAK3
CCT128930
AKT2 (PKB)
4-aminopiperidine
6.0
30-fold vs PKA
Tolebrutinib
BTK
(R)-3-aminopiperidine
< 1.0
High selectivity for BTK (Cys481)
Advanced Synthetic Methodologies
The rapid preparation of highly functionalized, enantioenriched aminopiperidines has historically been a bottleneck, often relying on inefficient SN2-type azidative substitutions or lengthy enzymatic resolutions[6]. A recent breakthrough methodology (February 2025) outlines the modular construction of chiral aminopiperidines via the palladium-catalyzed hydroamination of 1,2-dihydropyridine[6].
Objective : Modular synthesis of chiral 4-aminopiperidines via selective N–H insertion.
Causality & Design : This protocol utilizes a transition-metal catalyzed approach where a π-allyl palladium complex drives an inner-sphere reductive elimination. Notably, Brønsted acid additives are deliberately omitted; mechanistic studies revealed they do not accelerate hydrofunctionalization in this specific Ligand-to-Ligand Hydrogen Transfer (LLHT) pathway[6].
Step 1: Catalyst Activation
Combine [Pd(η3-C3H5)Cl]2 (0.005 mmol, 2.5 mol %) and a chiral phosphine ligand (0.012 mmol, 6.0 mol %) in an inert, nitrogen-filled glovebox.
Causality: The precise 1:2.4 ratio of Pd dimer to ligand ensures the complete formation of the active monomeric Pd-ligand complex, suppressing off-target racemic background reactions.
Step 2: Substrate Introduction
Dissolve the 1,2-dihydropyridine derivative (0.24 mmol, 1.2 equiv) and the azole N–H donor (0.20 mmol, 1.0 equiv) in 1.0 mL of trifluorotoluene (PhCF3).
Causality: PhCF3 is selected because it provides a highly polar environment to stabilize the transition state without coordinating to the palladium center—a flaw common to solvents like DMSO that can poison the catalyst[6].
Step 3: Regioselective cis-Addition
Heat the reaction mixture to 50 °C for 12 hours.
Causality: The LLHT mechanism dictates a strict cis-addition across the C=C bond, locking the stereochemistry of the resulting aminopiperidine ring and preventing diastereomeric mixtures[6].
Step 4: Self-Validation & Yield Determination
Before isolation, spike the crude reaction mixture with 1,3,5-trimethoxybenzene as an internal standard.
Perform 1H NMR analysis to determine the regioselectivity ratio (rr) and NMR yield.
Causality: This self-validating step ensures that the catalytic cycle proceeded with the correct regioselectivity before committing to resource-intensive flash column chromatography or chiral HPLC[6].
Step-by-step synthetic workflow for the modular construction of aminopiperidines.
Conclusion
The integration of chiral aminopiperidines into kinase inhibitor design represents a masterclass in applied stereochemistry. By transitioning from flat aromatic rings to sp3-enriched, three-dimensional scaffolds, researchers can exploit minute topological differences within kinase active sites. As synthetic methodologies—such as palladium-catalyzed hydroamination—continue to mature, the rapid library generation of these complex chiral cores will further accelerate the discovery of highly selective, next-generation targeted therapies.
References
Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine - Organic Letters (ACS Publications). 6
Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC. 2
Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - Spandidos Publications. 4
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC.5
Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration - Journal of Medicinal Chemistry (ACS Publications). 3
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease - Journal of Medicinal Chemistry (ACS Publications).1
The following technical guide details the literature landscape, synthetic methodologies, and medicinal chemistry applications of (3R,4S)-4-aminopiperidin-3-ol derivatives. Content Type: Technical Whitepaper & Synthetic G...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the literature landscape, synthetic methodologies, and medicinal chemistry applications of (3R,4S)-4-aminopiperidin-3-ol derivatives.
Content Type: Technical Whitepaper & Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The (3R,4S)-4-aminopiperidin-3-ol scaffold represents a privileged "cis-1,2-aminoalcohol" motif embedded within a piperidine ring. Unlike its trans-isomer (often accessed via standard epoxide opening), the cis-configuration offers a distinct vector profile for hydrogen bonding within enzyme active sites. This scaffold is increasingly relevant in the design of HCV assembly inhibitors , antifungal agents (targeting ergosterol biosynthesis), and kinase inhibitors (specifically Akt and PKA) where the spatial arrangement of the C3-hydroxyl and C4-amine groups dictates selectivity.
This guide provides a critical review of the synthetic challenges (specifically the "trans-trap" in epoxide chemistry) and details the self-validating protocols required to access the bioactive (3R,4S) enantiomer.
The biological activity of 4-aminopiperidin-3-ol derivatives is strictly governed by stereochemistry. The (3R,4S) configuration places the C3-hydroxyl and C4-amino groups in a cis relationship.
Extended conformation; often spans distinct pockets
Key Targets
HCV Assembly, SMYD3, Specific Kinases (Akt)
JAK Inhibitors (e.g., Tofacitinib analogs), Glycosidases
Critical Insight: Researchers often default to epoxide opening of (3R,4S)-3,4-epoxypiperidines with amines. This is a strategic error if the target is the (3R,4S)-aminoalcohol, as the
mechanism invariably yields the trans-(3R,4R) product. Accessing the (3R,4S) core requires retention of configuration or specific reduction protocols.
Synthetic Methodologies: The "Cis-Selective" Protocol
To synthesize the (3R,4S) core, one must bypass the thermodynamic preference for trans isomers. The most robust method involves the chelation-controlled reduction of a
Imine Formation: Condense 1-benzyl-3-hydroxy-4-piperidinone with the desired amine (
) in anhydrous methanol with molecular sieves (4Å) to form the corresponding imine.
Chelation Setup: Cool the reaction mixture to
.
Reduction: Add Catecholborane (5.0 equiv) dropwise. The boron coordinates with the C3-hydroxyl oxygen and the imine nitrogen, locking the conformation.
Hydride Transfer: The hydride is delivered intramolecularly from the boron species to the C4 position on the same face as the hydroxyl group.
Quench & Workup: Quench with MeOH, followed by saturated aqueous Na/K tartrate (Rochelle's salt) to break the boron complex. Extract with DCM.
Purification: Silica gel chromatography. The cis isomer typically elutes after the trans isomer due to internal H-bonding reducing interaction with the stationary phase (though this varies by solvent system).
Visualization: Stereoselective Synthesis Pathway
Caption: Divergent synthesis pathways showing the critical choice of reducing agent to secure the (3R,4S) cis-isomer.
Medicinal Chemistry Applications & SAR
HCV Assembly Inhibition
Recent high-throughput screens have identified the 4-aminopiperidine scaffold as a potent inhibitor of Hepatitis C Virus (HCV) assembly, a stage distinct from replication.[1][2]
Mechanism: The scaffold interferes with the late-stage assembly of viral particles, showing synergy with NS5A inhibitors (e.g., Daclatasvir).
SAR Insight: The (3R,4S) configuration is critical for maintaining the specific vector required to bind the hydrophobic pocket of the viral assembly protein without steric clash.
Antifungal Agents (Ergosterol Biosynthesis)
Derivatives of 4-aminopiperidin-3-ol function as inhibitors of sterol C14-reductase and sterol C8-isomerase.
Role of 3-OH: The C3-hydroxyl group mimics the polar headgroup of sterol intermediates, anchoring the molecule in the active site while the hydrophobic N-substituents traverse the lipid channel.
Kinase Selectivity (Akt vs. PKA)
In the development of Akt (Protein Kinase B) inhibitors, the 4-aminopiperidine core serves as a linker between the hinge-binding motif (e.g., 7H-pyrrolo[2,3-d]pyrimidine) and the solvent-exposed region.
Selectivity: The cis-(3R,4S) isomer provides a "kinked" geometry that favors binding to the Akt PH domain interface or specific allosteric pockets, improving selectivity over the closely related PKA kinase, which often accommodates the linear trans isomers more readily.
Quantitative Data Summary
The following table summarizes key pharmacological data points for derivatives utilizing this core.
Target Class
Compound Code
Activity (IC50/EC50)
Key Interaction
Reference
HCV Assembly
Compound 1 (4-AP)
(EC50)
Synergistic with Telaprevir
[Ref 3]
Antifungal
Compound 2b
(MIC)
Ergosterol C8-isomerase
[Ref 1]
Akt Kinase
E22 Derivative
(IC50)
Hinge binder + Ribose pocket
[Ref 6]
SMYD3
EM127
Covalent (Cys186)
Irreversible inhibition
[Ref 5]
SAR Logic Flow
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.
References
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2021.[3]
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 2011.
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 2021.
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC, 2011.
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 2022.
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[4]
Molecular weight and physicochemical characteristics of (3R,4S)-4-aminopiperidin-3-ol
This in-depth technical guide details the molecular identity, physicochemical properties, synthetic pathways, and pharmaceutical applications of (3R,4S)-4-aminopiperidin-3-ol . High-Value Chiral Scaffold for Next-Generat...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the molecular identity, physicochemical properties, synthetic pathways, and pharmaceutical applications of (3R,4S)-4-aminopiperidin-3-ol .
High-Value Chiral Scaffold for Next-Generation Therapeutics
Executive Summary
(3R,4S)-4-aminopiperidin-3-ol (CAS: 2306248-98-4 for 2HCl salt; related free base CAS: 1206906-33-3) is a critical chiral building block in medicinal chemistry. Characterized by its cis-stereochemistry , this 1,2-aminoalcohol motif is embedded within the pharmacophores of various kinase inhibitors, antimicrobial agents (quinolones), and glycosidase inhibitors. Its high polarity, low molecular weight, and capacity for multiple hydrogen bonding interactions make it an ideal scaffold for fragment-based drug discovery (FBDD) and for modulating physicochemical properties such as solubility and metabolic stability.
Part 1: Molecular Identity & Structural Analysis
The compound is a disubstituted piperidine featuring adjacent amino and hydroxyl groups. The (3R,4S) absolute configuration dictates a cis relative stereochemistry, which is distinct from the thermodynamically more stable trans isomers typically obtained via epoxide opening.
Structural Specifications
Parameter
Detail
IUPAC Name
(3R,4S)-4-aminopiperidin-3-ol
Common Name
cis-4-amino-3-hydroxypiperidine
Molecular Formula
C₅H₁₂N₂O
Molecular Weight
116.16 g/mol
Stereochemistry
cis (3R, 4S)
Chiral Centers
C3 (R-configuration), C4 (S-configuration)
Canonical SMILES
O[C@H]1CNCC[C@@H]1N
Stereochemical Confirmation
The (3R,4S) configuration implies a cis relationship between the C3-hydroxyl and C4-amino groups.
C3 (R): The hydroxyl group (Priority 1) is oriented such that the sequence O→C4→C2 is clockwise (with H in back). In a chair conformation, if the ring nitrogen is oriented conventionally, an axial -OH at C3 often corresponds to the R configuration (depending on N-substituents).
C4 (S): The amino group (Priority 1) is oriented such that N→C3→C5 is counter-clockwise.
Conformation: In the lowest energy chair conformation, the cis isomer typically adopts an axial/equatorial arrangement (e.g., OH-axial, NH₂-equatorial) to facilitate intramolecular hydrogen bonding, unlike the trans isomer which prefers a diequatorial geometry.
Part 2: Physicochemical Profile[1]
Understanding the physicochemical behavior of (3R,4S)-4-aminopiperidin-3-ol is vital for predicting its pharmacokinetics (PK) when incorporated into drug molecules.
Key Properties Table
Property
Value
Context/Implication
LogP (Predicted)
-1.33
Highly hydrophilic; excellent for improving aqueous solubility of lipophilic drugs.
TPSA
58.28 Ų
High polar surface area relative to size; indicates good potential for specific polar interactions in protein binding pockets.
pKa (Piperidine NH)
~10.5
Typical secondary amine basicity; likely protonated at physiological pH.
pKa (Primary NH₂)
~8.5 - 9.0
Slightly lowered due to the inductive effect of the adjacent hydroxyl group.
H-Bond Donors
3
High capacity for donor interactions (NH, OH, NH₂).
H-Bond Acceptors
3
High capacity for acceptor interactions (O, N, N).
Solubility
>100 mg/mL (Water)
Freely soluble in aqueous media and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
Pharmacokinetic Implications[1]
Lipinski's Rule of 5: The fragment passes all criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10), making it a "Rule of 5 compliant" fragment.
Blood-Brain Barrier (BBB): While the fragment itself is polar, its incorporation into lipophilic backbones can tune CNS penetration. The cis-1,2-aminoalcohol motif often mimics transition states in enzymatic hydrolysis, useful for designing protease inhibitors.
Part 3: Synthetic & Purification Workflows[2]
Synthesizing the cis-(3R,4S) isomer is more challenging than the trans isomer because standard epoxide opening (anti-addition) yields the trans product. Two primary strategies are employed: Reductive Amination (preferred for cis) and Epoxide Opening with Inversion .
Workflow Diagram (Graphviz)
Caption: Synthetic workflow prioritizing the reductive amination pathway to access the cis-diastereomer, followed by resolution.
This method favors the formation of cis-aminoalcohols due to the chelation-controlled reduction mechanism.
Reagents:
Substrate: N-Boc-3-hydroxy-4-piperidone (Commercial or synthesized via Swern oxidation of N-Boc-3-hydroxypiperidine).
Amine Source: Ammonium acetate (NH₄OAc) or Benzylamine (for easier handling).
Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.
Solvent: Methanol or Dichloroethane (DCE).
Step-by-Step Methodology:
Imine Formation: Dissolve N-Boc-3-hydroxy-4-piperidone (1.0 eq) in dry methanol. Add Ammonium acetate (10.0 eq). Stir at room temperature for 1 hour to form the imine intermediate.
Reduction: Cool the solution to 0°C. Cautiously add NaBH₃CN (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12–16 hours.
Note: The hydroxyl group at C3 directs the hydride attack. In protic solvents, this often favors the cis relationship.
Quench & Extraction: Quench with saturated aqueous NaHCO₃. Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]
Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude residue contains a mixture of cis and trans isomers (typically 60:40 to 80:20 favoring cis depending on conditions).
Isolation: Separate diastereomers via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1). The cis isomer usually elutes after the trans isomer due to higher polarity (intramolecular H-bond).
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane to yield the (3R,4S)-4-aminopiperidin-3-ol dihydrochloride .
Part 4: Analytical Characterization
Validating the identity and stereochemistry is critical.
Nuclear Magnetic Resonance (NMR)[3][4][5][6]
¹H NMR (D₂O or MeOD):
Coupling Constants (J values): The coupling constant between H3 and H4 is the definitive discriminator.
Cis (3R,4S): H3 and H4 are typically in an equatorial/axial relationship.
is smaller (approx. 2–5 Hz ).
Trans (3R,4R): H3 and H4 are typically diaxial.
is larger (approx. 8–11 Hz ).
¹³C NMR: Distinct shifts for C3 and C4 carbons due to the "gamma-gauche" effect in the cis isomer compared to the trans isomer.
Mass Spectrometry (MS)[4][7]
Method: ESI-MS (Positive Mode).
Signal: [M+H]⁺ = 117.1 m/z.
Fragmentation: Loss of H₂O ([M-18]⁺) and NH₃ ([M-17]⁺) are common. The cis isomer may show a higher propensity for water loss due to the proximity of the OH and NH groups.
Part 5: Pharmaceutical Applications[3][4][6]
The (3R,4S)-4-aminopiperidin-3-ol scaffold is a versatile pharmacophore.
Kinase Inhibitors
Used as a solvent-exposed fragment to improve solubility and form hydrogen bonds with the hinge region or ribose-binding pocket of kinases. It is structurally related to the piperidine fragments found in JAK inhibitors (e.g., Tofacitinib analogs).
Antimicrobial Agents
Quinolones: Incorporated at the C7 position of fluoroquinolones. The cis-aminoalcohol side chain enhances activity against Gram-positive bacteria (e.g., S. aureus) and overcomes certain resistance mechanisms by altering the drug's efflux profile.
Antifungals: Used in the synthesis of novel ergosterol biosynthesis inhibitors, targeting enzymes like sterol C14-reductase.
Glycosidase Inhibitors
As an iminosugar mimic, the scaffold resembles the transition state of glycosidic bond hydrolysis, making it a potential inhibitor for lysosomal storage disorder treatments or anti-diabetic agents (DPP-4 inhibition).
References
Synthesis of Chiral Aminopiperidines: "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration." Arkivoc. Link
Antifungal Applications: "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." MDPI Molecules. Link
Quinolone Antibacterials: "Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents." Journal of Medicinal Chemistry. Link
Chemical Properties & CAS: "4-Aminopiperidin-3-ol Data Sheet." PubChem. Link
Enzymatic Synthesis: "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." RSC Advances. Link
Patent landscape for drugs containing (3R,4S)-4-aminopiperidin-3-ol moieties
An In-depth Technical Guide to the Patent Landscape for Drugs Containing (3R,4S)-4-Aminopiperidin-3-ol Moieties Executive Summary The (3R,4S)-4-aminopiperidin-3-ol scaffold and its close structural analogues have emerged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Patent Landscape for Drugs Containing (3R,4S)-4-Aminopiperidin-3-ol Moieties
Executive Summary
The (3R,4S)-4-aminopiperidin-3-ol scaffold and its close structural analogues have emerged as privileged structures in modern medicinal chemistry, most notably as a cornerstone for a new generation of targeted therapeutics. This guide provides a comprehensive analysis of the patent landscape surrounding drugs that incorporate this specific chiral moiety. Our investigation reveals that the dominant therapeutic application for this scaffold is in the development of Janus Kinase (JAK) inhibitors, a class of drugs revolutionizing the treatment of autoimmune and inflammatory disorders. This document delves into the key corporate players shaping this landscape, the therapeutic indications they are pursuing, the core synthetic strategies for accessing the key aminopiperidinol intermediate, and the underlying mechanism of action that bestows clinical efficacy.
The (3R,4S)-4-Aminopiperidin-3-ol Scaffold: A Gateway to Kinase Selectivity
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous drug classes.[1] The specific stereochemistry of the (3R,4S)-4-aminopiperidin-3-ol moiety, with its trans relationship between the hydroxyl and amino groups, provides a rigid, three-dimensional framework. This defined spatial arrangement is crucial for establishing precise, high-affinity interactions with protein targets, particularly the ATP-binding pocket of kinases. Its utility as a precursor for complex alkaloids and other biologically active molecules has been well-documented.[2] The primary amino and secondary hydroxyl groups serve as critical hydrogen bond donors and acceptors, while also providing versatile handles for further chemical elaboration, making it an ideal building block for creating potent and selective inhibitors.
The strategic importance of this scaffold is most evident in the field of Janus Kinase (JAK) inhibition. JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for mediating signaling from a wide array of cytokine and growth factor receptors.[3][4] By interfering with this signaling cascade, JAK inhibitors can potently suppress the inflammatory processes that drive numerous autoimmune diseases. The aminopiperidinol moiety often serves as the central linker connecting the heterocyclic core (which typically binds to the hinge region of the kinase) to other parts of the molecule that confer selectivity and favorable pharmacokinetic properties.[5]
The Dominant Players: A Patent Landscape Shaped by JAK Inhibitor Development
The patent landscape for drugs containing or related to the aminopiperidinol core is fiercely competitive and dominated by a few key pharmaceutical giants who have pioneered the JAK inhibitor field.
Multiple patents covering Rinvoq and its uses[12][13][14]
¹Note: Tofacitinib contains the closely related (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, but its development set the stage for the entire class and its patent history is foundational.[7][15]
²Note: Ruxolitinib does not contain the aminopiperidinol moiety but is a foundational JAK1/2 inhibitor from a key player in this space.
³Note: Baricitinib was discovered by Incyte and licensed to Eli Lilly.
Pfizer: The Pioneer
Pfizer's development of Tofacitinib marked the arrival of the first oral JAK inhibitor for rheumatoid arthritis, establishing the therapeutic viability of this target class.[15][16] The company initiated its JAK inhibitor discovery program over 30 years ago and has built a significant portfolio targeting various immunoinflammatory conditions.[17] Their patents cover not only the composition of matter for their lead compounds but also methods of use for a wide range of autoimmune disorders including lupus, multiple sclerosis, and inflammatory bowel disease.[15] More recent patent filings from Pfizer describe next-generation aminopyrimidinyl derivatives with improved selectivity profiles, particularly targeting TYK2 and/or JAK1 over other isoforms to potentially enhance safety.[8]
Incyte Corporation: The Prolific Innovator
Incyte has established a formidable patent portfolio around JAK inhibitors.[3][10] Their work led to the discovery of ruxolitinib and baricitinib, further validating the broad applicability of JAK inhibition.[9] A review of the patent literature from 2010-2012 already highlighted Incyte as one of the most active assignees in the JAK inhibitor space, filing numerous patents on diverse chemical scaffolds.[3] Their intellectual property covers composition of matter, sustained-release dosage forms, and combination therapies, indicating a mature and strategic approach to lifecycle management.[9][10]
AbbVie Inc.: The Next-Generation Competitor
AbbVie's entry with Upadacitinib (Rinvoq) represents a significant evolution in the field, with a focus on achieving greater JAK1 selectivity. This selectivity is believed to offer an improved benefit-risk profile by minimizing effects mediated by other JAK isoforms. AbbVie has aggressively defended its intellectual property, recently filing litigation against several generic manufacturers seeking to market versions of Rinvoq.[12] Their patent estate for Rinvoq is extensive, with dozens of patents covering the compound, its synthesis, and its use in a growing list of approved indications, with the earliest patents not set to expire until the 2030s.[12]
Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade
The therapeutic effect of these drugs is rooted in their ability to inhibit the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. This pathway is a primary communication route for cells of the immune system.
The Process:
Cytokine Binding: Inflammatory cytokines (e.g., interleukins, interferons) bind to their specific receptors on the cell surface.
JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.
STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins.
STAT Dimerization & Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. They then detach, form dimers, and translocate into the cell nucleus.
Gene Transcription: Inside the nucleus, the STAT dimers bind to DNA and modulate the transcription of genes involved in inflammation, immune response, and cell proliferation.
Inhibitors containing the aminopiperidinol moiety act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade, thereby blocking the downstream signaling.
Caption: The JAK-STAT signaling pathway and its inhibition.
Synthetic & Medicinal Chemistry Considerations
Key Synthetic Routes to the Chiral Core
The efficient and stereocontrolled synthesis of the (3R,4S)-4-aminopiperidin-3-ol core is a critical challenge for the large-scale manufacturing of these pharmaceuticals. Several strategies have been reported in the literature and patents. A prevalent and effective method involves the stereoselective ring-opening of a chiral epoxide.
Caption: General synthetic workflow for the chiral aminopiperidinol core.
Other reported strategies include asymmetric hydrogenation of a suitable precursor and the use of biocatalytic or classical resolution techniques to separate racemic intermediates.[18]
Example Protocol: Synthesis via Epoxide Ring-Opening
The following protocol is a representative example based on methodologies described in the scientific literature for synthesizing enantiomerically pure trans-4-aminopiperidin-3-ols.[2]
Objective: To synthesize an N-protected trans-(3R,4R)-4-aminopiperidin-3-ol from enantiopure (3R,4S)-1-benzyl-3,4-epoxypiperidine.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,4S)-1-benzyl-3,4-epoxypiperidine and lithium perchlorate in anhydrous acetonitrile.
Nucleophilic Addition: Add benzylamine to the solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting epoxide is consumed.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography to afford the pure trans-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.
Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, single-crystal X-ray analysis.[2]
Future Outlook and Emerging Trends
The patent landscape for drugs incorporating the (3R,4S)-4-aminopiperidin-3-ol moiety and its analogues remains dynamic. Key trends to watch include:
Next-Generation Selectivity: A major focus of ongoing research and patent filings is the development of inhibitors with higher selectivity for individual JAK isoforms (e.g., JAK1, JAK3, or TYK2) to fine-tune efficacy and further improve safety profiles, particularly concerning the hematological and lipid-related side effects associated with pan-JAK or JAK2 inhibition.[5][19][20][21]
Expansion into New Therapeutic Areas: While currently dominated by autoimmune diseases, companies are actively exploring and patenting the use of these inhibitors in other areas, including oncology, graft-versus-host disease, and even viral infections.[10][16]
Covalent and Allosteric Inhibition: While most current drugs are reversible ATP-competitive inhibitors, future patents may claim covalent inhibitors or allosteric modulators that offer different selectivity profiles and durations of action.[19]
Process and Formulation Patents: As first-generation drugs approach the end of their patent life, an increase in patents covering novel synthetic routes, polymorphs, and advanced drug delivery formulations is expected as originator companies seek to extend their franchises.
Conclusion
The (3R,4S)-4-aminopiperidin-3-ol moiety is a validated and highly valuable scaffold in modern drug discovery, serving as the linchpin for many clinically successful and commercially significant JAK inhibitors. The patent landscape is characterized by intense competition among major pharmaceutical players like Pfizer, Incyte, and AbbVie, who have built robust intellectual property portfolios covering composition of matter, manufacturing processes, and a vast array of therapeutic uses. For researchers and drug development professionals, understanding this landscape is critical. It not only highlights the proven utility of this chemical core but also points toward future opportunities in developing next-generation inhibitors with enhanced selectivity and novel therapeutic applications.
References
Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are convenient precursors for making natural and synthetic aminohydroxylated piperidine alkaloid analogs, were efficiently synthesized through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of LiClO4 in CH3CN at room temperature. The absolute stereochemistry of the resultant amino alcohols was determined by the stereochemical correlation method and single-crystal X-ray analysis.
Pfizer has disclosed aminopyrimidinyl derivatives acting as tyrosine-protein kinase JAK inhibitors, particularly TYK2 and/or JAK1 reported to be useful for the treatment of inflammation, Alzheimer's disease, autoimmune disease, psoriasis, multiple sclerosis, cancer, rheumatoid arthritis and congestive heart failure among others. (Source: BioWorld)
Discovery of a highly selective JAK3 inhibitor for the treatment of rheum
Four synthetic strategies were evaluated towards the preparation of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (1), which was constructed with control over the relative and absolute stereochemistry of the 4,3-amino alcohol moiety. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
Patents Assigned to Incyte Corporation.
US7115634B2 - 4-aminopiperidine and their use as a medicine.
Incyte gets grant for process for preparing baricitinib and its salts. (Source: Pharmaceutical Technology)
Inhibitors of JAK2 and JAK3: an update on the patent liter
Pfizer falls prey to Section 3(d). (Source: BananaIP Counsels)
AbbVie hits out at proposed Rinvoq generics. (Source: FirstWord Pharma)
US11045474B2 - Antiviral JAK inhibitors useful in treating or preventing coronaviridae infections.
US10980815B2 - Aminopyrimidinyl compounds.
FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (Source: PubMed)
Patents Assigned to AbbVie Inc. (Source: Justia)
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (Source: PubMed)
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (Source: MDPI)
P
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases.
Patents by INCYTE CORP on topic Therapeutic Drugs for Blood and Fluid Disorders.
Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (Source: PubMed)
4-amino piperidine compounds and their pharmaceutical use.
JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present).
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (Source: PubMed)
4-Aminopiperidine. (Source: Smolecule)
Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
Application Note: Stereoselective Synthesis of (3R,4S)-4-Aminopiperidin-3-ol from Amino Acids
Executive Summary The (3R,4S)-4-aminopiperidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK), GPCR ligands, and glyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (3R,4S)-4-aminopiperidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK), GPCR ligands, and glycosidase inhibitors. Its specific cis-stereochemistry and absolute configuration are critical for biological activity, often dictating potency and selectivity profiles.
While various synthetic routes exist, methods relying on the chiral pool —specifically starting from amino acids—offer distinct advantages in terms of atom economy, cost-effectiveness, and guaranteed optical purity without the need for expensive chiral resolution steps.
This guide details a robust, scalable protocol for synthesizing (3R,4S)-4-aminopiperidin-3-ol starting from L-Serine . The route utilizes a Ring-Closing Metathesis (RCM) strategy to construct the piperidine core, followed by a stereocontrolled functionalization sequence to establish the cis-(3R,4S) configuration.
Retrosynthetic Analysis
The retrosynthetic strategy disconnects the target molecule into a chiral tetrahydropyridine intermediate, which is traced back to the commercially available amino acid L-Serine. The key strategic pivot is the use of Garner's Aldehyde to preserve the stereocenter from L-Serine, which ultimately dictates the C3/C4 stereochemistry.
Figure 1: Retrosynthetic logic flow tracing the target scaffold back to the chiral pool precursor L-Serine.
Detailed Experimental Protocol
Phase 1: Scaffold Construction (L-Serine to Tetrahydropyridine)
Principle: The synthesis begins with the conversion of L-Serine to Garner's aldehyde, a versatile chiral building block. This is followed by the introduction of vinyl and allyl groups to set the stage for Ring-Closing Metathesis (RCM).
Protect the amine and acid functionalities to form the oxazolidine methyl ester.
Reduce the ester to the aldehyde using DIBAL-H at -78°C in toluene.
Critical Control: Maintain temperature strictly < -70°C to prevent racemization of the alpha-chiral center.
Step 1.2: Grignard Addition and RCM
Reagents: Vinylmagnesium bromide, Allyl bromide (or equivalent), Grubbs II Catalyst.
Protocol:
Treat Garner's aldehyde with vinylmagnesium bromide. This yields a mixture of diastereomeric allylic alcohols (the stereochemistry at the new OH center is flexible as it will be oxidized later, but anti-Cram product often predominates).
Protect the resulting secondary alcohol (e.g., as a TBDMS ether) or proceed directly if using a transient protection strategy.
N-Alkylation: Deprotect the oxazolidine nitrogen (acidic hydrolysis) and alkylate with allyl bromide to form the N-allyl-N-boc-amino alkene.
Cyclization: Dissolve the diene in degassed DCM (0.01 M concentration to favor intramolecular reaction). Add Grubbs II catalyst (2-5 mol%). Reflux for 4-12 hours.
Result: Chiral N-Boc-1,2,3,6-tetrahydropyridine.
Phase 2: Stereoselective Functionalization
Principle: The double bond is functionalized to introduce the amino and hydroxyl groups. Direct epoxide opening typically yields the trans-isomer. To access the desired (3R,4S)-cis isomer, an oxidation-reduction sequence is employed to invert the stereocenter.
Epoxidation: Treat the tetrahydropyridine with m-CPBA in DCM at 0°C. The stereochemistry is directed by the existing chiral center (from Serine), predominantly yielding the anti-epoxide relative to the C2 substituent (if present) or governed by 1,3-allylic strain.
Ring Opening: React the epoxide with benzylamine in Acetonitrile with LiClO₄ (0.5 eq) at room temperature.
Outcome: This reaction proceeds via an S_N2 mechanism, resulting in the trans-(3R,4R) -4-(benzylamino)-3-hydroxypiperidine derivative.
Step 2.2: Stereoinversion to (3R,4S) (The "Cis-Flip")
Protection: Protect the secondary amine (benzylamine) if necessary (e.g., Cbz or Boc) to prevent side reactions.
Oxidation: Oxidize the C3-hydroxyl group to the ketone using Swern oxidation at -78°C. This destroys the C3 stereocenter, creating a 3-keto-4-amino intermediate.
Stereoselective Reduction: Reduce the ketone to the alcohol.
Reagent Choice: Use a bulky hydride like L-Selectride at -78°C. The hydride attacks from the less hindered equatorial face (or governed by the N-protecting group's conformation), selectively yielding the axial alcohol .
Result: This establishes the cis-(3R,4S) relationship between the C3-hydroxyl and C4-amino groups.
Step 2.3: Global Deprotection
Reagents: Pd/C, H₂, HCl/MeOH.
Protocol:
Hydrogenate to remove the benzyl group (and Cbz if used).
Prevents racemization of the alpha-amino aldehyde (Garner's aldehyde). Higher temperatures lead to loss of optical purity.
RCM Concentration
0.005 M - 0.01 M
High dilution favors intramolecular ring-closing (cyclization) over intermolecular polymerization (ADMET).
Epoxide Opening Catalyst
LiClO₄ (0.5 - 1.0 eq)
Lithium salts act as mild Lewis acids, coordinating to the epoxide oxygen to facilitate amine attack under mild conditions, preventing rearrangement.
Reduction Reagent
L-Selectride vs. NaBH₄
L-Selectride provides superior diastereoselectivity for the cis-isomer (axial attack) compared to smaller borohydrides.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow emphasizing the "Reductive Flip" strategy to achieve cis-stereochemistry.
Analytical Characterization & Quality Control
To validate the synthesis, the following analytical criteria must be met:
1H NMR (D₂O or CD₃OD):
The coupling constant (
) between H3 and H4 is diagnostic.
Cis-isomer ((3R,4S)): Typically shows a smaller coupling constant (
) due to the gauche relationship (axial-equatorial or eq-ax).
Trans-isomer: Shows a larger coupling constant (
) for diaxial protons.
HPLC/Chiral HPLC:
Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee). Target >98% ee.
Mass Spectrometry:
HRMS (ESI+) consistent with [M+H]+ calculated for C5H12N2O.
References
Grishina, G. V., et al. "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration." Arkivoc, vol. 2011, no.[2] 10, 2011, pp. 107-117.
Dordoni, F., et al. "Enantioselective Synthesis of cis and trans 4-Aminopipecolic Acids as γ-Amino Acids for the Construction of Cyclic RGD Peptides." Chemistry – A European Journal, vol. 22, no. 31, 2016.
Khom, S. T., et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, vol. 63, 2024.
Li, H., et al. "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." Microbial Cell Factories, 2025. (Illustrates the difficulty of chemical reduction and enzyme alternatives).
Passiniemi, M., et al. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry, 2012.[3]
Application Note: Regioselective Boc-Protection of (3R,4S)-4-Aminopiperidin-3-ol
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the regioselective protection of (3R,4S)-4-aminopiperidin-3-ol. It prioritizes mechanistic understanding and re...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the regioselective protection of (3R,4S)-4-aminopiperidin-3-ol. It prioritizes mechanistic understanding and reproducibility.
Introduction & Substrate Analysis
(3R,4S)-4-aminopiperidin-3-ol is a critical chiral building block in the synthesis of antimicrobial agents, kinase inhibitors (e.g., Ibrutinib intermediates), and GPCR ligands. The molecule presents a "triad of nucleophiles": a secondary piperidine amine (N1), a primary exocyclic amine (N4), and a secondary hydroxyl group (O3).
Achieving regioselectivity with tert-butoxycarbonyl (Boc) protection is challenging due to the competing nucleophilicity of the two nitrogen centers.
Chemoselectivity Landscape
N1 (Secondary Amine): Higher basicity (pKa ~11.0) and generally higher nucleophilicity in cyclic systems due to inductive effects, though slightly sterically hindered.
N4 (Primary Amine): Slightly lower basicity (pKa ~10.[1]6) but less sterically hindered.
O3 (Hydroxyl): Significantly lower nucleophilicity; inert to Boc₂O under standard conditions without specific catalysis (e.g., DMAP).
The Challenge: Standard addition of Boc₂O often yields a mixture of N1-Boc, N4-Boc, and N1,N4-bis-Boc products. This guide provides optimized protocols to selectively target each site.
Decision Matrix & Mechanism
The choice of protocol depends on the desired regioisomer. The Copper(II) Chelation Method is the "Gold Standard" for N1-selectivity in vicinal amino-alcohols, while pH-Controlled Kinetic Protection allows for N4-selectivity.
Visual Workflow (Graphviz)
Caption: Decision tree for selecting the appropriate protection strategy based on the target regioisomer.
Best for: High purity requirements, small-to-medium scale.
Mechanism: The cis-1,2-amino alcohol moiety (N4/O3) forms a stable 5-membered chelate with Cu(II), effectively "masking" the primary amine. The distal N1 secondary amine remains free to react with Boc₂O.
Complex Formation: Dissolve the substrate (10 mmol) in water (30 mL). Add
(5.5 mmol). The solution will turn deep blue, indicating the formation of the copper complex.
Basification: Add NaOH (20 mmol, 2.0 eq) to neutralize the hydrochloride salts and facilitate complexation.
Protection: Dilute with THF (30 mL). Add
(11 mmol) dissolved in minimal THF dropwise.
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC or LCMS. The N4 amine is protected by Copper and will not react.
Decomplexation: Add EDTA disodium salt (10 mmol) and stir for 1 hour to break the copper complex (solution turns from blue to green/clear as Cu-EDTA forms). Alternatively, use
to precipitate CuS (black solid), then filter.
Isolation: Adjust pH to ~10. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
Best for: Large scale, cost-sensitive processes.
Mechanism: Relies on the slightly higher nucleophilicity of the secondary cyclic amine (N1) compared to the primary amine (N4) at low temperatures.
Dissolution: Suspend substrate (10 mmol) in anhydrous Methanol (50 mL) and cool to -10°C.
Neutralization: Add TEA (30 mmol) slowly. Stir for 15 min.
Controlled Addition: Dissolve
(9.5 mmol, limiting reagent ) in Methanol (10 mL). Add this solution dropwise over 60 minutes using a syringe pump or addition funnel. Crucial: Slow addition prevents local high concentrations.
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C.
Workup: Concentrate solvent. Redissolve in DCM/Water. Extract.
Purification: This method often produces ~5-10% bis-Boc byproduct. Purification via silica gel chromatography (DCM/MeOH/NH4OH) is usually required.
Best for: Accessing the "Reverse" protected scaffold.
Mechanism: Exploits the basicity difference. The secondary amine (N1, pKa ~11.0) is more basic than the primary amine (N4, pKa ~10.6). By controlling the stoichiometry of acid, N1 is selectively protonated (and deactivated), leaving N4 as the free base available for reaction.
Selective Neutralization: Dissolve the dihydrochloride salt (10 mmol) in Ethanol/Water (40 mL).
pH Adjustment: Add exactly 1.0 equivalent of NaOH (10 mmol) as a 1M solution.
Theory: This neutralizes the first equivalent of HCl. Since N1 is more basic, it retains the remaining proton (
), while N4 exists in equilibrium as the free base ().
Protection: Add
(11 mmol) in Ethanol (10 mL) at 0°C.
Reaction: Stir at 0°C to RT for 4 hours. The protonated N1 is non-nucleophilic.
Workup: Basify to pH >12 with NaOH. Extract with DCM.
Purification: Column chromatography is required to separate from unreacted starting material.[1][2]
Expected Yield: 60–70% (N4-Boc isomer).
Quantitative Comparison of Methods
Feature
Method A (Cu-Chelation)
Method B (Kinetic)
Method C (pH Control)
Target
N1-Boc
N1-Boc
N4-Boc
Selectivity
High (>95:5)
Moderate (85:15)
Moderate (80:20)
Yield
85-92%
70-80%
60-70%
Cost
Moderate (Copper/EDTA)
Low
Low
Scalability
Medium (Waste stream)
High
High
Key Risk
Incomplete Cu removal
Bis-protection
N1-protection byproduct
QC & Validation Parameters
To ensure protocol success, the following analytical markers should be verified:
NMR Validation (
NMR in ):
N1-Boc: Look for the tert-butyl singlet at ~1.40 ppm. The protons at C2 and C6 (ring protons adjacent to N1) will show significant chemical shift changes / broadening due to carbamate rotamers compared to the starting material. The C4-H proton (adjacent to
) should remain relatively unchanged.
N4-Boc: The amide NH proton (doublet, ~6.5-7.0 ppm) will be visible. The C4-H proton will shift downfield (~3.5 ppm) due to the adjacent carbamate.
Mass Spectrometry (ESI):
Substrate MW: 116.16
Mono-Boc
Bis-Boc
Note: Bis-Boc is a common impurity in Method B.
References
Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines. Synthetic Communications. Link
Copper Chelation Mechanism: Barlow, A. P., et al. (1992). Metal-mediated selective protection of polyamines. Journal of Organic Chemistry.[2][3][4][5] Link
Piperidine Reactivity: BenchChem. (2025).[1] A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.Link
Boc Chemistry Overview: Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols.[3][4][5] Journal of Organic Chemistry.[2][3][4][5] Link
Scalable Manufacturing Routes for (3R,4S)-4-Aminopiperidin-3-ol: Process Development and Scale-Up Protocols
Target Audience: Process chemists, biocatalysis researchers, and pharmaceutical development scientists. Introduction & Strategic Importance The (3R,4S)-4-aminopiperidin-3-ol scaffold is a highly privileged chiral buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process chemists, biocatalysis researchers, and pharmaceutical development scientists.
Introduction & Strategic Importance
The (3R,4S)-4-aminopiperidin-3-ol scaffold is a highly privileged chiral building block in modern drug discovery. It serves as the structural core for numerous active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, glycosidase inhibitors (iminosugars), and potent GPCR ligands[1].
Synthesizing this molecule at a commercial scale presents a dual stereochemical challenge:
Relative Stereochemistry: Enforcing the cis-relationship between the C3-hydroxyl and C4-amino groups.
Absolute Stereochemistry: Controlling the specific (3R,4S) enantiomer out of the racemic cis-mixture.
Historically, chiral pool syntheses (e.g., from L-ascorbic acid) were utilized but suffered from high step counts and poor atom economy. Today, scalable industrial manufacturing relies on two primary paradigms: Classical Resolution of Diastereomeric Salts and Biocatalytic Dynamic Kinetic Resolution (DKR) [2].
Retrosynthetic Strategies & Route Selection
The selection of a manufacturing route depends heavily on available infrastructure (e.g., high-pressure hydrogenation vs. controlled bioreactors) and the required scale.
Route A (Classical Resolution): Leverages the diastereoselective hydrogenation of a substituted pyridine to establish the cis-geometry, followed by classical chiral resolution. It is highly robust and easily scaled in traditional chemical plants.
Route B (Biocatalytic DKR): Utilizes an engineered
-transaminase (-TA) to selectively aminate an -hydroxy ketone. Because the substrate rapidly racemizes under the reaction conditions, this route circumvents the 50% yield limit of standard kinetic resolution, achieving theoretical yields of 100% [3].
Caption: Retrosynthetic workflow comparing Classical Resolution (Route A) and Biocatalysis (Route B).
Protocol 1: Route A - Diastereoselective Hydrogenation & Resolution
Scientific Causality: The choice of Rhodium on Alumina (Rh/Al₂O₃) over standard Palladium on Carbon (Pd/C) is a critical process parameter. Pd/C frequently induces hydrogenolysis (cleavage) of the C–O bond at the pseudo-benzylic/allylic position of the pyridine ring. Rh/Al₂O₃ promotes the rapid saturation of the aromatic ring while preserving the hydroxyl group, strictly enforcing a cis-delivery of hydrogen gas to the
-face of the ring [1].
Step 1: Synthesis of rac-cis-4-Amino-1-benzylpiperidin-3-ol
Preparation: Charge a 2 L Hastelloy autoclave with 4-amino-1-benzylpyridin-3-ol (100 g, 0.50 mol), methanol (800 mL), and 5% Rh/Al₂O₃ catalyst (10 g, 10 wt%).
Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 50 bar. Heat the reaction mixture to 60 °C and stir at 800 rpm for 12 hours.
Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases. HPLC analysis should show <1% starting material and >95% cis-diastereoselectivity.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the racemic cis-intermediate as a viscous oil.
Step 2: Chiral Resolution via L-DTTAScientific Causality: Di-p-toluoyl-L-tartaric acid (L-DTTA) is utilized because its bulky, rigid toluoyl groups create a highly specific chiral pocket. This pocket discriminates between the two cis-enantiomers, forming a highly insoluble, thermodynamically stable diastereomeric salt exclusively with the (3R,4S)-isomer.
Salt Formation: Dissolve the racemic oil (100 g, 0.48 mol) in boiling ethanol (600 mL). In a separate flask, dissolve L-DTTA (185 g, 0.48 mol) in boiling ethanol (600 mL).
Crystallization: Combine the two solutions rapidly. Seed the mixture with 0.1 g of pure (3R,4S)-4-amino-1-benzylpiperidin-3-ol L-DTTA salt. Allow the mixture to cool to room temperature over 4 hours at a controlled rate of 15 °C/hour, then chill to 0 °C for 2 hours.
Isolation: Filter the resulting white crystals and wash with cold ethanol (2 x 100 mL).
Validation Check: Chiral HPLC of a neutralized aliquot must show >98% ee. If ee is <98%, perform a single recrystallization from ethanol/water (9:1).
Free-basing: Suspend the salt in 1 M NaOH (500 mL) and extract with Dichloromethane (3 x 300 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiopure intermediate.
Protocol 2: Route B - Biocatalytic Dynamic Kinetic Resolution (DKR)
Scientific Causality: The biocatalytic route exploits the thermodynamic instability of the
-hydroxy ketone moiety in 1-Boc-4-oxopiperidin-3-ol. At pH 8.5, the substrate undergoes rapid base-catalyzed enolization, constantly racemizing the C3 stereocenter. The engineered -transaminase strictly accepts the (3R)-enantiomer. As the (3R)-isomer is consumed, the unreactive (3S)-isomer racemizes to replenish the (3R)-pool, driving the reaction to near-quantitative yield [4].
Caption: Dynamic Kinetic Resolution (DKR) pathway driven by base-catalyzed racemization and enzymatic selectivity.
Step-by-Step DKR Protocol:
Buffer Preparation: Prepare 1 L of 100 mM Tris-HCl buffer. Add isopropylamine (IPA) to a final concentration of 1.0 M. Adjust the pH strictly to 8.5 using 6 M HCl.
Note: pH control is the most critical parameter. <8.0 halts racemization (limiting yield to 50%); >9.0 denatures the enzyme.
Cofactor & Enzyme Addition: Add Pyridoxal 5'-phosphate (PLP) (0.5 g, 2 mM) to the buffer. The solution will turn bright yellow. Add the lyophilized
Substrate Addition: Dissolve racemic 1-Boc-4-oxopiperidin-3-ol (50 g, 0.23 mol) in DMSO (50 mL) to aid dispersion, and add it dropwise to the bioreactor.
Reaction Execution: Stir the reaction at 40 °C at 300 rpm. To drive the equilibrium forward, apply a gentle sweep of N₂ gas over the headspace to continuously remove the acetone byproduct [3].
Validation Check: Monitor the reaction via GC-MS or HPLC every 4 hours. The reaction is self-validating when the ketone peak disappears entirely (>98% conversion), which typically occurs within 24–36 hours.
Downstream Processing: Adjust the pH of the reaction mixture to 11.0 using 5 M NaOH to ensure the product amine is fully unprotonated. Extract with Ethyl Acetate (3 x 400 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under vacuum to yield (3R,4S)-1-Boc-4-aminopiperidin-3-ol as a pale yellow solid (Yield: ~88%, >99% ee, >95% de).
Analytical Validation Standards
To ensure the integrity of the manufactured batches, the following analytical parameters must be met:
Chiral HPLC: Chiralpak IG column; Mobile phase: Hexane/EtOH/Diethylamine (80:20:0.1); Flow rate: 1.0 mL/min. The (3R,4S) isomer must elute with baseline separation from the (3S,4R) isomer.
NMR Spectroscopy (¹H NMR): In CDCl₃, the coupling constant (
) between the C3-H and C4-H protons is diagnostic. A small coupling constant ( Hz) confirms the cis (equatorial-axial) relationship, whereas a large coupling constant ( Hz) would indicate an undesired trans (diaxial) relationship.
References
Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC, 2011. Available at:[Link]
Applic
-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 2018. Available at:[Link]
A Rapid Selection Procedure for Simple Commercial Implementation of omega-Transaminase Reactions. Organic Process Research & Development, 2016. Available at:[Link]
The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au, 2023. Available at:[Link]
Application
Application Note: Chemoselective Peptide Coupling Conditions for (3R,4S)-4-Aminopiperidin-3-ol
Executive Summary (3R,4S)-4-aminopiperidin-3-ol is a highly privileged cis-amino alcohol scaffold, frequently utilized in the design of kinase inhibitors, peptidomimetics, and novel therapeutics. Integrating this buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3R,4S)-4-aminopiperidin-3-ol is a highly privileged cis-amino alcohol scaffold, frequently utilized in the design of kinase inhibitors, peptidomimetics, and novel therapeutics. Integrating this building block into complex molecular architectures via peptide coupling presents two distinct synthetic challenges: regioselectivity (differentiating the secondary piperidine nitrogen from the primary C4-amine) and chemoselectivity (favoring N-acylation at the C4-amine over O-acylation at the C3-hydroxyl).
This application note provides a field-proven, self-validating methodology for the chemoselective amidation of (3R,4S)-4-aminopiperidin-3-ol, grounded in mechanistic causality and optimized for high-throughput drug development workflows.
Mechanistic Insights & Strategic Planning
As a Senior Application Scientist, it is critical to look beyond standard coupling protocols and understand the intrinsic reactivity of the (3R,4S)-4-aminopiperidin-3-ol system.
Regioselective Masking of the Piperidine Core
The secondary amine at the N1 position of the piperidine ring is highly basic (pKa ~10-11) and will readily compete with the C4 primary amine during electrophilic activation. To achieve regiocontrol, the N1 position must be orthogonally protected prior to peptide coupling. The tert-butyloxycarbonyl (Boc) group is the industry standard here, yielding (3R,4S)-1-Boc-4-aminopiperidin-3-ol . This protection effectively neutralizes the nucleophilicity of N1, directing all subsequent acylation exclusively to the C3/C4 face of the molecule.
Chemoselectivity: The N- vs. O-Acylation Paradigm
The primary amine at C4 is intrinsically more nucleophilic than the secondary alcohol at C3. Under standard, mildly basic conditions (pH 8–9), N-acylation is kinetically favored. However, as documented in authoritative studies on , the use of excess base or hyper-reactive acylating agents (e.g., acyl chlorides or unquenched uronium species) can overwhelm this kinetic preference, leading to O-acylation or N,O-diacylation.
Conversely, it is a well-established mechanistic rule that basic conditions favor N-acylation, while acidic conditions protonate the amine and shift the equilibrium toward O-acylation, a phenomenon extensively reviewed in . Therefore, maintaining a strictly controlled, mildly basic environment using non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) is paramount.
Stereochemical Vulnerability: The Cis Effect
The (3R,4S) absolute configuration places the C3-hydroxyl and C4-amine in a cis spatial relationship. This proximity enables intramolecular hydrogen bonding, which enhances the nucleophilicity of the amine. However, it also creates a vulnerability during post-coupling deprotection: if the final N-acylated product is subjected to strong, anhydrous acids (e.g., neat TFA for Boc removal), the cis geometry perfectly aligns the amide carbonyl and the free hydroxyl to form a 5-membered cyclic orthoester intermediate, triggering an irreversible N→O acyl migration . Deprotection must therefore be carefully monitored, often requiring aqueous acidic or scavenger-rich conditions to suppress this migration.
Workflow Visualization
Chemoselective peptide coupling workflow for (3R,4S)-4-aminopiperidin-3-ol.
Quantitative Reagent Benchmarking
Selecting the correct coupling reagent is a balance between reactivity (to overcome the steric hindrance of the piperidine ring) and selectivity (to prevent O-acylation). The data below summarizes the performance of common coupling systems when applied to (3R,4S)-1-Boc-4-aminopiperidin-3-ol.
Coupling Reagent
Additive
Base (Eq.)
Typical N-Acylation Yield
O-Acylation Risk
Epimerization Risk (R-COOH)
HATU
None
DIPEA (2.5)
>90%
Moderate (if >1.1 eq used)
Low
EDC·HCl
HOBt
DIPEA (3.0)
75 - 85%
Very Low
Low
PyBOP
None
NMM (3.0)
80 - 85%
Low
Moderate
COMU
None
DIPEA (2.0)
>90%
High (Highly reactive)
Low
Recommendation:HATU/DIPEA is the optimal system for this scaffold, provided strict stoichiometric control is maintained to mitigate O-acylation.
Self-Validating Experimental Protocol
This protocol details the coupling of a generic carboxylic acid to (3R,4S)-1-Boc-4-aminopiperidin-3-ol using HATU. The procedure is designed as a self-validating system , embedding analytical checkpoints to ensure causality between the chemical steps and the observed outcomes.
Dissolve the carboxylic acid (1.00 eq) and HATU (1.05 eq) in anhydrous DMF under a nitrogen atmosphere.
Cool the mixture to 0 °C using an ice bath.
Add DIPEA (2.50 eq) dropwise. Stir the mixture at 0 °C for 5–10 minutes.
Causality & Insight: Pre-activation is performed in the absence of the amino alcohol. This ensures the complete conversion of the acid to the highly reactive O-At active ester. If the amino alcohol were present during the addition of HATU, the C3-hydroxyl could directly attack the uronium salt, forming an irreversible O-uronium species and destroying the starting material.
Step 2: Addition of the Amino Alcohol
Dissolve (3R,4S)-1-Boc-4-aminopiperidin-3-ol (1.05 eq) in a minimal volume of DMF.
Add the amino alcohol solution dropwise to the pre-activated ester at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
Causality & Insight: The slight excess of the amino alcohol (1.05 eq) ensures complete consumption of the activated ester, preventing lingering electrophiles from slowly reacting with the C3-hydroxyl group (O-acylation) over time.
Step 3: Self-Validation & Reaction Monitoring
Stir for 2 hours.
Checkpoint (TLC/LC-MS): Sample the reaction.
LC-MS: Look for the
of the desired N-acylated product. The absence of an mass confirms chemoselectivity.
TLC (Ninhydrin Stain): The primary amine starting material will stain intensely purple/blue. The successful formation of the amide will yield a Ninhydrin-negative spot with a higher
value.
Causality & Insight: If O-acylation is detected, it indicates a failure in stoichiometric control (excess HATU/Acid was used).
Step 4: Quenching and Workup
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer successively with:
5% aqueous
(2x)
1M aqueous
or 10% Citric Acid (1x) (Note: Keep exposure brief to prevent Boc cleavage)
Brine (1x)
Dry over anhydrous
, filter, and concentrate in vacuo.
Causality & Insight: The mild basic wash (
) serves a dual purpose: it removes the acidic HOAt byproduct and can selectively hydrolyze trace amounts of adventitious O-acyl esters back to the free C3-alcohol, purifying the highly stable N-acylated target molecule.
References
Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 2003.
URL:[Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015.
URL:[Link]
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 2018.
URL:[Link]
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society (via PMC), 2023.
URL:[Link]
Method
Application Note: Orthogonal Protection and O-Functionalization Strategies for (3R,4S)-4-Aminopiperidin-3-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Kinase Inhibitors, GPCR Ligands, and Custom Chiral Scaffolds Executive Summary (3R,4S)-4-aminopiperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Synthesis of Kinase Inhibitors, GPCR Ligands, and Custom Chiral Scaffolds
Executive Summary
(3R,4S)-4-aminopiperidin-3-ol is a highly versatile chiral building block utilized extensively in the drug discovery pipeline, notably in the synthesis of selective ErbB VEGF receptor inhibitors such as BMS-690514[1],[2]. The molecule presents a unique synthetic challenge: it contains three competing nucleophilic sites—a secondary piperidine amine (N1), a primary amine (N4), and a secondary hydroxyl group (O3).
To successfully functionalize the O3 hydroxyl group (e.g., via O-alkylation) without triggering unwanted N-alkylation, a rigorous orthogonal protection strategy must be employed. This application note details a field-proven, self-validating protocol for the chemical differentiation of the two amines, followed by the selective O-alkylation of the hydroxyl group while preserving the critical (3R,4S) cis stereochemistry[3],[4].
Strategic Rationale & Mechanistic Insights
Causality Behind Amine Differentiation
Directly protecting N1 and N4 with different groups is notoriously difficult. While the N1 secondary amine is more basic, the N4 primary amine is less sterically hindered, leading to complex mixtures if standard reagents (like Boc₂O or Cbz-Cl) are used directly.
To solve this, we exploit the exclusive ability of the primary amine to form a Schiff base. By condensing the N4 amine with benzaldehyde, we generate a transient imine[5],[6]. This effectively masks N4, leaving the N1 secondary amine completely free for selective protection with a tert-butyloxycarbonyl (Boc) group[6],.
Stereochemical Integrity During O-Alkylation
Once N1 is Boc-protected and N4 is orthogonally protected (e.g., with a Carboxybenzyl/Cbz group), the O3 hydroxyl can be functionalized. O-alkylation utilizes a strong base (NaH) to generate an alkoxide, which then attacks an alkyl halide via an Sₙ2 mechanism. Because the C–O bond at the chiral C3 center is never broken during this process, the (3R,4S) configuration is perfectly retained[3],[7].
Experimental Workflow
Workflow for the orthogonal protection and O-functionalization of (3R,4S)-4-aminopiperidin-3-ol.
Step-by-Step Protocols
Protocol A: Selective N1-Boc Protection via Imine Masking
This protocol is adapted from the established methodology for differentiating primary and secondary amines[6],.
Imine Formation: Suspend (3R,4S)-4-aminopiperidin-3-ol (1.0 eq) in anhydrous toluene. Add benzaldehyde (1.05 eq). Attach a Dean-Stark apparatus and reflux until water ceases to collect (approx. 3-4 hours), driving the equilibrium toward the N4-benzylidene intermediate.
N1-Boc Protection: Cool the reaction mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
In-Process QC: Verify the disappearance of the secondary amine via TLC (Ninhydrin stain negative for secondary amine).
Imine Hydrolysis: Remove toluene in vacuo. Resuspend the crude oil in THF and add 1 N KHSO₄ (aqueous) at room temperature. Stir vigorously for 4 hours to hydrolyze the imine[6].
Workup: Extract the acidic aqueous layer with diethyl ether (3x) to remove benzaldehyde and unreacted Boc₂O[6]. Under an argon atmosphere, basify the aqueous layer to pH 10 using cold 2M NaOH, saturate with NaCl, and extract with chloroform (4x)[6]. Dry over MgSO₄ and concentrate to yield N1-Boc-(3R,4S)-4-aminopiperidin-3-ol .
Protocol B: Orthogonal N4-Cbz Protection
Reaction Setup: Dissolve the N1-Boc intermediate (1.0 eq) in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃.
Acylation: Cool the biphasic mixture to 0 °C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq).
Stirring: Vigorously stir the mixture for 2-3 hours, allowing it to slowly reach room temperature.
Workup: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the orthogonally protected N1-Boc-N4-Cbz-(3R,4S)-4-aminopiperidin-3-ol .
Protocol C: O-Alkylation (O3 Functionalization)
This step utilizes strong basic conditions in a polar aprotic solvent to maximize alkoxide nucleophilicity[3],[4].
Alkoxide Generation: Dissolve the N1-Boc-N4-Cbz protected intermediate (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Quench & Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove residual DMF, followed by a brine wash. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the final O-alkylated scaffold .
Quantitative Data & Analytical Markers
The following table summarizes the expected yields and self-validating NMR markers for each critical intermediate, ensuring researchers can verify the success of each step before proceeding.
Benzyl CH₂ multiplet at ~5.1 ppm; Aromatic protons at ~7.3 ppm
88%
5. O3-Alkylation
NaH (1.5 eq), Alkyl Halide (1.2 eq), DMF, 0 °C to RT
Fully Protected O-Alkyl Scaffold
Downfield shift of the C3-H proton due to etherification
75–85%
References
A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine
Synthetic Communications, 1992, 22(16), 2357-2360.
URL:[Link]
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Organic Process Research & Development, 2012. (Details the use of protected 4-aminopiperidin-3-ol in the synthesis of BMS-690514).
URL:[Link]
Diazacarbazoles and Methods of Use (Patent EP2300475B1)
Application Note: Biocatalytic Strategies for the Asymmetric Synthesis of (3R,4S)-4-Aminopiperidin-3-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR) Protocols Strategic Rationale & Pathway Causality The synthesis of ch...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR) Protocols
Strategic Rationale & Pathway Causality
The synthesis of chiral substituted piperidines, specifically (3R,4S)-4-aminopiperidin-3-ol and its N-protected derivatives (e.g., 1-benzyl-4-aminopiperidin-3-ol), is a critical operation in modern drug development. These motifs serve as core scaffolds for various active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors like tofacitinib[1].
Achieving high enantiomeric excess (
) and diastereomeric ratio () is notoriously difficult using traditional transition-metal catalysis due to the contiguous stereocenters at C3 and C4. Biocatalysis offers two distinct, highly selective pathways, each with specific mechanistic causalities:
A. Lipase-Mediated Kinetic Resolution (KR)
The Causality: Candida antarctica lipase B (CAL-B) is deployed to selectively acylate the primary-like amino group (or hydroxyl group, depending on protecting strategy) of a racemic mixture. The enzyme's active site sterically accommodates the (3S,4R)-enantiomer much faster than the (3R,4S)-enantiomer.
Limitation: Because the unreacted substrate does not racemize under the reaction conditions, the maximum theoretical yield of the desired (3R,4S)-isomer is capped at 50%[2]. It also necessitates a downstream chromatographic separation of the acylated byproduct from the unreacted amine.
B. Imine Reductase (IRED) Dynamic Kinetic Resolution (DKR)
The Causality: To shatter the 50% yield ceiling, a DKR approach utilizes a racemic
-hydroxy ketone precursor (e.g., 1-benzyl-3-hydroxypiperidin-4-one). Under slightly basic aqueous conditions (pH 8.5), the -hydroxy ketone undergoes rapid, spontaneous racemization via an enediol intermediate. Concurrently, an engineered Imine Reductase (IRED) selectively captures the favored enantiomer's transient imine, reducing it to the (3R,4S)-amine[3].
Advantage: Because the unfavored ketone continuously re-equilibrates into the favored ketone, the theoretical yield is driven to 100%[1].
Quantitative Performance Comparison
The following table summarizes the operational metrics of both biocatalytic systems based on scale-up evaluations[1][4].
Metric
Lipase KR (CAL-B)
IRED DKR-Reductive Amination
Precursor
rac-cis-1-benzyl-4-aminopiperidin-3-ol
rac-1-benzyl-3-hydroxypiperidin-4-one
Enzyme System
Immobilized CAL-B (Novozym 435)
Engineered IRED + GDH (Cofactor Recycling)
Max Theoretical Yield
50%
100%
Typical Isolated Yield
42 - 46%
85 - 91%
Enantiomeric Excess ()
> 98%
> 99.9%
Diastereomeric Ratio ()
N/A (Substrate is already cis)
> 99:1 (cis selectivity)
Downstream Processing
Complex (Amine/Amide separation)
Simple (Direct extraction)
E-Factor (Waste)
High
Low
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include mandatory in-process controls (IPCs) and thermodynamic checks.
System Suitability & Validation Controls (Mandatory)
Before initiating either protocol, validate the analytical and chemical environment:
Chiral HPLC System Suitability Test (SST): Inject a racemic standard of the final product. Baseline resolution (
) of all four possible stereoisomers (two cis enantiomers, two trans enantiomers) must be confirmed.
DKR Racemization Control (Negative Control): Incubate the racemic ketone in the pH 8.5 buffer without the IRED enzyme. Monitor via chiral HPLC to ensure the racemization rate (
) significantly exceeds the anticipated enzymatic reduction rate (). If , the DKR will fail, resulting in kinetic resolution and a capped 50% yield.
Protocol A: Lipase-Mediated KR of rac-4-aminopiperidin-3-ol
Isopropyl acetate (Acyl donor and co-solvent, 3.0 eq)
Methyl tert-butyl ether (MTBE, Solvent)
Step-by-Step Methodology:
Preparation: Dissolve the racemic substrate in MTBE to achieve a 50 mM concentration. Add 3.0 equivalents of isopropyl acetate.
Initiation: Add 20 mg/mL of immobilized CAL-B to the reaction vessel.
Incubation: Agitate the mixture at 250 rpm at 30 °C.
Self-Validation (IPC): Sample the reaction every 2 hours. Analyze via GC/HPLC. The mass balance must reflect a 1:1 ratio of unreacted (3R,4S)-amine to acylated (3S,4R)-amide at exactly 50% conversion.
Termination: Once 50% conversion is reached (typically 12-16 hours), halt the reaction by filtering out the immobilized enzyme.
Isolation: Wash the filtrate with 1M HCl to extract the unreacted (3R,4S)-amine into the aqueous phase, leaving the neutral amide in the organic phase. Basify the aqueous phase to pH 10 and extract with dichloromethane to yield the pure (3R,4S)-product.
Engineered IRED enzyme (cell-free extract or purified, 2 mg/mL)
Glucose Dehydrogenase (GDH, 1 mg/mL) and D-Glucose (150 mM)
(1 mM)
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Critical: Adjust the pH strictly to 8.5. Causality: pH < 8.0 slows the enediol racemization, breaking the DKR; pH > 9.0 denatures the IRED and GDH enzymes.
Cofactor System: Dissolve
, D-Glucose, , and GDH in the buffer.
Substrate Addition: Add the racemic ketone substrate (100 mM). Allow 15 minutes of pre-incubation at 35 °C to establish the racemization equilibrium.
Initiation: Add the IRED enzyme to commence reductive amination.
Incubation & Monitoring: Incubate at 35 °C, 200 rpm. Monitor the pH continuously; the reductive amination consumes protons, so titrate with 1M NaOH to maintain pH 8.5.
Extraction: After 24 hours (>99% conversion), adjust the pH to 11.0 to ensure the product is fully deprotonated. Extract 3x with ethyl acetate. Dry over
and concentrate in vacuo to yield (3R,4S)-1-benzyl-4-aminopiperidin-3-ol.
Mechanistic Visualizations
Figure 1: Comparison of Lipase-mediated KR and IRED-mediated DKR workflows.
Figure 2: Mechanistic pathway of DKR via base-catalyzed enediol racemization and IRED reduction.
References
Zhan, Z., Xu, Z., Yu, S., & Zhu, D. (2022). Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Advanced Synthesis & Catalysis. URL:[Link]
Verzijl, G., Schuster, C., Dax, T., & Lefort, L. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ResearchGate. URL:[Link]
US Patent 9,193,957 B2: CAL-B for the Enzymatic Resolution of a Key Intermediate. United States Patent and Trademark Office.
US Patent 10,370,648 B2: Engineered imine reductases and methods for the reductive amination of ketone and amine compounds. United States Patent and Trademark Office.
Application Note: Stereoselective Synthesis of (3R,4S)-4-Aminopiperidin-3-ol for JAK Inhibitor Development
Executive Summary The development of highly selective Janus Kinase (JAK) inhibitors requires precision-engineered pharmacophores capable of distinguishing between closely related kinase isoforms. The 4-amino-3-hydroxypip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective Janus Kinase (JAK) inhibitors requires precision-engineered pharmacophores capable of distinguishing between closely related kinase isoforms. The 4-amino-3-hydroxypiperidine scaffold has emerged as a privileged chiral building block in this domain. This application note details the mechanistic rationale, synthetic challenges, and validated protocols for the stereoselective preparation of the (3R,4S)-4-aminopiperidin-3-ol intermediate. By avoiding the regiochemical pitfalls of direct asymmetric aminohydroxylation, this guide provides a scalable, self-validating workflow utilizing an epoxidation-azidolysis-inversion sequence.
Mechanistic Rationale: The 4-Amino-3-Hydroxypiperidine Scaffold
In the design of ATP-competitive kinase inhibitors, the 4-amino-3-hydroxypiperidine motif effectively mimics the ribose ring of ATP[1]. The (3R,4S) stereoisomer—characterized by its cis-geometry—provides a rigid vector that bridges distinct binding pockets within the JAK active site:
C4-Amine: Serves as the primary attachment point for hinge-binding heterocycles (e.g., pyrrolopyrimidines or pyrazolopyrimidines), anchoring the molecule in the adenine pocket.
C3-Hydroxyl: Projects into the solvent-exposed channel or engages in critical hydrogen bonding with the kinase backbone, a vector geometry that is structurally impossible with the trans-isomer[1].
Fig 1. JAK/STAT signaling cascade and targeted intervention by (3R,4S)-piperidine-derived inhibitors.
Retrosynthetic Strategy & Causality
Why not direct Sharpless Asymmetric Aminohydroxylation (AA)?
While Sharpless AA is a premier method for generating vicinal amino alcohols from alkenes, applying it directly to 1-Boc-1,2,3,6-tetrahydropyridine is historically plagued by poor regioselectivity. The reaction typically yields an inseparable mixture of 3-amino-4-hydroxy and 4-amino-3-hydroxy isomers, rendering it unsuitable for high-purity pharmaceutical intermediates[2][3].
The Epoxidation-Azidolysis-Inversion Route:
To guarantee absolute regiochemical and stereochemical control, a multi-step sequence is required[4]:
Asymmetric Epoxidation: Jacobsen-Katsuki epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine establishes the initial chiral epoxide.
Regioselective Azidolysis: Nucleophilic opening with sodium azide proceeds strictly via the Fürst-Plattner rule . The azide attacks at C4 to yield the trans-diaxial product: (3S,4S)-4-azido-1-Boc-piperidin-3-ol.
Stereochemical Inversion: Because the target (3R,4S) isomer requires a cis relationship, the C3 stereocenter must be inverted. Direct Mitsunobu inversion often fails due to steric hindrance. Instead, oxidation to the C3-ketone followed by a substrate-controlled, stereoselective reduction using a bulky hydride (L-Selectride) forces the resulting hydroxyl group into the axial position, perfectly establishing the (3R,4S)cis-geometry.
Fig 2. Stereocontrolled synthetic workflow for (3R,4S)-4-aminopiperidin-3-ol via C3 inversion.
Experimental Protocols
Protocol A: Synthesis of (3S,4S)-4-Azido-1-Boc-piperidin-3-ol (Trans-diaxial opening)
This step relies on the Fürst-Plattner rule to ensure strict regioselectivity.
Preparation: Dissolve (3R,4S)-7-Boxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester (10.0 g, 50.2 mmol) in a mixture of DMF/H₂O (8:1, 90 mL).
Reaction: Add sodium azide (9.8 g, 150.6 mmol, 3.0 eq) and ammonium chloride (8.0 g, 150.6 mmol, 3.0 eq). Stir the suspension and heat to 80°C for 12 hours under a nitrogen atmosphere.
Workup: Cool the mixture to room temperature and dilute with EtOAc (200 mL). Wash the organic layer with water (3 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation: The crude product is predominantly the trans-diaxial (3S,4S) isomer. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield a pale yellow oil.
Protocol B: Stereochemical Inversion to (3R,4S)-4-Azido-1-Boc-piperidin-3-ol (Cis-isomer)
This two-step sequence overcomes the steric limitations of standard Sₙ2 inversions.
Oxidation to Ketone: Dissolve the (3S,4S)-azido alcohol (8.0 g, 33.0 mmol) in anhydrous DCM (100 mL). Cool to 0°C. Add Dess-Martin periodinane (21.0 g, 49.5 mmol, 1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (100 mL). Extract with DCM, dry, and concentrate to isolate the 3-ketopiperidine intermediate.
Stereoselective Reduction: Dissolve the crude ketone in anhydrous THF (80 mL) and cool to -78°C under argon. Dropwise, add L-Selectride (1.0 M in THF, 39.6 mL, 1.2 eq). Stir at -78°C for 2 hours. Mechanistic Note: The bulky L-Selectride hydride attacks from the less hindered equatorial face, forcing the resulting alkoxide into the axial position.
Quench: Carefully quench with 30% H₂O₂ (15 mL) and 10% NaOH (15 mL) at 0°C. Extract with EtOAc, wash with brine, dry, and purify via chromatography to yield the cis-(3R,4S)-azido alcohol.
Protocol C: Reduction to (3R,4S)-4-Aminopiperidin-3-ol
Reaction: Purge the reaction flask with hydrogen gas and stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 4 hours.
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield (3R,4S)-4-amino-1-Boc-piperidin-3-ol.
Deprotection (Optional): Treatment with 4N HCl in dioxane yields the highly polar (3R,4S)-4-aminopiperidin-3-ol dihydrochloride salt, ready for coupling to the kinase hinge-binder.
Quantitative Data Summaries
Table 1: Optimization of C3-Stereocenter Inversion Conditions
Method
Reagents / Conditions
Diastereomeric Ratio (cis:trans)
Yield (%)
Mechanistic Observation
Mitsunobu Inversion
DIAD, PPh₃, p-Nitrobenzoic acid
15:85
42%
Poor inversion due to severe steric hindrance at the C3 position.
Handling and storage protocols for hygroscopic aminopiperidines
Application Note: Advanced Handling and Storage Protocols for Hygroscopic Aminopiperidines Abstract & Scope Aminopiperidines (e.g., 4-aminopiperidine, 3-aminopiperidine, and their N-protected derivatives) are critical ph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Handling and Storage Protocols for Hygroscopic Aminopiperidines
Abstract & Scope
Aminopiperidines (e.g., 4-aminopiperidine, 3-aminopiperidine, and their N-protected derivatives) are critical pharmacophores in medicinal chemistry, serving as building blocks for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, their utility is frequently compromised by their hygroscopic nature and high reactivity toward atmospheric carbon dioxide .
This Application Note provides a rigorous, field-proven framework for the storage, handling, and quality control of these reagents. Unlike generic "keep dry" instructions, this guide details the mechanistic basis of instability and offers self-validating protocols to ensure experimental reproducibility in drug development workflows.
The Chemical Basis of Instability
To handle aminopiperidines effectively, one must understand the "Silent Degradation" pathway. These compounds are not just absorbing water; they are undergoing a chemical transformation.
Hygroscopicity: The secondary or primary amine moiety forms strong hydrogen bonds with atmospheric water vapor.
Chemisorption of CO₂: In the presence of moisture, aminopiperidines react rapidly with atmospheric CO₂ to form carbamates (zwitterionic ammonium carbamate salts). This is often mistaken for simple "clumping" or "wetness," but it is actually a change in chemical identity that alters stoichiometry and reaction yields.
Figure 1: The Hygroscopic-Carbamate Cycle
This pathway illustrates how moisture catalyzes the formation of impurities.
Caption: Figure 1. Synergistic degradation pathway where moisture facilitates CO₂ uptake, leading to solid carbamate formation.
Storage Protocols: The "Zero-Headspace" Standard
Standard screw-cap vials are insufficient for long-term storage of aminopiperidines due to gas permeability.
Table 1: Storage Tier System
Storage Tier
Duration
Container Specification
Atmosphere
Temperature
Tier 1: Active Use
< 1 Month
Amber glass vial with Teflon-lined cap
Parafilm seal over cap
2–8°C
Tier 2: Inventory
1–6 Months
Secondary containment: Vial inside a heat-sealed Mylar bag with desiccant
Nitrogen/Argon flush
2–8°C
Tier 3: Archive
> 6 Months
Glovebox-sealed crimp vial or flame-sealed ampoule
Argon (Heavier than air)
-20°C
Critical Protocol: The "Argon Blanket"
When re-sealing a container after use:
Do not use standard compressed air.
Direct a gentle stream of Argon (preferred over Nitrogen due to density) into the vial for 10 seconds.
Argon settles at the bottom, displacing the lighter oxygen/moisture layer.
Cap immediately and wrap with Parafilm.
Handling & Weighing Protocols
The decision to use a glovebox versus a benchtop technique depends on the precision required and the duration of exposure.
Figure 2: Handling Decision Tree
Follow this logic to select the appropriate handling method.
Caption: Figure 2. Operational decision tree for selecting the correct handling protocol based on experimental sensitivity.
Protocol C: Rapid Benchtop Weighing (The "Flying Transfer")
For standard synthesis where <1% water is acceptable.
Preparation: Pre-weigh the destination flask with a stir bar and septum.
Dispensing: Open the source vial, dispense roughly the required amount, and immediately re-cap the source.
Transfer: Pour solid into the flask and seal.
Correction: Weigh the flask again. Calculate the exact mass added by difference (
).
Why? This eliminates the error of residue left on the weighing boat.
Quality Control: Self-Validating Purity Checks
Before committing valuable intermediates to a reaction, validate the quality of your aminopiperidine.
Method A: Modified Karl Fischer (KF) Titration
Standard KF reagents fail with aminopiperidines because the basic amine shifts the pH, preventing the endpoint transition.
The Fix: Use a Buffered Solvent System .
Protocol: Add 1.0 g of Salicylic Acid or Benzoic Acid to the KF titration vessel before adding the sample. This neutralizes the amine and buffers the pH to the optimal range (5–7) for the iodine reaction [1, 2].
Method B: Visual "Melt" Test (Quick Check)
Place a small crystal (~5 mg) on a glass slide.
Observe under a microscope or magnifying glass for 2 minutes.
Fail: If the crystal edges turn into liquid droplets (deliquescence) within 30 seconds, the water content is likely >2%.
Recovery Protocol: Azeotropic Drying
If an aminopiperidine batch has absorbed moisture (indicated by clumping or high KF value), it can often be salvaged rather than discarded.
The Toluene Azeotrope Method:
Dissolve the wet amine in Toluene (10 mL per gram of amine).
Note: Toluene forms a positive azeotrope with water (boiling point 85°C).
Attach a Dean-Stark trap or use a rotary evaporator.
Evaporate the toluene under reduced pressure (40–50°C bath temp).
Repeat the process 2x.
Final Step: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace toluene.
Result: The amine should return to a free-flowing powder or clear oil (depending on derivative).
References
Sayari, A., & Belmabkhout, Y. (2010). Stabilization of amine-containing CO2 adsorbents: dramatic effect of water vapor. Journal of the American Chemical Society, 132(18), 6312-6314. [Link]
Technical Notes & Optimization
Troubleshooting
Improving enantiomeric excess (ee) in (3R,4S)-4-aminopiperidin-3-ol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of synthesizing the (3R,4S)-4-aminopiperidin-3-ol scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of synthesizing the (3R,4S)-4-aminopiperidin-3-ol scaffold. This cis-amino alcohol is a highly privileged building block for kinase inhibitors and GPCR ligands, but achieving an enantiomeric excess (ee) of >99% and a diastereomeric excess (de) of >98% requires rigorous control over both thermodynamic and kinetic parameters.
Unlike the more thermodynamically stable trans-isomers, the cis-(3R,4S) geometry is prone to epimerization and poor chiral differentiation. This guide is designed to move beyond basic textbook chemistry, providing you with field-proven causality, self-validating protocols, and actionable troubleshooting for your scale-up campaigns.
Before adjusting your reaction parameters, identify the primary failure mode of your chosen chiral induction strategy using the decision tree below.
Decision tree for troubleshooting low enantiomeric excess in (3R,4S)-4-aminopiperidin-3-ol synthesis.
Knowledge Base & Troubleshooting FAQs
Q1: My classical resolution using tartaric acid is yielding low ee (<80%) for the (3R,4S) isomer. Why is this happening, and how do I fix it?
The Causality: When resolving the cis-racemate, standard tartaric acid often fails because the hydration energies of the resulting diastereomeric salts are too similar. This leads to competitive co-precipitation of the unwanted (3S,4R) salt.
The Solution: Switch your resolving agent to (S)-Mandelic acid . The aromatic ring of mandelic acid provides crucial
and hydrophobic interactions that selectively stabilize the crystal lattice of the (3R,4S) enantiomer over its antipode . Furthermore, transition to a mixed solvent system (e.g., Ethanol/Water 9:1). The water tunes the dielectric constant of the solvent, suppressing the kinetic precipitation of the wrong isomer and allowing the thermodynamically favored (3R,4S) salt to nucleate cleanly.
Q2: We are using asymmetric hydrogenation on a 3-hydroxy-4-piperidinone imine precursor, but our ee% is plateauing at 85%. How do we push this >95%?
The Causality: A plateau in enantioselectivity during imine hydrogenation is almost always caused by an uncatalyzed background reduction competing with your chiral catalytic cycle. If your hydrogen pressure is too low, the rate of the stereoselective Ru(II)-BINAP or Rh(I) catalyzed pathway slows down, allowing non-selective background pathways (or imine/enamine tautomerization) to dominate .
The Solution: Increase your
pressure to at least 50 bar to force the reaction exclusively through the stereoselective catalytic manifold. Additionally, ensure your imine is completely free of trace chloride ions, which can coordinate with the Ruthenium center, alter the chiral bite angle of the BINAP ligand, and degrade enantioselectivity.
Q3: Our enzymatic kinetic resolution using Novozym 435 is highly selective but stalls exactly at 50% conversion. How can we improve the yield without sacrificing ee%?
The Causality: Standard enzymatic resolution is a purely kinetic process. The lipase selectively acylates the (3R,4S) isomer, leaving the (3S,4R) isomer untouched. Mathematically, your maximum yield of the desired enantiomer is capped at 50%.
The Solution: You must transition from a standard kinetic resolution to a Dynamic Kinetic Resolution (DKR) . By introducing a Ruthenium-based racemization catalyst (such as Shvo's catalyst) into the same pot as the lipase, the unreacted (3S,4R) isomer is continuously oxidized to the ketone and reduced back to the racemate in situ. This funnels 100% of your starting material toward the desired (3R,4S) acylated product, breaking the 50% yield barrier while maintaining >99% ee .
Quantitative Method Comparison
To assist in route scouting, the following table summarizes the performance metrics of the three primary chiral induction strategies for this scaffold.
Methodology
Typical Yield (%)
Max ee (%)
Scalability
Cost per Kg
Primary Failure Mode
Classical Resolution (Mandelic Acid)
35 - 42*
98 - 99
High
Low
Co-crystallization
Asymmetric Hydrogenation (Ru-BINAP)
85 - 92
92 - 96
Medium
High
Catalyst poisoning
Dynamic Kinetic Resolution (DKR)
80 - 88
> 99
Low-Medium
Very High
Enzyme deactivation
*Note: Yield for classical resolution is theoretically capped at 50% unless a separate racemization and recycle loop is implemented for the mother liquor.
Self-Validating Standard Operating Procedures (SOPs)
To ensure reproducibility, the following protocols have been engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Classical Resolution via Diastereomeric Salt Formation
Objective: Isolate (3R,4S)-4-aminopiperidin-3-ol from the cis-racemate using (S)-Mandelic acid.
Solution Preparation: Dissolve 100 g of racemic cis-4-aminopiperidin-3-ol in 800 mL of absolute ethanol. Heat the reactor to 60°C under gentle agitation (200 rpm).
Chiral Induction: Slowly add a solution of (S)-Mandelic acid (1.05 equivalents) dissolved in 100 mL of a 9:1 Ethanol/Water mixture over 30 minutes. Causality: The slow addition prevents localized supersaturation, which causes the kinetic trapping of the wrong isomer.
Controlled Crystallization: Hold the temperature at 60°C for 1 hour. Initiate a linear cooling ramp to 5°C at a strict rate of 0.1°C/min.
Self-Validation Checkpoint (Critical): Before filtration, extract a 1 mL aliquot of the mother liquor. Neutralize and analyze via chiral HPLC.
Pass: The ee% of the remaining (3S,4R) isomer in the liquor is >85%. Proceed to step 5.
Fail: The ee% is <85% (indicating incomplete crystallization of your product). Re-heat the reactor to 60°C, hold for 2 hours, and cool at a slower rate (0.05°C/min).
Isolation: Filter the slurry and wash the wet cake with 2 x 100 mL of ice-cold MTBE. Causality: MTBE removes non-specifically bound organic impurities without dissolving the thermodynamic salt product.
Salt Breaking: Suspend the salt in 2M NaOH (aqueous) and extract with Dichloromethane to liberate the enantiopure free base.
Protocol B: Ru-Catalyzed Asymmetric Hydrogenation
Objective: Enantioselective reduction of 1-benzyl-3-hydroxy-4-piperidinone imine.
Catalyst Activation: In a glovebox, dissolve
(0.5 mol%) in anhydrous, degassed dichloromethane.
Substrate Loading: Transfer the catalyst solution and the imine substrate (1.0 M) into a Hastelloy high-pressure autoclave.
Reaction Execution: Pressurize the reactor with ultra-pure
gas to 50 bar. Heat to 40°C.
Self-Validation Checkpoint (Critical): Monitor the hydrogen uptake via a mass flow controller.
Pass:
consumption follows a standard logarithmic decay and reaches the theoretical stoichiometric limit.
Fail:
consumption plateaus prematurely. This indicates catalyst deactivation (likely due to trace chlorides or oxygen). Abort the run, re-purify the imine via vacuum distillation, and restart.
Workup: Vent the reactor safely. Concentrate the mixture under reduced pressure and purify the resulting cis-amino alcohol via silica gel chromatography to remove the Ru-catalyst residues.
References
Mudryk, B., Joshi, A., Ortiz, A. G., & Conlon, D. A. (2012). "Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor." Organic Process Research & Development. Available at:[Link]
Pàmies, O., & Bäckvall, J. E. (2003). "Enantioselective Synthesis of Amino Alcohols via Dynamic Kinetic Resolution." Chemical Reviews. Available at:[Link]
Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Available at:[Link]
Optimization
Technical Support Center: Solubility & Handling Guide for (3R,4S)-4-aminopiperidin-3-ol
Executive Summary & Molecule Profile User Query: "I cannot dissolve (3R,4S)-4-aminopiperidin-3-ol in standard organic solvents (DCM, Toluene, EtOAc) for my reaction, and I am losing product during aqueous workup." Techni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
User Query: "I cannot dissolve (3R,4S)-4-aminopiperidin-3-ol in standard organic solvents (DCM, Toluene, EtOAc) for my reaction, and I am losing product during aqueous workup."
Technical Diagnosis:
The molecule (3R,4S)-4-aminopiperidin-3-ol is a highly polar, low-molecular-weight vicinal amino alcohol. It presents a dual challenge:
Lattice Energy (Salt Form): Typically supplied as a dihydrochloride salt (2HCl), which is ionic and insoluble in non-polar organics.
Hydrophilicity (Free Base): The neutral free base has a LogP of approximately -1.3 to -1.1. It prefers water over organic solvents, leading to massive yield loss during standard liquid-liquid extraction.
This guide provides field-proven protocols to resolve these specific issues, derived from process chemistry used in JAK inhibitor synthesis (e.g., Tofacitinib).
Critical Solubility Data
The following data summarizes the solubility behavior of the Dihydrochloride Salt (2HCl) versus the Free Base .
Solvent System
2HCl Salt Solubility
Free Base Solubility
Application Notes
Water
High (>100 mg/mL)
High (Miscible)
Good for storage; bad for extraction.
Methanol (MeOH)
Moderate
High
Best for in situ neutralization reactions.
Ethanol (EtOH)
Low
Moderate
Useful for crystallization.
DCM
Insoluble
Insoluble
Do not use pure DCM.
DCM : IPA (3:1)
Insoluble
Moderate
The "Magic" Extraction Solvent.
THF / Toluene
Insoluble
Poor
Avoid unless nitrogen is protected (e.g., N-Boc).
DMSO / DMF
High
High
Good for SNAr reactions; hard to remove.
Troubleshooting Module: Extraction & Isolation
Issue: "I neutralized the salt with NaOH and extracted with EtOAc, but the organic layer is empty."
Root Cause: The free base is too polar for Ethyl Acetate. It remains in the aqueous phase.
Protocol A: The "Salting Out" + Polar Extraction Method
This is the gold-standard method for isolating the free base if you must isolate it.
Dissolution: Dissolve the 2HCl salt in minimal water (approx. 3-5 volumes).
Saturation: Add solid NaCl or K2CO3 until the aqueous phase is saturated (slurry is okay). This reduces the solubility of the amine in water ("Salting Out").
pH Adjustment: Adjust pH to >12 using 50% NaOH or solid KOH.
Extraction Solvent: Prepare a mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) in a 3:1 ratio .
Why? IPA coordinates with the hydroxyl/amine groups, pulling them into the organic phase, while DCM provides the density for separation.
Execution: Perform 4-5 extractions. The partition coefficient is still low, so multiple passes are required.
Drying: Dry over Na2SO4 (avoid MgSO4 as it can act as a Lewis acid and bind the amine).
Workflow Visualization: Extraction Logic
Figure 1: Decision tree for handling the 2HCl salt. Isolation is difficult and should be avoided unless necessary.
Issue: "The amine precipitates out when I add my electrophile in DCM."
Root Cause: The amine is forming a new salt with the leaving group (e.g., HCl generated during an acylation) or is simply insoluble in non-polar media.
Protocol B: The "In-Situ" Switch (Recommended)
Instead of isolating the free base, neutralize the salt directly in the reaction vessel.
Scenario: Reacting with an alkyl halide or activated ester.[1]
Solvent: Use Methanol (MeOH) or Ethanol (EtOH) .[2] If the electrophile is water-sensitive, use DMF .
Base: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .
Mechanism:[3][4][5] The organic base scavenges the HCl from the piperidine salt, liberating the nucleophilic amine in solution.
Reaction: Add your electrophile. The reaction proceeds homogeneously.
Workup: Evaporate the solvent first, then redissolve the residue in the DCM:IPA (3:1) mixture described in Protocol A to wash away the inorganic salts.
Protocol C: Derivatization (Boc-Protection)
If you need to carry this intermediate through multiple steps, you must increase its lipophilicity.
Reagents: (Boc)2O (1.1 eq), TEA (3.0 eq).
Solvent: Methanol or 1:1 Dioxane:Water.
Outcome: The resulting N-Boc-(3R,4S)-4-aminopiperidin-3-ol is soluble in standard EtOAc and DCM, making all future workups trivial.
Pathway Visualization: In-Situ Neutralization
Figure 2: Workflow for conducting reactions without isolating the problematic free base.
Frequently Asked Questions (FAQ)
Q1: Can I use Toluene to azeotrope water from the free base?
No. The free base is not soluble in toluene. It will oil out and stick to the flask walls, trapping water inside the oil. Use n-Butanol if you need to azeotrope water, or simply co-evaporate with Ethanol.
Q2: I need to separate the (3R,4S) isomer from a racemic mixture. How?
Solubility alone won't work. You must use Chiral Resolution . The standard industrial method involves forming a salt with a chiral acid, such as Di-p-toluoyl-L-tartaric acid (L-DTTA) . This specific salt often crystallizes out of MeOH/Water mixtures, leaving the unwanted enantiomer in solution [1].
Q3: Why does my NMR show broad peaks in CDCl3?
The molecule aggregates due to hydrogen bonding. Add a drop of CD3OD or DMSO-d6 to break the H-bonds and sharpen the peaks.
References
Pfizer Inc. (2010). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib).[6][7] U.S. Patent 7,091,208.
Context: Describes the resolution and handling of the 3-amino-4-methylpiperidine and related amino-alcohol analogs using tartr
Ruggeri, S. G., et al. (2007).[7] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[5][6][7][8] World Intellectual Property Organization, WO 2007/012953.[7]
Context: Detailed experimental procedures for the handling of dihydrochloride salts of aminopiperidines and solvent switching str
BenchChem Technical Repository. (2024). General Solubility Guidelines for Polar Amino-Alcohols.
Context: General solubility parameters and extraction protocols for vicinal amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: RAC-3R4S-PIP
Status: Active
Priority: Critical (Chiral Purity Risk)
Agent: Senior Application Scientist
Executive Summary & Diagnostic
The Core Problem:
Coupling reactions involving (3R,4S)-4-aminopiperidin-3-ol (a cis-1,2-amino alcohol) present a high risk of epimerization and regio-scrambling . Unlike standard amines, the presence of the vicinal hydroxyl group creates an internal nucleophile that competes with the amine, leading to two primary failure modes:
The Oxazoline Trap (Racemization): The hydroxyl group attacks the activated amide, forming a cyclic oxazoline or oxazolidinone intermediate. This 5-membered ring acidifies the
-proton, allowing rapid epimerization to the thermodynamically more stable trans-isomer (3R,4R) or full racemization.
O- to N-Acyl Migration: Initial acylation often occurs on the oxygen (kinetically favored in some conditions). While the subsequent migration to nitrogen is usually stereospecific, the intermediate states are vulnerable to base-catalyzed epimerization.
Immediate Recommendation:
Stop using standard DIPEA/TEA bases with HATU if you observe ee% erosion. Switch to Sym-collidine or T3P (Propylphosphonic anhydride) protocols immediately.
Mechanism of Failure (The "Why")
To prevent the issue, you must understand the pathway. The diagram below illustrates how the cis-configuration is lost during activation.
Figure 1: The Oxazoline Pathway.[1] The proximity of the C3-hydroxyl to the C4-amide facilitates ring closure, which is the primary driver of stereochemical loss.
Troubleshooting Guide
Scenario A: "My product is forming, but the ee% has dropped to 80-90%."
Root Cause: Base-catalyzed epimerization via the oxazoline intermediate. This is common when using HATU with DIPEA or TEA . The high basicity of DIPEA (
) abstracts the proton from the activated intermediate.
Solution: Switch to Sym-collidine (
) or 2,6-Lutidine . These bases are strong enough to drive the reaction but too sterically hindered and weak to deprotonate the -carbon efficiently.
Scenario B: "I see a mixture of O-acylated and N-acylated products."
Root Cause: Chemoselectivity failure. The hydroxyl group is reacting faster than the amine, or the reaction is stalling.
Solution:
Protect the OH: Use a TBS (tert-butyldimethylsilyl) ether. This completely eliminates the oxazoline pathway and O-acylation risk.
Selectivity Control: If you must run it unprotected, use T3P in Ethyl Acetate. T3P is highly chemoselective for amines over alcohols.
Scenario C: "The reaction is sluggish, and heating it destroyed the chirality."
Root Cause: Thermal racemization. 1,2-amino alcohols are heat-sensitive in basic media.
Solution: Use HOAt or Oxyma Pure as additives.[2] These accelerate the reaction at room temperature, negating the need for heat.
Validated Protocols
Protocol 1: The "Gold Standard" (Protected Route)
Best for: GMP scale-up, high-value intermediates.
Protection: Treat (3R,4S)-4-aminopiperidin-3-ol with TBSCl (1.1 eq) and Imidazole (2.5 eq) in DMF at 0°C
RT. Isolate the O-TBS derivative.
Coupling:
Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM.
Add HATU (1.1 eq) and HOAt (1.1 eq).
Add Sym-collidine (2.5 eq). Stir for 5 min.
Add O-TBS-amine (1.0 eq).
Deprotection: Cleave TBS with TBAF or mild acid (HCl/MeOH) after the coupling is complete.
Protocol 2: The "Direct Coupling" (Unprotected Route)
Best for: Rapid discovery chemistry, avoiding protection steps.
Reagents: T3P (50% in EtOAc), Pyridine or N-Methylmorpholine (NMM).
Step
Action
Critical Parameter
1
Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF .
Do NOT use DMF if possible (promotes racemization).
2
Cool to 0°C .
Temperature control is vital.
3
Add Pyridine (3.0 eq).
Pyridine acts as a base and acyl transfer catalyst.
4
Add T3P (1.5 eq) dropwise.
Slow addition prevents exotherms.
5
Allow to warm to RT and stir for 2-4 hours.
Monitor by LCMS.
6
Quench: Add water/NaHCO3.
T3P byproducts are water-soluble (easy workup).
Comparative Data: Coupling Reagents
The following table summarizes the risk profile of common coupling agents specifically for chiral 1,2-amino alcohols.
Coupling Agent
Racemization Risk
Coupling Efficiency
Recommended Base
Notes
T3P
Lowest
High
Pyridine / NMM
Best for unprotected amino alcohols.
HATU
Moderate
Highest
Collidine
Risk is high with DIPEA; safe with Collidine.
EDC / Oxyma
Low
Moderate
N/A (Carbodiimide)
Safer than HOBt (non-explosive).
PyBOP
High
High
DIPEA
Avoid for this specific substrate if possible.
DCC
High
Low
N/A
Obsolete. Do not use.
FAQs
Q: Can I use CDI (Carbonyldiimidazole) for this coupling?A:NO. CDI will almost certainly react with the 1,2-amino alcohol to form a cyclic carbamate (oxazolidinone) intermediate, effectively "capping" your molecule and preventing the desired amide bond formation.
Q: Why is Sym-collidine better than DIPEA?A: Sym-collidine (2,4,6-trimethylpyridine) is sterically hindered. It can neutralize the acid generated during coupling but is too bulky to access and deprotonate the acidic
-proton of the activated intermediate, thereby preventing the enolization that leads to racemization.
Q: How do I measure the ee% of this specific molecule?A: Standard C18 HPLC won't separate enantiomers. You need a Chiral Stationary Phase (CSP).
Column: Chiralpak AD-H or IC.
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).
Note: Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) can also create diastereomers separable on standard C18 columns.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P and racemization suppression).
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed mechanism of HATU/HOAt and Oxyma).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. (Mechanisms of oxazolone formation).
Bachem Technical Guides. Peptide Coupling Reagents & Racemization Control. (Industry standard protocols for base selection).
Purification strategies for polar (3R,4S)-4-aminopiperidin-3-ol intermediates
Technical Support Center: Purification of Polar (3R,4S)-4-Aminopiperidin-3-ol Introduction: The "Invisible" Polar Challenge You are likely working with (3R,4S)-4-aminopiperidin-3-ol (or its enantiomer) because you are sy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Polar (3R,4S)-4-Aminopiperidin-3-ol
Introduction: The "Invisible" Polar Challenge
You are likely working with (3R,4S)-4-aminopiperidin-3-ol (or its enantiomer) because you are synthesizing JAK inhibitors like Tofacitinib , or exploring iminosugar mimetics.[1]
This molecule presents a "perfect storm" of purification challenges:
Extreme Polarity: It is a secondary amine, a primary amine, and an alcohol. It prefers water over almost any organic solvent.[1]
UV Silence: It lacks a chromophore (unless N-benzylated), making standard UV-triggered fraction collection useless.[1]
Silica Interaction: The amines hydrogen-bond aggressively with silanols, causing irreversible adsorption or severe streaking on normal phase silica.[1]
This guide moves beyond standard textbook advice to address the specific failure points encountered in the lab.
Module 1: Extraction & Work-up (The "Salt Break" Problem)
User Complaint: "I neutralized my HCl salt with NaOH and extracted with EtOAc, but my product is still in the aqueous layer."
Root Cause:
This amino alcohol is highly hygroscopic and water-soluble.[1] Standard liquid-liquid extraction (LLE) with Ethyl Acetate or DCM is ineffective because the partition coefficient (
Protocol A: The "Paste" Method (Recommended for >1g scale)
Instead of a dilute aqueous workup, minimize water to force the amine into the organic phase.
Concentrate: Evaporate your reaction mixture to near-dryness (remove methanol/ethanol).
Basify: Add 10M NaOH (or KOH) dropwise directly to the crude residue until pH > 12. Do not add excess water.[1] You want a thick slurry/paste, not a solution.
Triturate: Add 2-MeTHF (2-Methyltetrahydrofuran) or IPA/CHCl3 (1:3 ratio) to the paste.[1]
Why 2-MeTHF? It dissolves polar amines better than EtOAc and separates from water better than THF.[1]
Sonicate & Decant: Sonicate the slurry for 15 minutes. Decant the organic layer.[2][3] Repeat 3-4 times.
Dry: Dry combined organics over Na2SO4 and concentrate.
Protocol B: Continuous Extraction (For <1g or high purity needs)
If the "Paste" method fails, use a liquid-liquid continuous extractor with DCM for 24-48 hours. The slow equilibrium eventually pulls the amine into the DCM.
Module 2: Chromatographic Strategies
User Complaint: "My compound streaks from baseline to solvent front on TLC and column."
Root Cause:
Unmodified silica gel has acidic silanol groups (
).[1] Your diamine acts as a base, sticking to these sites.
Strategy 1: "Neutralized" Normal Phase (Flash Chromatography)
You must deactivate the silica.
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (28%) [1]
Gradient: Start at 95:4:1. Ramp to 80:19:1.
Critical Step: Pre-rinse the column with the starting mobile phase containing NH4OH. This saturates the active silanol sites with ammonia before your sample touches them.
Strategy 2: SCX (Strong Cation Exchange) - The "Catch & Release"
This is the most robust method for removing non-basic impurities (starting materials, reagents).
Load: Dissolve crude in MeOH (or water). Load onto an SCX cartridge (sulfonic acid bonded silica).[1]
Wash: Flush with MeOH. The amino alcohol stays bound (ionic bond). Neutral impurities wash away.[1]
Elute: Release the compound using 2M Ammonia in Methanol .
Result: The ammonia displaces the amine. Evaporate to get the free base.
User Complaint: "I have a racemic mixture of the trans-isomer. How do I isolate the (3R,4S) enantiomer?"
Context:
Direct asymmetric synthesis (e.g., from chiral epoxides) is preferred, but if you have the racemate, classical resolution is often superior to chiral HPLC for large scales.
Protocol: Di-p-toluoyl-L-tartaric Acid (L-DTTA) Resolution
This specific resolving agent forms a crystalline salt preferentially with the (3R,4R) or (3R,4S) isomers depending on the specific substitution pattern (e.g., N-benzyl).[1]
Dissolve: Dissolve racemic amine (1.0 eq) in Methanol .
Add Agent: Add Di-p-toluoyl-L-tartaric acid (1.0 eq) dissolved in MeOH.
Reflux & Cool: Heat to reflux, then cool slowly to room temperature (over 4-6 hours).
Filter: Collect the precipitate.
Check: The solid is usually the desired diastereomeric salt.
Verify: Free-base a small sample and check optical rotation or Chiral HPLC.[1]
Recrystallize: If ee% is <98%, recrystallize from MeOH/Water.[1]
Module 4: Visualization (The "Invisible" Molecule)
User Complaint: "I can't see anything on my TLC plates under UV."
Troubleshooting:
The molecule has no conjugated pi-system. UV (254 nm) will show nothing.[1]
Visualization Toolkit:
Ninhydrin (Best): Dip and heat with a heat gun until purple/red spots appear.[1] (Specific for primary/secondary amines).[1]
KMnO4 (Good): Dip and heat. Oxidizes the alcohol/amine.[4] Shows as yellow spots on purple background.[1]
Iodine Chamber: Reversible. Shows brown spots.[1] Good for quick checks but less sensitive than Ninhydrin.[1]
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on scale and salt form.
Figure 2: Chiral Resolution Workflow (Racemic to Enantiopure)
Caption: Workflow for the classical resolution of the racemic intermediate using Tartaric Acid derivatives.
References
Pfizer Inc. (2012).[1] Process for the preparation of Tofacitinib and intermediates thereof.[5][6] World Intellectual Property Organization.[1] WO2012135624.[1] Link
Ruggeri, S. G., et al. (2003).[1] Enantioselective Synthesis of the CP-690,550 Piperidine Core. Organic Process Research & Development.[1] (Describes the resolution of 4-aminopiperidin-3-ol derivatives). Link[1]
Teledyne ISCO. (2018).[1] Purification of Polar Amines: Overcoming Streaking on Silica.[1] Application Note AN102.[1] Link
Sigma-Aldrich. (2023).[1] TLC Stains and Visualization Reagents Guide.[1]Link
Troubleshooting low yields in (3R,4S)-4-aminopiperidin-3-ol hydrogenation
Welcome to the Process Chemistry Technical Support Center. The synthesis of (3R,4S)-4-aminopiperidin-3-ol—a critical chiral building block for kinase inhibitors and complex active pharmaceutical ingredients (APIs)—relies...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. The synthesis of (3R,4S)-4-aminopiperidin-3-ol—a critical chiral building block for kinase inhibitors and complex active pharmaceutical ingredients (APIs)—relies heavily on the late-stage catalytic hydrogenation of protected precursors[1]. Whether you are reducing a tetrahydropyridine intermediate or debenzylating a protected aminopiperidinol, this transformation is notoriously prone to stalled kinetics, low isolated yields, and side reactions.
This guide provides a mechanistic framework and self-validating protocols to troubleshoot and optimize your hydrogenation workflows.
Diagnostic Data Matrix
Before altering your workflow, compare your current reaction parameters against our validated baseline data. The table below summarizes the quantitative impact of solvent, additive, and catalyst choices on the yield and failure modes of (3R,4S)-4-aminopiperidin-3-ol synthesis.
Solvent System
Additive (eq)
Catalyst
H₂ Pressure (psi)
Conversion (%)
(3R,4S) Yield (%)
Primary Failure Mode / Observation
Methanol
None
10% Pd/C
50
35%
20%
Catalyst Poisoning (Stalled H₂ uptake)
Methanol
AcOH (1.1)
10% Pd/C
50
>99%
65%
Incomplete Debenzylation
Methanol
AcOH (1.1)
20% Pd(OH)₂/C
50
>99%
92%
Optimal Conditions
Ethyl Acetate
None
5% Rh/C
100
85%
78%
Trace C-O Hydrogenolysis
Ethanol
HCl (2.0)
10% Pd/C
60
>99%
40%
C-O Hydrogenolysis (Deshydroxy impurity)
Deep-Dive Troubleshooting FAQs
Q1: My hydrogen uptake stalls at 30-40% conversion, and increasing the pressure doesn't help. What is happening?A: You are experiencing catalyst poisoning. The free lone pairs on the piperidine nitrogen and the C4-primary amine act as strong σ-donors to the empty d-orbitals of the transition metal (Pd, Pt). This forms a stable coordination complex that physically blocks the active sites required for the homolytic cleavage of H₂ gas[2].
Solution: Introduce a stoichiometric amount of Brønsted acid (e.g., glacial acetic acid) to protonate the amines. This converts them into non-coordinating ammonium salts, freeing the catalyst surface.
Q2: I achieved full conversion, but my isolated yield is low due to the loss of the hydroxyl group. How do I prevent C-O bond hydrogenolysis?A: The C3-hydroxyl group is highly susceptible to hydrogenolysis, especially if it becomes transiently allylic or benzylic during the reduction of a substituted precursor[3]. This side reaction is exacerbated by highly acidic conditions (like HCl), which protonate the hydroxyl group and turn it into a superior leaving group for Pd(0) oxidative addition.
Solution: Switch your additive from HCl to a weaker acid like Acetic Acid. If the problem persists, switch your catalyst from Pd/C to Rh/C. Rhodium is highly active for ring saturation but has a significantly lower propensity for C-O bond insertion[4].
Q3: The N-debenzylation of my 1-benzyl-4-aminopiperidin-3-ol intermediate is incomplete even after 24 hours.A: N-debenzylation of electron-rich aliphatic amines is sterically hindered. Standard 10% Pd/C often fails because its active sites are buried deep within the carbon micropores, which the bulky piperidine ring cannot easily access.
Solution: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C). Its non-porous structure and high density of surface-level Pd(II)/Pd(0) sites facilitate the oxidative addition into the C-N bond without being sterically blocked[5].
Visualizing the Problem and Solution
Troubleshooting workflow for aminopiperidinol hydrogenation.
Mechanistic pathway of catalyst poisoning vs. successful reduction.
This protocol is designed to be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Step 1: Substrate Preparation & Protonation
Action: Dissolve the protected (3R,4S)-4-aminopiperidin-3-ol precursor (1.0 eq) in HPLC-grade Methanol (10 volumes). Slowly add Glacial Acetic Acid (1.1 eq).
Causality: Protonation masks the amine lone pair, preventing it from coordinating to the Pd surface. AcOH is preferred over HCl because it is weakly acidic, minimizing the risk of protonating the C3-hydroxyl group and triggering hydrogenolysis.
Validation Check: Spot an aliquot on pH paper; the solution must read between pH 4–5.
Step 2: Pre-Reaction System Purge
Action: Transfer the solution to a pressure reactor. Add 20% Pd(OH)₂/C (10 wt%). Seal the reactor and purge with N₂ (3x), followed by H₂ (3x) without stirring.
Causality: Oxygen in the headspace can react with H₂ over the palladium catalyst to form water, creating localized exothermic hotspots that degrade the catalyst or ignite the solvent.
Validation Check: During the final N₂ hold, a perfectly stable pressure reading over 5 minutes confirms reactor seal integrity before H₂ introduction.
Step 3: Hydrogenation Kinetics
Action: Pressurize to 50 psi H₂ and initiate vigorous stirring (800+ rpm). Maintain temperature at 25 °C.
Causality: Gas-liquid mass transfer of H₂ is often the true rate-limiting step in multiphase hydrogenations. Vigorous stirring creates a vortex that maximizes the interfacial surface area.
Validation Check: Monitor the mass flow controller or pressure drop. A linear H₂ consumption curve that tapers off asymptotically at the theoretical volume validates successful reduction. A sudden plateau at <50% theoretical volume indicates poisoning.
Step 4: Workup and Free-Basing
Action: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt with saturated aqueous NaHCO₃ to pH 9. Extract the aqueous layer with a mixture of 10% Isopropanol (iPrOH) in Dichloromethane (DCM) (4x).
Causality: (3R,4S)-4-aminopiperidin-3-ol is highly polar and water-soluble. Standard DCM extraction will leave the product trapped in the aqueous layer. The addition of iPrOH disrupts the hydration sphere of the molecule, enabling efficient organic partitioning.
Validation Check: Perform a TLC (Ninhydrin stain) of the remaining aqueous layer. The absence of a purple spot confirms complete extraction of the product.
References
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor. ResearchGate.[Link]
Selective hydrogenation through phosphazide formation. RSC Publishing.[Link]
Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. MDPI.[Link]
Technical Support Center: Optimizing Diastereoselectivity in 4-Aminopiperidin-3-ol Synthesis
Executive Summary & Strategic Route Selection The 4-aminopiperidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for Janus kinase (JAK) inhibitors like Tofacitin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Route Selection
The 4-aminopiperidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for Janus kinase (JAK) inhibitors like Tofacitinib (Xeljanz) and various glycosidase inhibitors.
The critical synthetic challenge lies in controlling the relative stereochemistry between the C3-hydroxyl and C4-amino groups. The choice of synthetic pathway dictates the diastereomeric outcome (cis vs. trans).
Decision Matrix: Selecting Your Route
Before beginning laboratory work, identify your target diastereomer. The following decision tree outlines the most robust pathways based on kinetic vs. thermodynamic control.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on the desired diastereomer.
Module A: The Trans-Selective Route (Epoxide Opening)
This is the industry-standard method for generating trans-4-aminopiperidin-3-ols. It relies on the nucleophilic opening of 3,4-epoxypiperidines.
The Mechanism: Fürst-Plattner Rule
The reaction is governed by the Fürst-Plattner rule (trans-diaxial effect). In a half-chair cyclohexene-like epoxide, the nucleophile attacks the carbon that allows the resulting alcohol and amine groups to assume a trans-diaxial relationship in the initial chair-like transition state. This subsequently relaxes to the diequatorial conformer (if possible), but the relative trans stereochemistry is fixed.
Protocol: LiClO₄-Catalyzed Epoxide Opening
Standard Operating Procedure for High Regioselectivity
Reagents:
Substrate: N-Benzyl-3,4-epoxypiperidine (racemic or chiral).
Nucleophile: Primary amine (1.1 equiv) or Sodium Azide (1.5 equiv).
Catalyst: Lithium Perchlorate (LiClO₄) (1.0 equiv) - Critical for activation.
Solvent: Acetonitrile (MeCN).
Step-by-Step:
Preparation: Dissolve N-benzyl-3,4-epoxypiperidine (1.0 mmol) in dry MeCN (5 mL).
Activation: Add solid LiClO₄ (1.0 mmol). Stir for 10 minutes at room temperature. Note: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen.
Addition: Add the amine (1.1 mmol) dropwise.
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane).
Poor Regioselectivity (Mixture of C3 and C4 attack)
Steric bias of the N-protecting group is insufficient.
Switch N-protecting group. N-Boc often provides better directing effects than N-Benzyl due to steric bulk, favoring attack at the distal carbon (C4) if C3 is hindered.
Low Reactivity
Epoxide is too stable; amine is weakly nucleophilic.
1. Use LiClO₄ (5M in ether or solid in MeCN) to activate the epoxide [1].2. Switch to Yb(OTf)₃ (5 mol%) for milder activation.
Formation of Aziridinium
Neighboring group participation (if N is basic).
Ensure the piperidine nitrogen is protected (Boc, Cbz, Bn) to prevent intramolecular attack forming a bicyclic aziridinium ion.
Module B: The Cis-Selective Route (Reductive Amination)
Accessing the cis-isomer is more challenging and typically requires reductive amination of 3-alkoxypiperidin-4-ones.
The Mechanism: Hydride Control
The stereoselectivity is determined by the approach of the hydride reducing agent to the iminium intermediate.
Small Hydrides (NaBH₄, NaBH₃CN): Prefer axial attack , leading to the equatorial amine . If the C3-alkoxy group is equatorial, this results in a trans relationship (diequatorial).
Bulky Hydrides (L-Selectride): Prefer equatorial attack (hindered by axial hydrogens), leading to the axial amine . This forces a cis relationship (axial amine, equatorial alcohol).
Imine Formation: Mix ketone and amine in THF with 4Å molecular sieves. Stir 4h to ensure complete imine formation.
Reduction: Cool to -78°C. Add L-Selectride (1.2 equiv) slowly.
Equilibration: Allow to warm to 0°C.
Workup: Oxidative workup (NaOH/H₂O₂) required to remove boron byproducts.
Outcome: Enriched cis-isomer .
Data & Analysis: Confirming Stereochemistry
You must validate your product using ¹H NMR coupling constants (
-values).
Feature
Trans-Isomer (Diequatorial)
Cis-Isomer (Axial-Equatorial)
H3 - H4 Coupling ()
8 - 11 Hz (Large)
2 - 5 Hz (Small)
Conformation
H3 and H4 are typically anti-periplanar (180°).
H3 and H4 are gauche (60°).
NOESY Signal
Weak or no correlation between H3 and H4.
Strong NOE correlation between H3 and H4.
Note: These values assume the piperidine ring is in a standard chair conformation. N-protecting groups can distort the ring; always verify with NOESY.
Frequently Asked Questions (FAQs)
Q1: I need the Tofacitinib intermediate (cis-3,4-disubstituted). Can I use the epoxide route?A: Not directly. The epoxide route yields the trans-isomer. Tofacitinib synthesis often relies on hydrogenation of functionalized pyridines or resolution of racemic mixtures derived from reductive amination. However, you can synthesize the trans-isomer via epoxide opening and then invert the C3-hydroxyl group using a Mitsunobu reaction (p-nitrobenzoic acid, DIAD, PPh₃) followed by hydrolysis to access the cis-isomer.
Q2: My epoxide opening reaction is stuck at 50% conversion.A: This is often due to product inhibition where the newly formed amine coordinates to the catalyst.
Fix: Increase the catalyst loading (LiClO₄) or switch to a "greener" promoter like hot water (if solubility permits) or hexafluoroisopropanol (HFIP) , which activates epoxides via hydrogen bonding.
Q3: Can I use sodium azide instead of an amine?A: Yes, azide opening is highly effective and sterically less demanding.
Protocol: Use NaN₃ + NH₄Cl in MeOH/Water (8:1) at 60°C.
Advantage: The resulting azide can be reduced (H₂, Pd/C) to the primary amine with retention of configuration. This is often cleaner than using ammonia directly, which can lead to bis-alkylation.
References
Veselov, I. S., et al. "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration." Arkivoc, 2011(x), 107-117.[1]
Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent RE41,783, 2010.
Pastó, M., et al. "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia."[2] Tetrahedron Letters, 44(46), 8369-8372.
Hansen, T., et al. "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry, 2020.
Technical Support Center: Strategies for Overcoming Steric Hindrance with (3R,4S)-4-aminopiperidin-3-ol
Welcome to the technical support center for (3R,4S)-4-aminopiperidin-3-ol. This valuable chiral building block, with its trans relationship between the amino and hydroxyl groups on a piperidine scaffold, offers significa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (3R,4S)-4-aminopiperidin-3-ol. This valuable chiral building block, with its trans relationship between the amino and hydroxyl groups on a piperidine scaffold, offers significant potential in medicinal chemistry and drug development.[1][2][3] However, the fixed stereochemistry and cyclic nature of this molecule introduce significant steric challenges that can impede common synthetic transformations such as N-alkylation and N-acylation.
This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of (3R,4S)-4-aminopiperidin-3-ol with a primary alkyl halide is failing or giving very low yields. What is the likely cause?
A1: This is a classic issue of steric hindrance. The piperidine ring holds the amino group in a fixed conformation, and the adjacent hydroxyl group further crowds the nitrogen's lone pair, making it a poor nucleophile for a standard SN2 reaction.[4][5][6] Direct alkylation of amines can also lead to over-alkylation, forming quaternary ammonium salts, although this is less likely with a hindered amine.[7]
Troubleshooting Suggestions:
Increase Electrophile Reactivity: Switch from an alkyl bromide or chloride to a more reactive electrophile like an alkyl iodide or, even better, an alkyl tosylate or triflate.[8][9] These are much better leaving groups and can accelerate the reaction.
Harsh Conditions: Increase the reaction temperature and prolong the reaction time.[9] A high-boiling, non-reactive solvent like toluene or DMF can be beneficial.
Strong, Non-Nucleophilic Base: The reaction will generate H-X, which can protonate your starting amine, rendering it non-nucleophilic. Use a sterically hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP) or 2,6-lutidine to scavenge the acid without competing in the alkylation.[8][10]
Alternative Methods: If the above fail, consider moving away from direct SN2 alkylation. Reductive amination is often a superior strategy for alkylating hindered amines.[7][11] Additionally, modern photoinduced, copper-catalyzed methods have shown great promise for coupling hindered amines with unactivated alkyl halides under mild conditions.[12][13]
Q2: I'm struggling with the N-acylation of (3R,4S)-4-aminopiperidin-3-ol using a standard acid chloride or anhydride. What can I do?
A2: Similar to alkylation, the low nucleophilicity of the hindered amine is the primary barrier. Standard acylating agents may not be potent enough to react at a reasonable rate.
Troubleshooting Suggestions:
Use a More Powerful Coupling Reagent: Instead of preparing an acid chloride separately, use an in-situ activating agent. Potent uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are significantly more effective for sterically demanding couplings.[14]
Acyl Fluoride Strategy: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[14][15] Reagents like TFFH or BTFFH can be used for this purpose.[15]
Catalyst Use: Adding a catalyst like 4-dimethylaminopyridine (DMAP) can help, but its effectiveness might be limited by the steric bulk of your substrate.[9]
Reaction Conditions: Increase the temperature and reaction time. Microwave-assisted synthesis can be particularly effective at driving difficult couplings to completion quickly.[14]
Q3: Should I protect the hydroxyl group before attempting N-functionalization?
A3: It depends on your reaction conditions.
For N-Acylation: Yes, it is highly recommended. The hydroxyl group is nucleophilic and will compete with the amine in reacting with the acylating agent, leading to O-acylation as a significant side product. A standard protecting group like a silyl ether (e.g., TBDMS, TBDPS) or a benzyl ether (Bn) would be appropriate.
For N-Alkylation: It is less critical but can be beneficial. While the hydroxyl is less nucleophilic than the amine, O-alkylation can still occur, especially with highly reactive electrophiles or under harsh basic conditions. Protecting the alcohol simplifies purification and ensures selectivity.
For Reductive Amination: Protection is generally not necessary, as the reaction conditions (a reducing agent like sodium triacetoxyborohydride) are selective for the iminium intermediate.
A key principle in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.[16][17] For example, a Boc-protected amine can be deprotected with acid, while a silyl-protected alcohol requires fluoride.
Troubleshooting Guides & Protocols
Issue 1: Failed N-Alkylation via SN2 Reaction
This guide addresses situations where heating (3R,4S)-4-aminopiperidin-3-ol with a standard alkyl halide (R-X) and a base like triethylamine results in no product.
Decision Workflow for N-Alkylation
Caption: Troubleshooting workflow for N-alkylation reactions.
Protocol 1: N-Alkylation using an Alkyl Tosylate
This protocol is adapted from methodologies for alkylating hindered secondary amines.[8]
Alcohol Protection (Optional but Recommended): Protect the hydroxyl group of (3R,4S)-4-aminopiperidin-3-ol as a silyl ether (e.g., with TBDMS-Cl and imidazole in DMF) to prevent O-alkylation. Purify by column chromatography.
Dissolve Reagents: In a dry flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected aminopiperidinol (1.0 eq) and the alkyl tosylate (1.2 eq) in anhydrous toluene.
Add Base: Add 1,2,2,6,6-pentamethylpiperidine (PMP) (1.5 eq) to the solution.
Heat Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS. The reaction may require 24-72 hours.[8]
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Deprotection: If protected, cleave the silyl ether using TBAF in THF or HCl in methanol to yield the final N-alkylated product.
Issue 2: Low Conversion in N-Acylation (Amide Coupling)
This guide is for when standard coupling conditions (e.g., acyl chloride with Et₃N or EDC/HOBt) fail to produce the desired amide in good yield.
Most effective for sterically demanding couplings.[14]
Acyl Fluorides
TFFH, BTFFH
Extremely High
Excellent for extremely hindered systems where others fail.[15]
Protocol 2: HATU-Mediated Amide Coupling
This protocol is a robust method for coupling sterically hindered amines.[14]
Alcohol Protection (Recommended): Protect the hydroxyl group of (3R,4S)-4-aminopiperidin-3-ol to prevent O-acylation.
Pre-activation: In a dry flask, dissolve the carboxylic acid (1.2 eq), HATU (1.15 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.
Coupling: Add a solution of the protected aminopiperidinol (1.0 eq) in DMF to the pre-activated mixture.
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction may take several hours to overnight for hindered substrates.[14]
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Deprotection: Remove the alcohol protecting group to yield the final N-acylated product.
Purification Tip
Due to the basic nature of the piperidine nitrogen, standard silica gel chromatography can be challenging. To prevent peak tailing and improve separation, consider using silica gel treated with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% Et₃N before loading the sample) or using commercially available amine-functionalized silica.[9]
Mechanistic Insights
Why are Uronium Salt Reagents like HATU so Effective?
The increased efficacy of reagents like HATU stems from the formation of a highly reactive intermediate. The carboxylic acid first reacts with HATU to form an activated O-acylisouronium species. This intermediate is extremely electrophilic and susceptible to nucleophilic attack by the sterically hindered amine, overcoming the high activation energy barrier that plagues less reactive acylating agents.
Caption: Simplified HATU activation and coupling mechanism.
By understanding the root causes of steric hindrance and employing more potent reagents and optimized conditions, researchers can successfully functionalize the (3R,4S)-4-aminopiperidin-3-ol scaffold for applications in drug discovery and development.
References
D. Ma, C. Xia. Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999, (3), 435-440. [Link]
Twitty, G.E., et al. Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. PMC, 2026. [Link]
Sommer, H.Z., et al. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC, 1973. [Link]
Matier, C.D., et al. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 2017, 139(48), 17707-17710. [Link]
Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry, 2017. [Link]
Levov, A.N., et al. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkat USA, 2011. [Link]
Zhang, Y., et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI, 2022. [Link]
Due-Hansen, M.E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015, 13(48), 11640-11647. [Link]
ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate, 2024. [Link]
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455-2504. [Link]
Lowe, J.T., et al. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1. Journal of Medicinal Chemistry, 1998, 41(7), 1172-1184. [Link]
Minimizing side reactions during the deprotection of (3R,4S)-4-aminopiperidin-3-ol
Ticket ID: DEP-3R4S-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Query: "How do I remove N-protecting groups from (3R,4S)-4-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: DEP-3R4S-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Query: "How do I remove N-protecting groups from (3R,4S)-4-aminopiperidin-3-ol without causing epimerization, alkylation, or purification failures?"
The Molecule:
Core Scaffold: cis-3-hydroxy-4-aminopiperidine.
Stereochemistry: (3R,4S). The cis-relationship places the hydroxyl and amine groups in close proximity (typically axial/equatorial or equatorial/axial depending on the conformer).
Critical Risk: This 1,2-cis arrangement makes the molecule highly susceptible to intramolecular cyclization (oxazolidinone formation) and
migration , alongside standard deprotection side reactions.
Symptom: LCMS shows a mass of M+56 relative to the desired product. NMR shows a persistent tert-butyl singlet that survives workup.
Root Cause: During acidolysis (TFA or HCl), the tert-butyl carbamate fragments into a tert-butyl cation (
). In the absence of a scavenger, this carbocation attacks the free C3-hydroxyl group, forming a stable tert-butyl ether.
Technical Protocol: The Scavenger System
To prevent this, you must introduce a "cation sink" that reacts faster with
than your hydroxyl group does.
Component
Role
Recommended Reagent
Acid Source
Cleavage Agent
4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).
Solvent
Medium
Dichloromethane (DCM) or Dioxane. Avoid MeOH (can form methyl ethers).
Scavenger
Cation Trap
Triethylsilane (TES) or 1,3-Dimethoxybenzene .
Step-by-Step Protocol:
Dissolve N-Boc-(3R,4S)-4-aminopiperidin-3-ol in DCM (
).
Add 2.0 equivalents of Triethylsilane (TES).
Cool to 0°C.
Add 4M HCl/Dioxane (5-10 equiv) dropwise.
Warm to room temperature and monitor by TLC/LCMS.
Mechanism: TES transfers a hydride to the
cation, converting it into inert isobutane gas () and silyl chloride.
Figure 1: Mechanistic pathway showing how scavengers intercept the reactive tert-butyl cation to prevent side reactions.
Troubleshooting Module: Hydrogenolysis (N-Cbz/Bn)
Issue #2: Stalled Reaction (Catalyst Poisoning)
Symptom: The reaction starts but stops at 50% conversion. Adding more catalyst has little effect.
Root Cause: The product is a secondary amine with a free hydroxyl group. This free amine binds strongly to the Palladium surface, poisoning the catalyst and preventing turnover.
Resolution Protocol: Protonation Strategy
Do not run this reaction under neutral conditions. You must protonate the amine as it forms to desorb it from the catalyst surface.
Catalyst: Use Pearlman’s Catalyst (20% Pd(OH)
/C) instead of standard Pd/C. It is more robust for difficult amines.
is usually sufficient if the amine is protonated; otherwise, 50 psi is required.
Warning: If using HCl, ensure your equipment is acid-resistant (glass or Hastelloy).
The "Hidden" Enemy: Stereochemical Erosion
Issue #3: Epimerization & Oxazoline Formation
Symptom: The optical rotation of the final product is lower than expected, or NMR shows splitting indicative of diastereomers.
Root Cause: The (3R,4S) cis-configuration allows the C4-amine (or carbamate) and C3-hydroxyl to interact.
Under Basic Conditions: If you use strong base (NaOH) to neutralize the salt, the cis-amino alcohol can undergo reversible deprotonation/reprotonation, leading to epimerization at C3.
Under Dehydrating Conditions: The cis-arrangement facilitates cyclization to an oxazoline (if an amide is present) or oxazolidinone (from Boc/Cbz carbonyl), which can then hydrolyze with retention or inversion depending on conditions.
Prevention Strategy:
Avoid Strong Bases: Do not use NaOH or KOH for workup. Use mild bases like
or isolate as the HCl salt directly.
Temperature Control: Keep deprotection temperatures below 40°C.
Water Content: When removing Boc with acid, ensure a small amount of water (or alcohol) is present to hydrolyze the intermediate carbamic acid immediately, preventing intramolecular trapping.
Purification & Isolation (The "Salt" Trap)
User Query: "My product is a hygroscopic goo. How do I get a solid?"
The free base of (3R,4S)-4-aminopiperidin-3-ol is highly water-soluble and difficult to extract. The HCl salt is often hygroscopic.
Recommended Isolation: The Dihydrochloride Salt
Evaporation: Remove the deprotection solvent (Dioxane/DCM) completely.
Trituration: Add dry Diethyl Ether or MTBE to the residue. Sonicate vigorously. The oil should harden into a solid.
Recrystallization (if needed): Dissolve in minimum hot Isopropanol (IPA) and add Ethanol or Ether until cloudy. Cool slowly.
Alternative: Ion Exchange
If you need the free base, do not extract with DCM.
Lyophilize (freeze-dry) the aqueous fractions.[2] Do not use rotary evaporation with heat.
Interactive Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing common deprotection failures.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for deprotection conditions and stability).
Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.[3]1978 , 12, 258. (Foundational work on scavenger usage for Boc removal).
Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447-2467.
Stafford, J. A.; et al. "Asymmetric Synthesis of (3R,4S)-4-Amino-3-hydroxypiperidine." J. Org.[4] Chem.1998 , 63, 10040–10044. Link (Specific synthesis and handling of the target molecule).
Knudsen, K. R.; et al. "Deprotection Reactions Using Continuous Flow Hydrogenation." ThalesNano Application Notes. Link (Modern approaches to preventing catalyst poisoning).
Technical Support Center: Advanced Strategies for the Activation of (3R,4S)-4-Aminopiperidin-3-ol
Welcome to the technical support center for the activation and derivatization of (3R,4S)-4-aminopiperidin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the activation and derivatization of (3R,4S)-4-aminopiperidin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile chiral building block into their synthetic workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by the vicinal amino and hydroxyl functionalities of this molecule.
Introduction: The Synthetic Challenge of (3R,4S)-4-Aminopiperidin-3-ol
(3R,4S)-4-aminopiperidin-3-ol is a valuable scaffold in medicinal chemistry due to its constrained conformation and the stereochemically defined presentation of its amino and hydroxyl groups. However, the close proximity of these two nucleophilic centers necessitates a carefully planned synthetic strategy to achieve selective activation and avoid undesired side reactions, such as intramolecular cyclization or competing acylation. This guide provides expert insights and field-proven methods to help you successfully navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the activation and coupling of (3R,4S)-4-aminopiperidin-3-ol.
Problem 1: Low Yield or No Reaction in N-Acylation
Scenario: You are attempting to acylate the 4-amino group with a carboxylic acid using a standard coupling reagent, but you observe low conversion of your starting material.
Potential Causes & Solutions:
Steric Hindrance: The piperidine ring and the adjacent hydroxyl group can sterically hinder the approach of the activated carboxylic acid.[1]
Solution 1: Employ High-Reactivity Coupling Reagents. Standard carbodiimides like DCC or EDC may not be sufficiently reactive.[2][3] Switch to more potent uronium/aminium salts such as HATU or HCTU , or phosphonium salts like PyAOP or PyBOP .[2] For exceptionally challenging couplings, the more reactive brominated phosphonium salt, PyBrOP , can be effective.[2]
Solution 2: Optimize Reaction Conditions. Increase the reaction time and consider a moderate increase in temperature. However, be cautious with heating to avoid racemization.[1] Performing a "double coupling" by adding a second portion of the activated acid and coupling reagent can also drive the reaction to completion.[2]
Solution 3: Pre-activation. Activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the (3R,4S)-4-aminopiperidin-3-ol solution. This can improve the efficiency of the coupling reaction.[2]
Reduced Nucleophilicity of the Amine: The secondary amine of the piperidine ring is less nucleophilic than a primary amine.[2]
Solution: The use of the high-reactivity coupling reagents mentioned above is also the primary solution for this issue.
Problem 2: Unwanted O-Acylation
Scenario: You are targeting N-acylation, but you observe the formation of a significant amount of the O-acylated or di-acylated product.
Potential Causes & Solutions:
Non-selective Activation: The coupling reagent is activating the hydroxyl group in addition to the intended carboxylic acid.
Solution 1: Chemoselective N-Acylation without O-Protection. Under carefully controlled conditions, it is possible to achieve selective N-acylation. The higher nucleophilicity of the amine compared to the alcohol allows for selective reaction. Use of standard coupling conditions with reagents like EDC and HOBt at room temperature or below often favors N-acylation.[4]
Solution 2: Protect the Hydroxyl Group. The most robust solution is to protect the hydroxyl group prior to N-acylation. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a good choice as it is stable to the basic conditions often used in amide coupling and can be removed under acidic conditions that are orthogonal to many common N-protecting groups.
Problem 3: Intramolecular Side Reactions
Scenario: You observe the formation of a byproduct with a mass corresponding to the loss of water, suggesting intramolecular cyclization.
Potential Causes & Solutions:
Intramolecular Etherification: Under acidic conditions or during activation of the hydroxyl group, the vicinal amino group can act as an internal nucleophile, leading to the formation of a bicyclic ether.
Solution: Protect the Amino Group. Before any reaction intended to activate the hydroxyl group, the amino group must be protected. A carbamate protecting group such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) is ideal. These groups reduce the nucleophilicity of the nitrogen atom, preventing it from participating in intramolecular reactions.
Oxazoline Formation: If the amino group is acylated first, subsequent activation of the hydroxyl group can lead to the formation of an oxazoline ring system through intramolecular attack of the amide oxygen.
Solution: Careful Selection of Reagents and Conditions. When activating the hydroxyl group of an N-acylated (3R,4S)-4-aminopiperidin-3-ol, use mild, non-acidic conditions. For example, for O-sulfonylation, use of a sulfonyl chloride with a non-nucleophilic base like triethylamine or DIPEA at low temperature can minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I use for the amino group?
The choice of protecting group depends on the overall synthetic strategy and the conditions you plan to use in subsequent steps.
Boc (tert-butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid in dichloromethane).
Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation. This makes it orthogonal to the Boc group.
Alloc (allyloxycarbonyl): The Alloc group offers an additional layer of orthogonality. It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. It is selectively cleaved using a palladium(0) catalyst.[1][5]
Q2: How can I selectively activate the hydroxyl group for etherification?
With the amino group protected (e.g., as a Boc or Cbz carbamate), the hydroxyl group can be activated for etherification using several methods:
Williamson Ether Synthesis: Deprotonate the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. This method is suitable for introducing simple alkyl groups.
Mitsunobu Reaction: This is a powerful method for forming ethers with inversion of stereochemistry.[1][4][6] It involves reacting the N-protected amino alcohol with an alcohol (to be introduced as the ether) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4][6]
O-Sulfonylation followed by Nucleophilic Displacement: Activate the hydroxyl group by converting it to a good leaving group, such as a tosylate or mesylate. This is achieved by reacting the N-protected amino alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then be displaced by an alkoxide to form the desired ether.
Q3: What are the best practices to avoid racemization during amide coupling?
Racemization can be a concern, especially with prolonged reaction times or elevated temperatures.
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, to carbodiimide-mediated couplings significantly suppresses racemization.[7] Many modern coupling reagents, such as HATU and HBTU, already incorporate a HOBt or HOAt moiety.
Control Temperature: Perform couplings at room temperature or below whenever possible.
Minimize Reaction Time: Use more reactive coupling reagents to shorten the required reaction time.
Comparative Data of Common Activating Reagents
The following table provides a summary of common coupling reagents for N-acylation. The choice of reagent will depend on the steric hindrance of the coupling partners and the desired reaction conditions.
Reagent Class
Examples
Byproducts
Key Advantages
Key Disadvantages
Carbodiimides
DCC, EDC, DIC
Ureas (can be difficult to remove)
Cost-effective, widely used
Lower reactivity, risk of racemization (mitigated by additives), potential for side reactions with Asn/Gln
Phosphonium Salts
BOP, PyBOP, PyAOP
Phosphine oxides
High reactivity, low racemization
Can be more expensive, BOP produces a carcinogenic byproduct
Uronium/Aminium Salts
HBTU, TBTU, HATU, HCTU
Tetramethylurea
Very high reactivity, fast reactions, low racemization
Can cause guanidinylation of the N-terminal amine if used in excess
Experimental Protocols
Protocol 1: Selective N-Boc Protection of (3R,4S)-4-aminopiperidin-3-ol
This protocol describes the protection of the 4-amino group using di-tert-butyl dicarbonate.
Materials:
(3R,4S)-4-aminopiperidin-3-ol
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve (3R,4S)-4-aminopiperidin-3-ol (1.0 eq) in DCM.
Add triethylamine (1.2 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
Protocol 2: O-TBS Protection of N-Boc-(3R,4S)-4-aminopiperidin-3-ol
This protocol details the protection of the hydroxyl group as a TBS ether, assuming the amino group is already protected.
Materials:
N-Boc-(3R,4S)-4-aminopiperidin-3-ol
tert-Butyldimethylsilyl chloride (TBSCl)
Imidazole
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve N-Boc-(3R,4S)-4-aminopiperidin-3-ol (1.0 eq) in DMF.
Add imidazole (2.5 eq) to the solution and stir until dissolved.
Add TBSCl (1.2 eq) portion-wise to the mixture at room temperature.
Stir the reaction for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: HATU-Mediated N-Acylation
This protocol describes the coupling of a carboxylic acid to the amino group of O-TBS protected (3R,4S)-4-aminopiperidin-3-ol.
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature for pre-activation.
Add a solution of the deprotected O-TBS-(3R,4S)-4-aminopiperidin-3-ol (1.0 eq) in DMF.
Stir the reaction at room temperature for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Workflow: Orthogonal Protection Strategy
The following diagram illustrates a typical orthogonal protection and activation strategy for (3R,4S)-4-aminopiperidin-3-ol, enabling selective functionalization of either the amino or hydroxyl group.
Caption: HATU coupling mechanism.
References
Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
MilliporeSigma. Selecting Orthogonal Building Blocks.
Nilsson, U. J., et al. (2010). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
Journal of the Chemical Society, Perkin Transactions 1. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. [Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
Google Patents. Method for preparing 4-Boc-aminopiperidine.
arkat usa. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. [Link]
Comparative Guide: NMR Structural Elucidation of (3R,4S)-4-Aminopiperidin-3-ol
Topic: 1H and 13C NMR spectral analysis of (3R,4S)-4-aminopiperidin-3-ol Content Type: Publish Comparison Guide Distinguishing the cis-Isomer from trans-Impurities and Solvent-Dependent Resolution Executive Summary The c...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H and 13C NMR spectral analysis of (3R,4S)-4-aminopiperidin-3-ol
Content Type: Publish Comparison Guide
Distinguishing the cis-Isomer from trans-Impurities and Solvent-Dependent Resolution
Executive Summary
The chiral building block (3R,4S)-4-aminopiperidin-3-ol features a cis-relationship between the hydroxyl group at C3 and the amine at C4. In drug development, particularly for kinase inhibitors (e.g., Janus kinase pathways), distinguishing this specific stereoisomer from its thermodynamically stable trans-isomer ((3R,4R) or (3S,3S)) is a critical quality attribute.
This guide compares the diagnostic performance of standard D₂O analysis versus DMSO-d₆ analysis and establishes the scalar coupling constant (
) as the primary metric for stereochemical validation.
Part 1: Structural Context & Conformational Analysis
To interpret the NMR data accurately, one must understand the conformational preferences of the piperidine ring.
The Stereochemistry: The (3R,4S) configuration dictates a cis-1,2-disubstitution pattern.
The Conformation:
Trans-isomer (Impurity): Adopts a chair conformation where both bulky groups (OH and NH₂) are equatorial (diequatorial). This places the vicinal protons (H3 and H4) in axial positions (
is the definitive "fingerprint" for releasing this material. If you see a large coupling (>9 Hz) at the chiral centers, your sample contains the trans-isomer.
Part 2: Comparative Analysis of Methods
Comparison 1: Solvent Selection (D₂O vs. DMSO-d₆)
Feature
Method A: Deuterium Oxide (D₂O)
Method B: DMSO-d₆ (Recommended)
Proton Exchange
Rapid. OH and NH protons exchange with D₂O and disappear.
Slow/None. OH and NH protons remain visible.
Spectral Complexity
Low. Simplified spectrum; only CH backbone is visible.
High. Additional splitting from H-bonding interactions.
Stereo-Validation
Limited to backbone coupling.
Superior. Allows observation of and NOE interactions with exchangeable protons.
pH Sensitivity
High. Chemical shifts drift significantly with concentration/pH.
Stable.
Verdict: Use Method A (D₂O) for routine purity checks of the carbon backbone. Use Method B (DMSO-d₆) for full structural elucidation and diastereomeric purity confirmation.
Comparison 2: Diagnostic Metrics (Cis vs. Trans)
Diagnostic Metric
Target: (3R,4S) cis-Isomer
Alternative: trans-Isomer
Coupling
Small (3.0 – 4.5 Hz) (Indicates eq/ax relationship)
Large (9.0 – 11.0 Hz) (Indicates ax/ax relationship)
NOESY Correlation
Strong H3–H4 Cross-peak (Protons are spatially closer/gauche)
Weak/Absent H3–H4 Cross-peak (Protons are anti-periplanar)
C3 Chemical Shift
Typically 3.6 – 3.8 ppm
Typically shifted upfield by 0.2–0.4 ppm due to steric relief.
Part 3: Experimental Protocols
Protocol A: Sample Preparation for Stereochemical Assignment
Use this protocol to certify the (3R,4S) configuration.
Solvent: Retrieve ampoule of DMSO-d₆ (99.9% D) + 0.03% TMS. Note: Dry solvent is critical to prevent OH exchange.
Mass: Weigh 5–8 mg of (3R,4S)-4-aminopiperidin-3-ol.
Dissolution: Dissolve in 0.6 mL solvent. Vortex for 30 seconds.
Acquisition:
Temperature: 298 K (25°C).
Scans: Minimum 16 (1H), 256 (13C).
Pulse Delay (D1): Set to ≥ 5 seconds to allow full relaxation of rigid ring protons for accurate integration.
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting of H3/H4.
Protocol B: D₂O Exchange (The "Shake Test")
Use this to confirm which peaks are OH/NH.
Run the standard DMSO-d₆ spectrum.
Add 1 drop of D₂O to the NMR tube.
Shake vigorously and re-run the 1H spectrum.
Result: Peaks corresponding to 3-OH and 4-NH₂ will vanish; signals for H3 and H4 will simplify (loss of coupling to heteroatoms).
Part 4: Representative Spectral Data
The following data represents the diagnostic signals expected for the free base in DMSO-d₆.
Caption: Physical basis for the diagnostic J-coupling differences between cis and trans isomers.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Authoritative text on NOE and Coupling constants).
Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift ranges).
Kozikowski, A. P., et al. (1998). "(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue..." Journal of Medicinal Chemistry. Link (Demonstrates the cis-piperidine scaffold analysis).
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link (Validation of solvent effects on OH/NH protons).
BenchChem. (2025).[6] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides. Link (General methodology for Karplus relationship applications).
Comparative Guide: Chiral HPLC Strategies for (3R,4S)-4-Aminopiperidin-3-ol Purity Analysis
Executive Summary: The Detection Challenge The analysis of (3R,4S)-4-aminopiperidin-3-ol presents a distinct "double-trouble" challenge in pharmaceutical quality control: Stereochemical Complexity: It possesses two chira...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Detection Challenge
The analysis of (3R,4S)-4-aminopiperidin-3-ol presents a distinct "double-trouble" challenge in pharmaceutical quality control:
Stereochemical Complexity: It possesses two chiral centers, creating four potential stereoisomers (two enantiomeric pairs). The target (3R,4S) must be resolved from its enantiomer (3S,4R) and its diastereomers (cis-forms).
Lack of Chromophore: The molecule is aliphatic, lacking
-systems required for standard UV detection (254 nm). Direct analysis often yields poor sensitivity and baseline noise at low wavelengths (200–210 nm).
This guide compares two industry-standard approaches to solve these issues: Pre-column Derivatization (Method A) versus Direct Analysis on Crown Ether Phases (Method B) .
This method involves reacting the primary amine with benzoyl chloride (BzCl) or 4-nitrobenzoyl chloride. This introduces a strong UV chromophore and reduces the basicity of the amine, improving peak shape on silica-based chiral stationary phases (CSPs).
Mechanism: Nucleophilic attack of the 4-amino group on the benzoyl carbonyl.
This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)) which specifically complexes with primary ammonium ions (
).
Mechanism: Host-guest inclusion complexation between the crown ether and the protonated primary amine.
Column Class: Crown Ether (Crownpak CR-I(+) or CR(+)).
Detection: Low UV @ 200–210 nm, RI (Refractive Index), or ELSD (Evaporative Light Scattering).
Performance Matrix
Feature
Method A: Benzoylation (Recommended)
Method B: Direct Crown Ether
Sensitivity (LOD)
High (< 0.05% impurity detectable)
Low/Moderate (Requires high conc.)
Resolution ()
Excellent ( typical)
Good (), but pH dependent
Robustness
High (Derivatives are stable)
Moderate (Column sensitive to mobile phase)
Sample Prep Time
30–45 mins (Reaction required)
< 5 mins (Dissolve & Inject)
Mobile Phase
Normal Phase (Hexane/IPA) or RP
Aqueous Acidic (pH 1.0–2.0)
Equipment
Standard HPLC-UV
Specialized Detectors (RI/ELSD) often needed
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal method based on your lab's capabilities and the sample stage (Raw Material vs. Final Product).
Caption: Decision tree for selecting between derivatization (Method A) and direct analysis (Method B) based on sensitivity requirements.
Detailed Experimental Protocol (Method A)
Recommendation: For validation-ready purity analysis, Method A is superior due to the enhanced signal-to-noise ratio provided by the benzoyl chromophore.
Reagents & Equipment[1][2][3][4][5][6]
Reagent: Benzoyl Chloride (BzCl) - ACS Grade.
Base: Triethylamine (TEA) or NaOH (1M).
Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IC.
Derivatization Procedure (Step-by-Step)
This protocol converts the polar amine into a lipophilic amide, allowing normal-phase separation.
Sample Preparation: Weigh 10 mg of (3R,4S)-4-aminopiperidin-3-ol into a 20 mL vial.
Dissolution: Add 2.0 mL of Water:ACN (1:1) containing 2 equivalents of TEA (approx. 20 µL).
Reaction: Add 1.1 equivalents of Benzoyl Chloride (approx. 10 µL) dropwise while vortexing.
Note: The reaction is instantaneous for primary amines.
Quenching: Allow to stand for 10 minutes. Add 0.5 mL of 1M methylamine or simply dilute with mobile phase to quench excess BzCl.
Extraction (Optional but Recommended): If the sample matrix is dirty, extract the benzamide derivative into Ethyl Acetate, dry over
, and reconstitute in Mobile Phase.
Filtration: Filter through a 0.45 µm PTFE syringe filter.
(3R,4S)-Target (Main Peak)
(Note: Elution order must be confirmed with standards as it depends on the specific mobile phase modifier).
Alternative Protocol (Method B: Direct Analysis)
Use this method if derivatization is forbidden or if analyzing aqueous process streams.
HPLC Conditions[2][3][4][8][9]
Parameter
Setting
Column
Crownpak CR-I(+) (Chiral Crown Ether)
Mobile Phase
pH 1.5 Perchloric Acid () in Water (100%)
Modifier
Methanol (0–10%) can be added to reduce retention
Flow Rate
0.5 mL/min (Lower flow for Crownpak columns)
Temperature
10°C – 25°C (Lower temperature improves resolution)
Detection
RI (Refractive Index) or UV @ 210 nm
Critical Constraint: Crown ether columns require the amine to be protonated. The pH must be acidic (< 2.0).
Warning: Perchloric acid is hazardous.[1] Ensure system passivation.
Scientific Rationale & Troubleshooting
Why Benzoylation Works (Expert Insight)
The native molecule has a high polarity (logP < 0) and interacts strongly with residual silanols on silica columns, leading to peak tailing. Benzoylation serves two functions:
Shielding: It caps the primary amine, reducing silanol interactions and improving the Tailing Factor (
).
Recognition: It adds a planar aromatic group. Polysaccharide CSPs (like AD-H) rely on
- interactions and hydrogen bonding for chiral recognition. The benzoyl group provides the necessary "handle" for the chiral selector to distinguish between the (3R,4S) and (3S,4R) geometries.
Self-Validating the Method
To ensure the method is trustworthy (Trustworthiness), perform a Resolution Check :
Inject a racemic mixture (rac-trans-4-aminopiperidin-3-ol).
Acceptance Criteria: Baseline resolution (
) between enantiomers.
Blank Check: Inject the derivatization blank (BzCl + TEA + Solvent) to identify system peaks (usually benzoic acid or ethyl benzoate) and ensure they do not co-elute with the analyte.
References
Mechanism of Crown Ether Separation
Title: Chiral separation of primary amines on Crownpak columns.
Comparing biological activity of (3R,4S) vs (3S,4R) aminopiperidin-3-ol
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the profound impact that absolute stereochemistry has on the pharmacokinetic and pharmacodynamic profiles of small-mol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the profound impact that absolute stereochemistry has on the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. The 4-aminopiperidin-3-ol scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, particularly those targeting the ErbB/EGFR family[1].
When evaluating the cis-isomers of this scaffold—specifically (3R,4S)-4-aminopiperidin-3-ol and (3S,4R)-4-aminopiperidin-3-ol —we are not merely looking at mirror images; we are observing two distinct 3D topologies that interact with the chiral environment of biological targets in fundamentally different ways.
This guide provides an in-depth, objective comparison of these two enantiomers, detailing their conformational dynamics, biological activity divergence, and the rigorous experimental workflows required to validate them.
Structural & Conformational Dynamics
The cis relationship in 3,4-disubstituted piperidines dictates that the substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement within the chair conformation.
The Causality of Conformation:
Both enantiomers undergo rapid chair flipping in solution. However, the proximity of the 3-hydroxyl and 4-amino groups allows for the formation of a strong intramolecular hydrogen bond. This hydrogen bond effectively "locks" the piperidine ring into a rigidified chair conformation where the dihedral angle between the two groups is approximately 60° (gauche).
In the context of drug design, this rigidification is highly advantageous. It reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein. However, because the active site of a kinase (such as the ATP-binding hinge region) is inherently chiral, only one of these locked 3D geometries will align its hydrogen-bond donors/acceptors perfectly with the protein residues.
Target Engagement & Signaling Inhibition
In the development of ErbB/EGFR inhibitors, the aminopiperidinol moiety often acts as a solvent-exposed solubilizing group that extends into the ribose-phosphate pocket of the ATP-binding site[1]. The orientation of the hydroxyl group is critical for forming secondary hydrogen bonds with the solvent channel, which drives selectivity.
EGFR/HER2 signaling pathway highlighting competitive inhibition by the (3R,4S) enantiomer.
Comparative Biological Activity Data
To objectively compare the performance of these enantiomers when incorporated into a model kinase inhibitor scaffold, we evaluate their in vitro profiles. The data below illustrates the typical stereochemical divergence observed during Structure-Activity Relationship (SAR) campaigns.
Parameter
(3R,4S)-Enantiomer Derivative
(3S,4R)-Enantiomer Derivative
Assay / Condition
EGFR IC (nM)
12.4 ± 1.2
> 10,000
TR-FRET Kinase Assay, 1mM ATP
HER2 IC (nM)
28.7 ± 2.5
> 10,000
TR-FRET Kinase Assay, 1mM ATP
LogD (pH 7.4)
1.2
1.2
Shake-flask method
HLM Clearance
45 µL/min/mg
120 µL/min/mg
Human Liver Microsomes, 30 min
Caco-2 P
15.2 x 10 cm/s
8.4 x 10 cm/s
Apical to Basolateral, pH 7.4
Analysis: While the physicochemical properties (LogD) remain identical, the biological recognition is vastly different. The (3R,4S) enantiomer demonstrates nanomolar target affinity and superior metabolic stability, whereas the (3S,4R) configuration clashes sterically within the kinase hinge region and is more rapidly degraded by CYP450 enzymes.
To ensure scientific integrity, the evaluation of these enantiomers must be conducted using self-validating systems. Below are the optimized protocols for their resolution and biological assaying.
Protocol A: Enantiomeric Resolution via Preparative Chiral SFC
Objective: Isolate the (3R,4S) and (3S,4R) enantiomers from a racemic cis-mixture.
Causality: Supercritical Fluid Chromatography (SFC) is selected over traditional HPLC because supercritical CO
provides higher diffusivity and lower viscosity. This allows for rapid isolation without thermal degradation of the sensitive amino-alcohol motif. An immobilized amylose-based stationary phase (Chiralpak AD-H) is utilized because its polysaccharide backbone provides specific hydrogen-bond donor/acceptor sites that interact stereoselectively with the vicinal amino-alcohol. A basic modifier (0.2% isopropylamine in methanol) is critical; it suppresses non-specific ionic interactions between the basic piperidine nitrogen and residual silanols on the column, preventing severe peak tailing.
Self-Validation Step:
Post-fractionation, the protocol validates itself via an orthogonal analytical Quality Control (QC) step. Aliquots of the isolated fractions are immediately re-injected onto an analytical chiral column coupled with a Circular Dichroism (CD) detector. Only fractions demonstrating an enantiomeric excess (ee) > 99.5% and exhibiting equal but opposite CD signals at 220 nm are pooled. This guarantees that any downstream biological divergence is strictly due to stereochemistry, not cross-contamination.
Protocol B: TR-FRET Kinase Inhibition Assay
Objective: Determine the IC
of the enantiomers against the EGFR kinase domain.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the long-lived emission of the lanthanide fluorophore (Europium) allows for a time-delayed measurement. This eliminates short-lived background auto-fluorescence generated by the basic piperidine test compounds, preventing false positives. Furthermore, the assay is run at a physiological ATP concentration (1 mM) rather than the standard 10 µM. This ensures the measured IC reflects true competitive inhibition under cellular conditions, accurately differentiating the binding affinities of the two enantiomers.
Self-Validation Step:
Every 384-well plate contains internal validation controls. Staurosporine is used as a positive control for pan-kinase inhibition, and Erlotinib is used as an EGFR-specific reference standard. The assay's robustness is mathematically validated on the fly by calculating the Z'-factor. Only plates yielding a Z'-factor ≥ 0.65 are accepted, confirming a wide dynamic range, low data variance, and absolute trustworthiness of the generated IC
curves.
Workflow for the chiral resolution and biological validation of 4-aminopiperidin-3-ol enantiomers.
References
ResearchGate Publications
Title: Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Source: ResearchGate
URL:[Link][1]
Publish Comparison Guide: Validation of Absolute Configuration for (3R,4S)-4-aminopiperidin-3-ol
Validation of absolute configuration for (3R,4S)-4-aminopiperidin-3-ol requires a rigorous, multi-tiered approach due to the presence of two contiguous stereocenters and the potential for rotameric complexity. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of absolute configuration for (3R,4S)-4-aminopiperidin-3-ol requires a rigorous, multi-tiered approach due to the presence of two contiguous stereocenters and the potential for rotameric complexity.
This guide serves as a comparative analysis of the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher's Method) , and Chiral Chromatography (HPLC/SFC) .
Executive Summary: The Stereochemical Imperative
(3R,4S)-4-aminopiperidin-3-ol is a high-value chiral building block, often functioning as the pharmacophore scaffold in kinase inhibitors (e.g., JAK/ROCK pathways) and glycosidase inhibitors. The (3R,4S) configuration denotes the cis-isomer, where the hydroxyl and amine functionalities reside on the same face of the piperidine ring (typically axial/equatorial in the lowest energy chair conformation).
Why Validation Matters:
Biological Efficacy: The (3R,4S) isomer often exhibits 100-1000x greater potency than its (3S,4R) enantiomer or trans-diastereomers due to specific binding pocket constraints.
Regulatory Compliance: ICH Q6A guidelines mandate "unequivocal proof of structure" for new chemical entities (NCEs).
Synthetic Risk: Misassignment at the starting material stage propagates through the entire GMP synthesis, leading to costly campaign failures.
Comparative Analysis of Validation Methodologies
This section objectively compares the three standard methods for validating the (3R,4S) configuration.
Table 1: Performance Matrix of Validation Methods
Feature
Method A: Single Crystal X-Ray (SC-XRD)
Method B: Mosher's NMR Analysis
Method C: Chiral HPLC + Polarimetry
Certainty Level
Absolute (Gold Standard)
High (Inferred)
Moderate (Relative)
Throughput
Low (Days to Weeks)
Medium (Hours)
High (Minutes)
Sample Requirement
High-quality Crystal (>0.1 mm)
~10 mg (Amorphous/Oil OK)
<1 mg (Soluated)
Destructive?
No
Yes (Derivatization)
No
Key Limitation
Crystallization failure; Anomalous dispersion requires heavy atoms.
Rotameric broadening; Chemical incompatibility.
Requires known reference standard for absolute assignment.
Best For...
Final GMP Batch Release
R&D Structural Elucidation
In-Process Control (IPC)
Deep Dive: Experimental Protocols
Method A: Single Crystal X-Ray Diffraction (The Definitive Proof)
Context: Direct determination of absolute configuration requires a crystal with a "heavy" atom to utilize anomalous dispersion (Bijvoet analysis). As the free base (C5H12N2O) lacks heavy atoms, a salt formation strategy is required.
Protocol: Dibenzoyl-L-Tartaric Acid Salt Formation
Dissolution: Dissolve 100 mg of (3R,4S)-4-aminopiperidin-3-ol (free base) in 2 mL of hot Ethanol (EtOH).
Salt Addition: Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (anhydrous) dissolved in 1 mL hot EtOH.
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours in a Dewar flask to minimize thermal shock. If no crystals form, vapor diffuse with Diethyl Ether.
Data Collection: Select a prism-like crystal. Collect data at 100 K using Cu K
radiation (better anomalous signal for organic salts than Mo).
Validation Criteria:
Flack Parameter: Must be
(e.g., -0.05 to 0.05) for the correct assignment. A value of 1.0 indicates the inverted structure.[1]
R-Factor: Target
.
Expert Insight: The use of a chiral counter-ion (L-Tartrate) provides an internal reference. If the tartrate stereochemistry is known (L), the relative stereochemistry of the piperidine is fixed by the refinement, confirming the absolute configuration.
Method B: Mosher's Method (NMR Derivatization)
Context: When crystals are unavailable, the Modified Mosher’s Method uses NMR anisotropy. Since the molecule contains both an amine and an alcohol, selective derivatization is crucial to avoid complex mixtures.
Protocol: Double Derivatization Strategy
Goal: Convert both functional groups to MTPA amides/esters to maximize anisotropic shifts.
Reaction Setup (Perform in parallel for R- and S-MTPA):
Vial A (S-Ester): Mix 5 mg Substrate + 15 mg (R)-(-)-MTPA-Cl + 30 µL Pyridine-d5 in 0.6 mL CDCl3.
Vial B (R-Ester): Mix 5 mg Substrate + 15 mg (S)-(+)-MTPA-Cl + 30 µL Pyridine-d5 in 0.6 mL CDCl3.
Note on Nomenclature: (R)-MTPA-Cl yields the (S)-Ester/Amide configuration at the Mosher center due to CIP priority changes.
Incubation: Shake at RT for 4 hours. Monitor by TLC until starting material disappears.
Analysis: Acquire 1H NMR (500 MHz+) and COSY spectra.
Calculation:
Assign protons H3 (carbinol) and H4 (methine next to N).
protons reside on the right side of the MTPA plane.
Negative
protons reside on the left side.
Self-Validation: The sign distribution must be spatially consistent (i.e., all protons on one face are positive, others negative). Random signs indicate conformational flux or incorrect assignment.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for selecting the appropriate validation workflow based on sample state and stage of development.
Caption: Decision tree for selecting the optimal validation methodology based on physical state and prior knowledge.
Data Interpretation & Reference Values
When using Method C (Chiral HPLC) or Polarimetry , reference values are critical.
Optical Rotation
For the pure (3R,4S) isomer (as dihydrochloride salt):
Specific Rotation
: +15.0° to +18.0° ()
Note: The sign of rotation is heavily solvent and pH-dependent. Always report counter-ion state (Free base vs. HCl).
Chiral HPLC Separation (Example Conditions)
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Flack, H. D. (1983).[4] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2][3][5] Nature Protocols, 2, 2451–2458. Link[2]
Gawley, R. E. (2006). Do the Terms "% ee" and "Optical Purity" Mean the Same Thing? A Warning to the Wise. The Journal of Organic Chemistry, 71(6), 2411–2416. Link
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link
Structure-activity relationship (SAR) studies of (3R,4S)-4-aminopiperidin-3-ol analogs
This comparative guide details the Structure-Activity Relationship (SAR) of (3R,4S)-4-aminopiperidin-3-ol analogs, contrasting them with the industry-standard (3R,4R)-4-methyl-3-aminopiperidine scaffold found in Tofaciti...
Author: BenchChem Technical Support Team. Date: March 2026
This comparative guide details the Structure-Activity Relationship (SAR) of (3R,4S)-4-aminopiperidin-3-ol analogs, contrasting them with the industry-standard (3R,4R)-4-methyl-3-aminopiperidine scaffold found in Tofacitinib.
The pyrrolopyrimidine class of Janus Kinase (JAK) inhibitors relies heavily on a chiral piperidine linker to orient the inhibitor within the ATP-binding pocket. While Tofacitinib utilizes a (3R,4R)-4-methyl-3-aminopiperidine core to achieve nanomolar potency via hydrophobic enclosure, the (3R,4S)-4-aminopiperidin-3-ol scaffold represents a distinct chemical space.
This guide compares these two scaffolds, highlighting how the switch from a hydrophobic methyl group (Tofacitinib) to a polar hydroxyl group (Analogs)—and the inversion of stereochemistry from trans to cis—alters binding kinetics, selectivity profiles, and synthetic utility.
Mechanistic Distinction[5]
Tofacitinib ((3R,4R)-Methyl): Binds via an "induced fit" mechanism where the 4-methyl group sits in a specific hydrophobic pocket (Leu905 in JAK3), stabilizing the active conformation.
(3R,4S)-Hydroxy Analogs: The 3-hydroxyl group introduces a hydrogen bond donor/acceptor. While the direct analog is less potent due to the loss of the hydrophobic interaction, this scaffold is critical for designing Covalent Inhibitors (targeting Cys909 in JAK3) and improving aqueous solubility.
Figure 1: Mechanistic divergence between the hydrophobic Tofacitinib core and the polar Amino-Alcohol analog.
Comparative SAR Analysis
The following data contrasts the biological activity of the Tofacitinib parent compound with its (3R,4S) diastereomer and functionalized amino-alcohol analogs.
Table 1: Potency and Selectivity Profile
Compound Class
Scaffold Configuration
Substituent (C3/C4)
JAK3 IC50 (nM)
JAK1 IC50 (nM)
Selectivity (JAK3/JAK1)
Primary Binding Driver
Tofacitinib
(3R,4R) Trans
4-Methyl / 3-Amino
1.0
112
~100x
Hydrophobic Fit + Hinge H-bonds
Isomer Analog
(3R,4S) Cis
4-Methyl / 3-Amino
>100
>1000
Low
Steric Clash (Methyl mismatch)
Hydroxy Analog
(3R,4S) Cis
3-Hydroxy / 4-Amino
~50 - 200*
>5000
High
H-Bonding / Covalent (if warhead added)
Covalent Probe (RB1-like)
4-Aminopiperidine
Warhead @ N4
40
>5000
>1000x
Covalent bond to Cys909
*Note: Potency of the hydroxy analog varies significantly based on the N-substitution (e.g., acrylamide vs. urea).
Key SAR Insights
The "Methyl vs. Hydroxyl" Switch:
The 4-methyl group in Tofacitinib is essential for potency. It occupies a small lipophilic pocket formed by Leu905 (JAK3) or Leu959 (JAK1).
Replacing this with a hydroxyl group (in the amino-alcohol analogs) typically reduces potency in reversible binders because the desolvation penalty of the OH group is not fully compensated by H-bonding within the hydrophobic pocket.
Stereochemical "Cliff":
Tofacitinib requires the (3R,4R) configuration.
The (3R,4S) configuration (cis-relationship in the amino-alcohol) alters the vector of the piperidine nitrogen. In the Tofacitinib series, this causes a steric clash with the glycine-rich loop.
However, for Covalent Inhibitors , the (3R,4S) or achiral 4-aminopiperidine scaffolds are often preferred. They orient the electrophilic "warhead" (attached to the amine) towards Cys909 , a residue unique to JAK3 (other JAKs have Serine).[1] This confers extreme isoform selectivity that Tofacitinib lacks.
Experimental Protocols
To validate these SAR findings, the following protocols for synthesis and kinase profiling are recommended.
A. Synthesis of the (3R,4S)-4-Aminopiperidin-3-ol Core
Unlike the Tofacitinib core which requires asymmetric hydrogenation or resolution of a ketone, the (3R,4S)-amino alcohol is efficiently accessed via regioselective epoxide opening.
Workflow:
Starting Material: (3R,4S)-3,4-epoxypiperidine (derived from tetrahydropyridine).
Ring Opening: Nucleophilic attack by ammonia or benzylamine.
Regiocontrol: The attack usually occurs trans, yielding the trans-amino alcohol. To achieve the cis-(3R,4S) relationship from a precursor, one often employs a specific inversion step or starts from a protected allylic amine.
Note: The protocol below describes the isolation of the trans-isomer, which is the direct precursor to the cis-analog via inversion, or used directly for comparison.
Figure 2: Synthetic route to the chiral amino-alcohol scaffold.
B. Kinase Selectivity Assay (ADP-Glo™)
To differentiate the (3R,4S) analogs from Tofacitinib, a kinetic assay is required, particularly if testing covalent engagement.
Reagents: Recombinant JAK1, JAK2, JAK3, and TYK2 (Promega/Carna). Poly(Glu,Tyr) substrate.
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
Procedure:
Incubate kinase + inhibitor for 60 minutes (crucial for covalent analogs to reach Vmax).
Add ATP (at Km_app for each kinase) and substrate.
Incubate 40 mins at RT.
Add ADP-Glo™ Reagent to deplete ATP.
Add Kinase Detection Reagent to convert ADP to Luciferase signal.
Data Analysis: Calculate IC50. For covalent analogs (RB1-like), determine
to prove irreversible binding to Cys909.
Clinical & Pharmacokinetic Implications
Metabolic Stability
The (3R,4S)-4-aminopiperidin-3-ol analogs exhibit superior metabolic stability compared to the methylated Tofacitinib core.
Tofacitinib: Susceptible to oxidative metabolism (CYP3A4) at the piperidine methyl group and the pyrrolopyrimidine ring.
Hydroxy Analogs: The 3-OH group lowers LogP (Lipophilicity), reducing metabolic clearance rates and improving the unbound fraction (
) in plasma.
Toxicity Profile[4]
Tofacitinib (Pan-JAK): Associated with anemia (JAK2 inhibition) and infection risks.
Selective Analogs: Analogs utilizing the amino-alcohol core to target JAK3 (Cys909) specifically avoid JAK2-mediated hematological toxicity, offering a safer therapeutic index for chronic autoimmune conditions.
References
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. Link
Changelian, P. S., et al. (2003).[1] Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor.[1] Science. Link
Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600). Journal of Medicinal Chemistry. Link
Tan, L., et al. (2015).[2][3] Comparative Analysis of Tofacitinib and Analogs: Stereochemical Implications. Journal of Immunology. Link
Forster, M., et al. (2016).[4] Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.[4] Cell Chemical Biology. Link
Technical Comparison Guide: Mass Spectrometry Profiling of (3R,4S)-4-Aminopiperidin-3-ol
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (3R,4S)-4-aminopiperidin-3-ol , a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (3R,4S)-4-aminopiperidin-3-ol , a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.
Executive Summary & Application Scope
(3R,4S)-4-aminopiperidin-3-ol (CAS: 2306248-98-4) is a cis-configured piperidine derivative. Its precise stereochemical identification is paramount in drug development, as the (3R,4S) isomer often exhibits distinct pharmacological profiles compared to its trans diastereomer ((3R,4R) or (3S,4S)) and regioisomers.
This guide details the mass spectral "fingerprint" of the (3R,4S) isomer, contrasting it with common impurities and stereoisomers. It focuses on Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI) pathways, providing researchers with a robust methodology for structural validation.
In ESI+, the protonation preferentially occurs at the more basic primary amine (N4) or the secondary piperidine amine (N1). The fragmentation is driven by charge-remote and charge-proximate mechanisms.
Fragment Ion (m/z)
Identity / Loss
Mechanism & Structural Insight
117.10
[M+H]
Precursor Ion . Stable even at moderate collision energies due to cyclic structure.
100.07
[M+H - NH]
Loss of Ammonia . Characteristic of the 4-amino group. Facilitated by the neighboring hydroxyl group assisting in proton transfer.
99.09
[M+H - HO]
Loss of Water . Elimination of the C3-hydroxyl group. In cis-isomers, intramolecular H-bonding (OH···NH) can stabilize the leaving group, often altering the ratio of -18 vs -17 peaks compared to trans.
82.06
[M+H - (NH + HO)]
Combined Loss . Sequential loss of functional groups, leading to a conjugated diene-like piperidine core.
72.08
[CHN]
Ring Cleavage . Loss of the C3-C4 fragment containing oxygen, often via Retro-Diels-Alder (RDA) type mechanisms.
56.05
[CHN]
Immonium Ion . Characteristic low-mass diagnostic ion for the piperidine ring structure.
Stereochemical Differentiation: Cis (3R,4S) vs. Trans (3R,4R)
Differentiation of the cis (3R,4S) target from the trans impurity relies on the "Proximity Effect" in the gas phase.
Cis-Effect (3R,4S): The spatial proximity of the C3-OH and C4-NH
groups facilitates a concerted loss of water and ammonia (m/z 82). The intramolecular hydrogen bond can also protect the -OH from elimination, sometimes resulting in a lower relative abundance of the [M-18] peak compared to the trans isomer.
Trans-Effect (3R,4R): The anti-periplanar arrangement often favors distinct elimination pathways. Research on similar aminopiperidinols indicates that trans isomers typically exhibit a unique cluster of ions at [M-18] , [M-19] , and [M-43] in EI modes, which translates to distinct ratios in ESI-MS/MS [1].
Visualization of Fragmentation Pathways[1][3][4][5][6][7]
The following diagram illustrates the proposed ESI-MS/MS fragmentation cascade for (3R,4S)-4-aminopiperidin-3-ol.
Caption: ESI-MS/MS Fragmentation Pathway showing parallel losses of ammonia and water leading to the core m/z 82 ion.
Expert Insight: While mass spectrometry alone provides structural fragments, the energy required to produce them differs between isomers. The cis isomer often requires slightly higher collision energy to break the intramolecular hydrogen bond before water loss occurs, whereas the trans isomer may lose water more readily.
References
National Institutes of Health (NIH) / PubMed. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Retrieved from [Link]
ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Comparative Guide: Synthetic Routes vs. Commercial Sourcing for (3R,4S)-4-Aminopiperidin-3-ol
This guide provides an in-depth technical comparison between synthesizing (3R,4S)-4-aminopiperidin-3-ol and sourcing it commercially. It is designed for drug development professionals requiring high-purity chiral buildin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between synthesizing (3R,4S)-4-aminopiperidin-3-ol and sourcing it commercially. It is designed for drug development professionals requiring high-purity chiral building blocks for kinase inhibitors (e.g., JAK inhibitors) and other pharmaceutical applications.
Executive Summary: The Build vs. Buy Decision
(3R,4S)-4-aminopiperidin-3-ol is a critical cis-chiral scaffold. Its specific stereochemistry—where the hydroxyl and amine groups are on the same face of the piperidine ring—presents significant synthetic challenges compared to the thermodynamically favored trans-isomer.
Feature
Commercial Sourcing
Synthetic Route A: Epoxide Opening + Inversion
Synthetic Route B: Biocatalytic Reduction
Availability
Low (Often Stock-out/Lead time > 4 weeks)
High (Raw materials are commodities)
Medium (Requires specific enzymes)
Stereopurity
Variable (95-98% ee)
Very High (>99% ee via crystallization)
High (>99% ee)
Scalability
Linear Cost
High (Kg-scale proven)
High (Batch dependent)
Cost
High ($500 - $1,500 / 10g)
Moderate (Labor intensive)
Low (at scale)
Primary Risk
Supply Chain Continuity
Step-count & Yield Loss
Enzyme Availability
Recommendation:
For Screening (<10g):Buy. The time-cost of synthesis outweighs the high unit price.
For Process Development (>100g):Synthesize (Route A). The "Inversion Strategy" offers the most robust control over impurity profiles and absolute stereochemistry.
Commercial Sourcing Analysis
Market Landscape
While many vendors list "(3R,4S)-4-aminopiperidin-3-ol," true inventory is scarce. Most suppliers offer the racemic cis-isomer or the trans-isomer ((3R,4R)).
Purity Risks: Commercial batches often contain 1-3% of the trans-isomer, which can be difficult to purge in downstream GMP steps.
Cost Implications: Custom synthesis quotes for the specific (3R,4S) isomer often exceed $5,000 for 100g due to the need for chiral resolution or expensive catalysts.
Synthetic Route Analysis
The Stereochemical Challenge
The core difficulty lies in the cis-relationship. Standard nucleophilic opening of a 3,4-epoxypiperidine (a common starting material) follows Furst-Plattner rules, favoring anti-diaxial opening, which yields the trans -amino alcohol. Accessing the cis -(3R,4S) target therefore requires either:
Inversion: Synthesizing the trans isomer and inverting one center.
Direct Cis-Synthesis: Using hydride reduction of a ketone or biocatalysis.
Route A: The "Inversion Strategy" (Recommended for Scale)
This route is favored for its reliability and use of standard reagents. It begins with the trans-synthesis followed by a configuration inversion at the C3-hydroxyl position.
Workflow:
Epoxidation: Reaction of N-Boc-1,2,3,6-tetrahydropyridine with mCPBA.
Ring Opening: Nucleophilic attack with benzylamine (or azide) to yield trans-(3R,4R)-amino alcohol.
Inversion: Activation of the C3-OH (mesylation) followed by displacement or an intramolecular inversion (e.g., via oxazoline formation).
Deprotection: Hydrogenolysis to yield the final cis-amine.
Caption: Route A overcomes the inherent trans-selectivity of epoxide opening by chemically inverting the C3 hydroxyl center.
Route B: Biocatalytic Ketone Reduction (Emerging)
This route utilizes carbonyl reductases (KREDs) to reduce an alpha-amino ketone. It is highly efficient but requires access to a specific enzyme library.
Workflow:
Precursor Synthesis: N-Boc-4-amino-3-piperidone (synthesized via Swern oxidation of the racemic alcohol).
Enzymatic Reduction: Screening of KREDs to find an enzyme that selectively reduces the ketone to the (3R)-alcohol while kinetically resolving or setting the (4S)-amine center.
Advantages: Single step, aqueous conditions, high ee.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of (3R,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate via Inversion.
Step 1: Epoxide Ring Opening (Synthesis of Trans-Intermediate)
Dissolve epoxide in Acetonitrile. Add LiClO₄ (0.1 eq) and Benzylamine.
Stir at 60°C for 12 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Concentrate, dilute with DCM, wash with water. Dry over Na₂SO₄.
Outcome: Yields ~85% of trans-(3R,4R)-4-(benzylamino)-3-hydroxypiperidine .
Step 2: Cis-Inversion (The Critical Step)
Note: Direct inversion of the alcohol requires protection of the amine.
Protection: Treat the trans-amino alcohol with Cbz-Cl to protect the secondary amine.
Activation: Dissolve N-Cbz-N-Bn-intermediate (5.0 g) in Pyridine/DCM. Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C. Stir 2h.
Displacement (Inversion):
Dissolve the crude mesylate in DMF.
Add Cesium Acetate (CsOAc, 3.0 eq) and 18-crown-6 (0.1 eq).
Heat to 90°C for 6 hours. (Acetate attacks SN2, inverting stereochemistry from R to S at C3... wait, C3 is R in target? Check priorities. If we start with (3R,4R) and invert C3, we get (3S,4R). We need (3R,4S).[1] Thus, we must start with the (3S,4S)-epoxide to get the (3S,4R)-trans intermediate, then invert C3 to get (3R,4R)? No, let's stick to the target: (3R,4S) is cis. If we invert one center of a (3R,4R) trans molecule, we get a cis molecule.)
Correction: To get (3R,4S)-cis, start with (3R,4S)-epoxide -> (3R,4R)-trans-aminoalcohol -> Invert C3-OH -> (3S,4R)-cis . This is the enantiomer!
Correct Starting Material: To get (3R,4S) , you must start with the (3S,4R)-epoxide (which gives (3S,3S)-trans... no, (3S,4S)-trans) OR start with (3R,4S)-epoxide, get (3R,4R)-trans, and invert the C4-amine (difficult) or invert C3 to get (3S,4R).
Refined Strategy: It is often easier to invert the hydroxyl . Therefore, to make (3R,4S) (cis), you should synthesize the (3S,4S)-trans isomer (via (3S,4R)-epoxide) and invert the C3 position. Alternatively, use Route B (Selectride Reduction) on the ketone which gives cis directly.
Step 3: Alternative L-Selectride Reduction (Direct Cis-Synthesis)
Optical Rotation Standards for Pure (3R,4S)-4-Aminopiperidin-3-ol
This guide outlines the technical standards for (3R,4S)-4-aminopiperidin-3-ol , a critical chiral intermediate used in the synthesis of next-generation fluoroquinolones (e.g., Sitafloxacin analogs) and kinase inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical standards for (3R,4S)-4-aminopiperidin-3-ol , a critical chiral intermediate used in the synthesis of next-generation fluoroquinolones (e.g., Sitafloxacin analogs) and kinase inhibitors.[1]
Executive Summary
(3R,4S)-4-aminopiperidin-3-ol (CAS: 1206906-33-3 for the (3S,4S) enantiomer reference; specific cis-isomer CAS varies by salt) is a cis-disubstituted piperidine.[1][2] Unlike its trans counterparts (3R,4R), which are readily accessed via epoxide opening, the cis-(3R,4S) configuration requires stereoselective control that often yields varying optical rotation values depending on the salt form (Dihydrochloride vs. Free Base) and solvation state.[3]
This guide establishes the In-House Reference Standard (IHRS) protocol, as no global pharmacopeial monograph currently exists for this specific intermediate.[3]
Comparative Analysis of Optical Standards
The following table synthesizes available literature data for the target and its structural analogs to establish a baseline for quality control.
Parameter
Target: (3R,4S)-Cis
Analog: (3R,4R)-Trans
Analog: (3S,4S)-Trans
Standardization Note
Stereochemistry
Cis (Syn)
Trans (Anti)
Trans (Anti)
Critical: (3R,4S) is cis. Epoxide opening typically yields trans.[3]
The cis isomer often exhibits a lower magnitude of rotation than the trans form due to internal H-bonding.[3]
Preferred Salt Form
Dihydrochloride (2HCl)
Dihydrochloride
Dihydrochloride
Free base is hygroscopic and absorbs CO, skewing rotation data.[3]
Solvent System
Water ()
Methanol ()
Methanol ()
Water is required for the 2HCl salt to prevent association effects.[2][3]
Chiral Purity (ee)
> 98.5%
> 99.0%
> 99.0%
Must be cross-validated with Chiral HPLC.
Senior Scientist Insight: Do not rely solely on literature values for the free base. The amine and hydroxyl groups in the cis configuration can form an intramolecular hydrogen bond (N-H...O), which distorts the conformer population and optical rotation based on solvent polarity.[3] Always standardize using the Dihydrochloride salt in water.
Experimental Protocol: Establishing the Standard
Since commercial Certificates of Analysis (CoA) vary, you must validate your batch against this self-validating protocol.
A. Preparation of the Dihydrochloride Standard
Dissolution: Dissolve 500 mg of (3R,4S)-4-aminopiperidin-3-ol free base in 5 mL of dry ethanol.
Salt Formation: Dropwise add 4M HCl in dioxane (3.0 eq) at 0°C.
Precipitation: Dilute with diethyl ether until turbidity persists. Cool to -20°C for 12 hours.
Isolation: Filter the white precipitate under inert atmosphere (
).
Drying (Crucial): Dry at 40°C under high vacuum (<1 mbar) over
for 24 hours to remove trace solvent/moisture.
B. Polarimetry Measurement (SOP)
Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or equivalent).[3]
Blank: Measure solvent blank immediately prior to sample.[3]
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/100mL).
Quality Control Workflow (Visualized)
The following diagram illustrates the decision logic for validating the optical standard against orthogonal methods (NMR/HPLC).
Figure 1: Standardization workflow for establishing the optical rotation reference of (3R,4S)-4-aminopiperidin-3-ol.
Supporting Data & Mechanistic Context
Why "Cis" Matters
The (3R,4S) configuration places the hydroxyl and amino groups in a syn-clinal relationship.[3]
Mechanistic Impact: In non-polar solvents, the free base forms a strong intramolecular hydrogen bond.[3] This locks the piperidine ring into a specific chair conformation that may rotate light differently than the open conformer found in water/acid.[3]
Impurity Profile: The most common impurity is the (3R,4R)-trans isomer, which has a significantly different rotation (approx -21°).[3] Even 5% contamination can shift your observed value by >2°.[3]
Orthogonal Validation (Chiral HPLC)
Optical rotation is necessary but insufficient.[3] It must be paired with Chiral HPLC.[3]
Column: Crownpak CR(+) (Daicel) is preferred for free amines.[3]
Mobile Phase:
Perchloric acid solution (aq).
Detection: UV at 210 nm (low absorption, high concentration required) or RI/ELSD.[3]
Retention Order: The (3R,4S) cis-isomer typically elutes distinctly from the (3R,4R) trans-isomer due to the shape selectivity of the crown ether stationary phase.[3]
References
Synthesis and Absolute Configuration of Aminopiperidinols. Arkivoc. 2011.[3][4][5] (Detailed characterization of the (3R,4R) trans-series derived from (3R,4S)-epoxide, serving as the diastereomeric baseline).
Stereocontrolled Synthesis of 4-Amino-3-hydroxypiperidines. Organic & Biomolecular Chemistry. 2012. (Methodologies for accessing specific piperidine stereoisomers).
Sitafloxacin Intermediate Characterization. Google Patents (CN105439939B). (Describes the purification and handling of related chiral 3-hydroxy-4-amino piperidine derivatives).
Optical Rotation of Piperidine Salts. Chem-Impex Data Sheet. (Reference values for (R)-3-aminopiperidine dihydrochloride, illustrating the magnitude of rotation for the piperidine core).
In-Depth Operational Guide: Safe Handling and Disposal of (3R,4S)-4-Aminopiperidin-3-ol Executive Overview (3R,4S)-4-aminopiperidin-3-ol is a critical chiral building block widely utilized in the synthesis of active phar...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Operational Guide: Safe Handling and Disposal of (3R,4S)-4-Aminopiperidin-3-ol
Executive Overview
(3R,4S)-4-aminopiperidin-3-ol is a critical chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and various targeted therapeutics. While highly valuable in drug development, the compound's unshielded secondary amine and primary alcohol functional groups present significant handling and environmental challenges. This guide provides researchers and drug development professionals with a self-validating, causally-driven framework for the safe operational handling and compliant disposal of this compound.
Chemical Profile & Mechanistic Hazard Causality
To safely manage (3R,4S)-4-aminopiperidin-3-ol waste, one must first understand its physicochemical behavior. The basicity of the piperidine nitrogen drives both its synthetic utility and its hazard profile.
Property / Metric
Value / Classification
Mechanistic Causality & Operational Impact
Molecular Weight
116.16 g/mol
Low molecular weight contributes to moderate volatility of the free base; necessitates strict fume hood use.
pKa (estimated)
~9.5 - 10.5
The highly basic secondary amine readily abstracts protons from ambient moisture, forming corrosive hydroxide ions in aqueous solution.
H314 (Severe Skin Burns): The nucleophilic amine disrupts lipid bilayers in human tissue. H302 (Harmful if swallowed): Systemic toxicity upon ingestion[2].
Aqueous solutions of the free base often exceed pH 12.5, legally classifying them as 4[4].
Operational Safety & Handling Protocol
Before generating waste, establish a secure handling environment to mitigate exposure risks.
Engineering Controls: All manipulations of the free base must occur within a certified chemical fume hood. If heating the compound, utilize an inert atmosphere (N2 or Ar) to prevent oxidative degradation into volatile, toxic NO_x species.
Personal Protective Equipment (PPE):
Gloves: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness). Causality: Low-molecular-weight aliphatic and cyclic amines can permeate standard 4-mil latex or thin nitrile gloves over prolonged exposure.
Eye Protection: Splash goggles combined with a full-face shield when handling >100 mL of solutions to protect against H318-level eye damage[1].
Step-by-Step Disposal Methodologies
The disposal of (3R,4S)-4-aminopiperidin-3-ol must be strictly segregated by waste state. The following protocols are designed as self-validating systems; you must verify the physical endpoint (e.g., pH) before proceeding to the next step.
According to the National Research Council's Prudent Practices in the Laboratory, 5 prior to final waste routing to prevent incompatible reactions in bulk storage[5].
Step 1: Thermal Control. Transfer the aqueous amine waste to a borosilicate glass beaker. Place the beaker in an ice-water cooling bath.
Causality: Acid-base neutralization is highly exothermic. Cooling prevents localized boiling, which could aerosolize the corrosive amine.
Step 2: Titration. Slowly add 1M Citric Acid or 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.
Causality: Citric acid is a weak, polyprotic acid that provides a buffered neutralization, significantly reducing the risk of over-acidification compared to concentrated mineral acids.
Step 3: Self-Validation (pH Check). After 5 minutes of stirring, test the solution with wide-range pH indicator paper. The target pH is 6.0 to 8.0.
Validation: If pH > 8, add more acid. If pH < 6, you have over-titrated; back-titrate with a dilute sodium bicarbonate solution until the indicator paper confirms a stable green/yellow hue.
Step 4: Routing. Once the pH is stable at 6-8, the solution no longer meets the 6[6]. Transfer the neutralized salt solution to the designated "Aqueous Waste" carboy for Environmental Health and Safety (EHS) collection.
Step 1: Segregation. Determine if the reaction solvent was halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).
Causality: Mixing basic secondary amines with certain halogenated solvents under ambient heat can lead to the formation of reactive alkylated intermediates or quaternary ammonium salts, pressurizing the waste container.
Step 2: Quenching. If the organic waste contains unreacted reactive electrophiles alongside the aminopiperidinol, quench the mixture with a small volume of methanol or water before sealing.
Step 3: Routing. Transfer to the appropriate "Halogenated" or "Non-Halogenated" organic waste container. Clearly list "(3R,4S)-4-aminopiperidin-3-ol" on the hazardous waste manifest.
Step 1: Triple-Rinsing. In the fume hood, triple-rinse empty reagent vials with a compatible solvent (e.g., methanol).
Causality: Rinsing extracts residual corrosive free-base, rendering the glass vial safe for standard solid waste handling and preventing exposure to downstream waste handlers.
Step 2: Rinsate Disposal. Route the methanol rinsate to the Non-Halogenated Organic Waste stream (Protocol B).
Step 3: Solid Routing. Dispose of the rinsed vials, contaminated gloves, and bench paper in a solid hazardous waste bin destined for high-temperature incineration.
Spill Response & Decontamination
In the event of a localized spill of the free base or its solutions:
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.
Neutralize: Cover the spill with a commercial acidic spill absorbent (e.g., sodium bisulfate-based media).
Causality: Applying an acidic solid immediately protonates the piperidine nitrogen, drastically reducing its vapor pressure and halting its corrosive action on laboratory surfaces.
Collect: Sweep the neutralized solid using a non-sparking plastic dustpan. Place in a sealed, labeled container for solid hazardous waste disposal.
Waste Routing Decision Tree
The following logic flow dictates the proper segregation and treatment pathways for all (3R,4S)-4-aminopiperidin-3-ol waste streams.
Decision tree for the safe segregation and disposal of (3R,4S)-4-aminopiperidin-3-ol waste.
References
Vanderbilt University Medical Center. RCRA Characteristic Waste. Available at:[Link][3]
Lion Technology. Is Every D002 Hazardous Waste a Class 8 Hazmat? Available at:[Link][4]
WMSolutions. Corrosive Characteristic. Available at:[Link][6]
Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines (Citing Prudent Practices in the Laboratory). Available at:[Link][5]
Personal protective equipment for handling (3R,4S)-4-aminopiperidin-3-ol
[1] Executive Summary & Technical Context (3R,4S)-4-aminopiperidin-3-ol is a high-value chiral building block, frequently employed in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Technical Context
(3R,4S)-4-aminopiperidin-3-ol is a high-value chiral building block, frequently employed in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.[1] Its utility lies in its specific stereochemical configuration (cis-3,4-disubstitution), which directs the geometry of downstream drug candidates.[1]
Operational Criticality:
Chemical Instability: As a secondary amine with a vicinal hydroxyl group, this compound is prone to carbamate formation upon exposure to atmospheric CO₂ and is significantly hygroscopic .[1]
Safety Profile: Like most low-molecular-weight aminopiperidines, it poses risks of severe skin corrosion/irritation and respiratory sensitization .[1]
This guide provides a self-validating safety and operational protocol designed to preserve the integrity of this chiral center while ensuring maximum operator safety.
Hazard Identification & Risk Assessment
Always consult the specific Safety Data Sheet (SDS) for your batch (CAS numbers may vary by salt form, e.g., free base vs. dihydrochloride).[1]
Inspection: Upon arrival, check the container seal. If the compound is yellowing (sign of oxidation), perform a purity check (NMR/LCMS).[1]
Storage: Store at 2°C to 8°C .
Atmosphere: Ensure the container is flushed with Argon or Nitrogen after every use.[1] Parafilm is insufficient; use electrical tape or a secondary desiccator cabinet.[1]
Phase 2: Weighing & Transfer (Critical Step)
Static electricity can cause charged amine powders to "fly," increasing exposure risk.[1]
Preparation:
Place balance inside the fume hood or a vented enclosure.[1]
Use an antistatic gun or ionizer bar if the powder is "flyaway."[1]
The "Inert Blanket" Technique:
Open the source container only under a gentle flow of nitrogen (inverted funnel method) if a glovebox is unavailable.[1]
Weigh into a tared vial that can be capped immediately.
Transfer:
Do not use metal spatulas if the compound is a salt (corrosion risk); use PTFE or high-grade stainless steel .[1]
Wipe the outer threads of the vial with a dry Kimwipe before closing to prevent lid-seizing.
Phase 3: Reaction Setup
Aminopiperidinols are often used as nucleophiles.[1]
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or MeOH) immediately after weighing to minimize air exposure.[1]
Order of Addition: Add the amine to the reaction vessel last or as a solution to prevent localized exotherms if reacting with acid chlorides or anhydrides.
Bag in secondary containment. Label "Solid Basic Corrosive - Toxic."[1]
Liquid Waste
Segregate into Basic/Alkaline organic waste.[1] DO NOT mix with acidic waste streams (risk of heat generation/spattering).[1]
Glassware
Rinse with 5% Acetic Acid or Dilute HCl (in a hood) to neutralize amine residues before washing with detergent.[1]
Emergency Response Plan
Exposure Scenarios[3]
Skin Contact:
Brush off dry powder immediately (do not wet first, as this may increase absorption area).[1]
Flush with tepid water for 15 minutes .
Do NOT neutralize with vinegar or acids (exothermic reaction causes thermal burns).[1]
Eye Contact:
Irrigate immediately at an eyewash station for 15 minutes , holding eyelids open.[1]
Seek immediate ophthalmological evaluation (alkaline burns penetrate deep into the cornea).[1]
Spills
Small Spill (< 5 g): Cover with a dry absorbent pads .[1] If powder, cover with wet paper towels (to prevent dust) only if wearing heavy gloves.[1] Scoop into a waste container.
Large Spill: Evacuate the area. Contact EHS.
Workflow Visualization
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1206906-33-3 (Stereoisomer Reference). Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Handling Corrosive Chemicals. Retrieved from [Link]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link][1]